molecular formula C12H15N3 B060602 1-(2-Cyanobenzyl)piperazine CAS No. 174609-74-6

1-(2-Cyanobenzyl)piperazine

Katalognummer: B060602
CAS-Nummer: 174609-74-6
Molekulargewicht: 201.27 g/mol
InChI-Schlüssel: DVUNFWADPIWIAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

1-(2-Cyanobenzyl)piperazine is a versatile chemical intermediate of significant interest in medicinal chemistry and pharmacological research. This compound features a piperazine ring, a privileged scaffold in drug discovery, substituted at one nitrogen with a 2-cyanobenzyl group. The presence of the nitrile (cyano) group provides a polar and metabolically stable handle for molecular interactions and further synthetic elaboration, making it a valuable building block for the development of novel bioactive molecules. Its primary research application lies in its role as a key precursor or intermediate in the synthesis of complex chemical libraries, particularly for targeting central nervous system (CNS) receptors. Researchers utilize this compound to explore structure-activity relationships (SAR) in the design of ligands for various G-protein coupled receptors (GPCRs). The molecule's structure is analogous to fragments found in compounds that modulate serotonin and dopamine pathways, suggesting potential utility in neuropsychiatric disorder research. The compound is provided with comprehensive analytical data, including HPLC for purity and NMR for structural confirmation, to ensure reliability and reproducibility in your experimental workflows.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

2-(piperazin-1-ylmethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVUNFWADPIWIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588102
Record name 2-[(Piperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174609-74-6
Record name 2-[(Piperazin-1-yl)methyl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1-(2-Cyanobenzyl)piperazine: A Technical Guide to Its Basic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of 1-(2-Cyanobenzyl)piperazine, a piperazine derivative with potential applications in medicinal chemistry and neuropharmacology. This document collates available physicochemical data, outlines detailed experimental protocols for its characterization, and explores potential biological activities based on its structural motifs.

Chemical and Physical Properties

This compound, also known as 2-(piperazin-1-ylmethyl)benzonitrile, is a chemical compound with the molecular formula C₁₂H₁₅N₃ and a molecular weight of 201.27 g/mol .[1][2][3] It typically presents as a white to off-white or yellow solid and is soluble in organic solvents.[1] The presence of the piperazine core suggests potential for psychoactive and therapeutic properties, while the cyanobenzyl group may enhance its interaction with biological targets.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₅N₃[1][2]
Molecular Weight 201.27 g/mol [1][2]
Appearance White to off-white or yellow solid[1]
Boiling Point 334.2 ± 27.0 °C (Predicted)[2]
Density 1.13 ± 0.1 g/cm³ (Predicted)[2]
pKa 9.06 ± 0.10 (Predicted)[2]
Solubility Soluble in organic solvents[1]

Basicity and pKa Determination

The basicity of this compound is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties. The piperazine ring contains two nitrogen atoms, making it a basic compound. The predicted pKa for the most basic nitrogen is 9.06.[2] The basicity of piperazine derivatives can be influenced by the nature and position of substituents.[4][5]

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is a precise and common method for determining the dissociation constants (pKa) of ionizable compounds.

Materials and Equipment:

  • This compound sample

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Potassium Chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination electrode, calibrated with standard buffers (pH 4, 7, and 10)

  • Magnetic stirrer and stir bar

  • Burette (10 mL or 25 mL)

  • Beaker (50 mL or 100 mL)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM. Add KCl to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged. Position the burette containing the standardized HCl solution above the beaker.

  • Titration: Begin stirring the solution at a constant rate. Record the initial pH of the solution. Add the titrant (HCl) in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH to stabilize and record the pH and the volume of titrant added. Continue the titration until the pH change between additions becomes minimal, indicating the equivalence point has been passed.

  • Data Analysis: Plot the pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. For a diprotic base like piperazine, two equivalence points and two pKa values may be observed. The Henderson-Hasselbalch equation can also be used to calculate the pKa from the titration data.

Synthesis

This compound can be synthesized via a nucleophilic substitution reaction between 2-(bromomethyl)benzonitrile and piperazine.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_product Product 2_bromomethyl 2-(Bromomethyl)benzonitrile sn2 SN₂ Substitution 2_bromomethyl->sn2 piperazine Piperazine piperazine->sn2 solvent Acetone solvent->sn2 Solvent base Potassium Carbonate (K₂CO₃) base->sn2 Base product This compound sn2->product

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound[6]

Materials and Equipment:

  • 2-(Bromomethyl)benzonitrile

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetone

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(bromomethyl)benzonitrile in acetone.

  • Addition of Reagents: Add an excess of piperazine and potassium carbonate to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, filter the mixture to remove the solid potassium carbonate and any piperazine salts.

  • Purification: Evaporate the acetone from the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Stability

The stability of piperazine derivatives can be influenced by factors such as pH, temperature, and light. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[6] Benzylpiperazines have been shown to be more stable than phenylpiperazines under various storage conditions.[7]

Experimental Protocol: Forced Degradation Study

Materials and Equipment:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV)

  • pH meter

  • Oven

  • Photostability chamber

Procedure:

  • Acid Hydrolysis: Dissolve a known concentration of the compound in an acidic solution (e.g., 0.1 M HCl) and heat at a controlled temperature (e.g., 60-80 °C) for a defined period.

  • Base Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) and heat under the same conditions as the acid hydrolysis.

  • Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

  • Thermal Degradation: Expose a solid sample of the compound to high temperatures (e.g., 80-100 °C) in an oven.

  • Photolytic Degradation: Expose a solution or solid sample of the compound to UV and visible light in a photostability chamber.

  • Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a validated stability-indicating HPLC method to quantify the parent compound and any degradation products.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for this compound have not been explicitly elucidated in the literature, the structural similarity to other benzylpiperazine derivatives suggests potential activity within the central nervous system (CNS).[3] Benzylpiperazines are known to interact with various neurotransmitter systems, including dopaminergic and serotonergic pathways.[8] The piperazine moiety is a common scaffold in drugs targeting these systems.[9]

Putative Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway for this compound based on the known pharmacology of related compounds. It is proposed that the compound may act as a monoamine releasing agent or reuptake inhibitor, leading to increased synaptic concentrations of dopamine (DA) and serotonin (5-HT).

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron compound This compound dat Dopamine Transporter (DAT) compound->dat Inhibition/Reversal sert Serotonin Transporter (SERT) compound->sert Inhibition/Reversal da Dopamine (DA) dat->da Reuptake ht Serotonin (5-HT) sert->ht Reuptake vesicle Vesicular Monoamine Transporter 2 (VMAT2) vesicle->da Release vesicle->ht Release da_receptor Dopamine Receptors da->da_receptor ht_receptor Serotonin Receptors ht->ht_receptor response Postsynaptic Response da_receptor->response ht_receptor->response

Caption: Putative mechanism of action at a monoaminergic synapse.

This guide provides a foundational understanding of the basic properties of this compound. Further experimental investigation is required to definitively characterize its pKa, solubility, stability profile, and specific biological activities. The provided protocols offer a starting point for researchers to conduct these essential studies.

References

An In-Depth Technical Guide to 2-(Piperazin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and potential biological significance of 2-(Piperazin-1-ylmethyl)benzonitrile. This document is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of piperazine-containing compounds.

Chemical Structure and Identifiers

2-(Piperazin-1-ylmethyl)benzonitrile is a chemical compound featuring a benzonitrile moiety linked to a piperazine ring through a methylene bridge. The structural formula and key chemical identifiers are summarized below.

IdentifierValue
IUPAC Name 2-(Piperazin-1-ylmethyl)benzonitrile
CAS Number 174609-74-6[1][2]
Molecular Formula C₁₂H₁₅N₃[1]
Molecular Weight 201.27 g/mol [1]
SMILES C1CNCCN1Cc2ccccc2C#N
InChI InChI=1S/C12H15N3/c13-9-11-5-2-1-6-12(11)10-15-7-3-14-4-8-15/h1-2,5-6,14H,3-4,7-8,10H2
InChIKey DVUNFWADPIWIAY-UHFFFAOYSA-N

Physicochemical Properties (Predicted)

PropertyPredicted Value
pKa 8.5 (most basic)
LogP 1.2
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Topological Polar Surface Area 41.9 Ų

Synthesis and Experimental Protocols

A detailed experimental protocol for the synthesis of 2-(Piperazin-1-ylmethyl)benzonitrile is not explicitly described in the available literature. However, a plausible and commonly employed synthetic route involves the nucleophilic substitution of a halomethylbenzonitrile with piperazine. A representative protocol is outlined below.

Reaction: Nucleophilic substitution of 2-(chloromethyl)benzonitrile with piperazine.

Materials:

  • 2-(chloromethyl)benzonitrile

  • Piperazine (anhydrous)

  • A suitable aprotic solvent (e.g., acetonitrile, dimethylformamide)

  • A non-nucleophilic base (e.g., potassium carbonate, triethylamine)

  • Deionized water

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(chloromethyl)benzonitrile (1 equivalent) in the chosen aprotic solvent.

  • Addition of Reagents: Add piperazine (a slight excess, e.g., 1.2 equivalents) and the base (e.g., 2-3 equivalents of potassium carbonate) to the solution. The base serves to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, allow the mixture to cool to room temperature. Filter the solid byproducts and wash with a small amount of the reaction solvent.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the solvent. Partition the residue between an organic solvent (e.g., dichloromethane) and water.

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Evaporate the solvent to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Synthesis_Workflow reagents 2-(Chloromethyl)benzonitrile + Piperazine (in Aprotic Solvent + Base) reaction_mixture Reaction Mixture reagents->reaction_mixture Mixing reflux Reflux (Monitor by TLC) reaction_mixture->reflux Heating workup Cooling & Filtration reflux->workup Reaction Completion extraction Liquid-Liquid Extraction workup->extraction Separation purification Column Chromatography extraction->purification Crude Product product 2-(Piperazin-1-ylmethyl)benzonitrile purification->product Purified Product

A representative workflow for the synthesis of 2-(Piperazin-1-ylmethyl)benzonitrile.

Spectroscopic Data (Predicted)

As experimental spectra for 2-(Piperazin-1-ylmethyl)benzonitrile are not available, the following are predicted characteristic spectroscopic features based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Predicted):

  • Aromatic Protons: Signals in the range of 7.2-7.8 ppm, corresponding to the four protons on the benzonitrile ring. The substitution pattern will lead to a complex splitting pattern.

  • Methylene Bridge (-CH₂-): A singlet at approximately 3.6-3.8 ppm.

  • Piperazine Protons: Two sets of multiplets in the range of 2.4-2.9 ppm, corresponding to the eight protons of the piperazine ring.

  • Amine Proton (-NH-): A broad singlet, the chemical shift of which will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted):

  • Nitrile Carbon (-C≡N): A signal around 118-120 ppm.

  • Aromatic Carbons: Signals in the aromatic region (125-140 ppm). The carbon attached to the nitrile group will be deshielded.

  • Methylene Bridge Carbon (-CH₂-): A signal around 60-65 ppm.

  • Piperazine Carbons: Signals in the range of 45-55 ppm.

Infrared (IR) Spectroscopy (Predicted):

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ (secondary amine).

  • C-H Stretch (Aromatic): Peaks above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

  • C≡N Stretch: A sharp, medium-intensity peak around 2220-2230 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

  • C-N Stretch: Peaks in the 1250-1350 cm⁻¹ region.

Mass Spectrometry (Predicted):

  • Molecular Ion (M⁺): A peak at m/z = 201.

  • Major Fragmentation Pathways: Likely fragmentation would involve the cleavage of the benzylic C-N bond, leading to fragments corresponding to the piperazine moiety and the cyanobenzyl cation.

Potential Biological Activity and Signaling Pathways

While there is no specific biological data for 2-(Piperazin-1-ylmethyl)benzonitrile, the broader class of piperazine derivatives exhibits a wide range of pharmacological activities. Many piperazine-containing compounds are known to interact with central nervous system (CNS) receptors. Furthermore, derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of the Hepatitis C Virus (HCV) entry.[3]

Potential CNS Activity:

The piperazine moiety is a common scaffold in many CNS-active drugs, including antipsychotics, antidepressants, and anxiolytics.[4] These compounds often exert their effects by modulating neurotransmitter systems, such as dopaminergic and serotonergic pathways. It is plausible that 2-(Piperazin-1-ylmethyl)benzonitrile could exhibit affinity for dopamine (D₂) or serotonin (5-HT) receptors, a hypothesis that warrants experimental investigation.

Potential Antiviral Activity (HCV Entry Inhibition):

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been shown to inhibit HCV entry into host cells.[3] The proposed mechanism involves the disruption of the interaction between the viral envelope glycoproteins and host cell receptors, such as CD81 and scavenger receptor class B type I (SR-BI).[5] Although the core structure of 2-(Piperazin-1-ylmethyl)benzonitrile lacks the aryl substitution found in the potent HCV inhibitors, it could serve as a foundational scaffold for the development of new antiviral agents.

Below is a conceptual diagram illustrating the potential mechanism of action for HCV entry inhibition, a pathway that could be relevant for derivatives of the title compound.

HCV_Entry_Inhibition cluster_virus HCV Virion cluster_cell Hepatocyte E1E2 E1/E2 Glycoproteins CD81 CD81 Receptor E1E2->CD81 Binding SRBI SR-BI Receptor E1E2->SRBI Binding Internalization Endocytosis CD81->Internalization Triggers SRBI->Internalization Triggers Inhibitor 2-(Piperazin-1-ylmethyl)benzonitrile Derivative Inhibitor->E1E2 Blocks Interaction

Hypothetical signaling pathway for HCV entry inhibition by a derivative.

Conclusion

2-(Piperazin-1-ylmethyl)benzonitrile is a compound of interest due to its structural relationship to a class of biologically active molecules. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and predicted spectroscopic characteristics. The known pharmacological profiles of related piperazine derivatives suggest that 2-(Piperazin-1-ylmethyl)benzonitrile could serve as a valuable scaffold for the development of novel therapeutics, particularly in the areas of CNS disorders and antiviral treatments. Further experimental investigation is necessary to fully elucidate the chemical and biological properties of this compound.

References

An In-depth Technical Guide to the Core Mechanism of Action of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

1-(2-Cyanobenzyl)piperazine (2-CBP) is a derivative of the well-characterized psychoactive compound 1-benzylpiperazine (BZP). While specific pharmacological data for 2-CBP is not extensively available in peer-reviewed literature, its mechanism of action can be inferred from the robust data available for its parent compound, BZP, and other substituted benzylpiperazine analogs. This guide synthesizes the known neuropharmacology of BZP, presenting its primary interactions with the monoaminergic system, including dopamine (DA), norepinephrine (NE), and serotonin (5-HT) pathways. The addition of a cyano group at the 2-position of the benzyl ring is anticipated to modulate the potency and selectivity of the compound's interactions with monoamine transporters and receptors. This document provides a comprehensive overview of the presumed mechanism of action of 2-CBP, supported by quantitative data from closely related compounds, detailed experimental protocols for in vitro validation, and visual diagrams of the pertinent signaling pathways and experimental workflows.

Introduction: The Benzylpiperazine Scaffold

The piperazine moiety is a prevalent scaffold in medicinal chemistry, featured in a wide array of therapeutic agents targeting the central nervous system (CNS).[1] 1-Benzylpiperazine (BZP) is the parent compound of a class of substances known for their stimulant and euphoric properties, which are primarily attributed to their interaction with the brain's monoaminergic systems.[2][3] BZP and its derivatives are known to act as releasing agents and reuptake inhibitors at dopamine, norepinephrine, and serotonin transporters, and also exhibit activity at various serotonin receptors.[4][5] The pharmacological profile of these compounds can be significantly altered by substitutions on the benzyl ring. The introduction of a cyano group, as in this compound, is expected to influence the electronic and steric properties of the molecule, thereby altering its binding affinities and functional activities at its molecular targets.

Core Mechanism of Action: A Focus on Monoamine Systems

The primary mechanism of action for BZP, and likely for 2-CBP, involves the modulation of dopamine, norepinephrine, and serotonin neurotransmission.[5][6] This is achieved through a combination of inhibiting the reuptake of these neurotransmitters from the synaptic cleft and promoting their release from the presynaptic neuron.[4]

Dopamine Transporter (DAT) Interaction

BZP exhibits a pronounced effect on the dopamine transporter, leading to an increase in extracellular dopamine levels.[2] This action is believed to be a major contributor to the stimulant effects of benzylpiperazine compounds. BZP acts as both a dopamine reuptake inhibitor and a dopamine releasing agent.[4]

Norepinephrine Transporter (NET) Interaction

Similar to its effects on dopamine, BZP also interacts with the norepinephrine transporter, inhibiting reuptake and promoting the release of norepinephrine. This contributes to the overall stimulant and sympathomimetic effects of the compound.[5]

Serotonin Transporter (SERT) and Receptor Interactions

The interaction of BZP with the serotonin system is more complex. While it is a weaker inhibitor of the serotonin transporter compared to DAT and NET, it also functions as a non-selective serotonin receptor agonist, with notable affinity for the 5-HT2A receptor, which may contribute to mild hallucinogenic effects at higher doses.[4] Some arylpiperazine derivatives containing a cyanophenylmethyl group have shown high affinity for the 5-HT7 receptor, suggesting a potential target for 2-CBP.[7][8]

Quantitative Pharmacological Data (Based on 1-Benzylpiperazine and Analogs)

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) for 1-benzylpiperazine (BZP) at key monoamine transporters. These values provide a baseline for the anticipated activity of this compound. The presence of the 2-cyano group may alter these affinities.

Table 1: Monoamine Transporter Binding and Reuptake Inhibition Affinities of 1-Benzylpiperazine (BZP)

CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)
1-Benzylpiperazine (BZP)DAT[³H]WIN 35,428 BindingRat2,960-
1-Benzylpiperazine (BZP)NET[³H]Nisoxetine BindingRat3,320-
1-Benzylpiperazine (BZP)SERT[³H]Paroxetine BindingRat12,100-
1-Benzylpiperazine (BZP)DAT[³H]Dopamine UptakeRat-1,080
1-Benzylpiperazine (BZP)NET[³H]Norepinephrine UptakeRat-730
1-Benzylpiperazine (BZP)SERT[³H]Serotonin UptakeRat-1,980

Data compiled from various sources. The specific experimental conditions may vary between studies.

Table 2: Serotonin Receptor Binding Affinities of 1-Benzylpiperazine (BZP)

CompoundReceptorAssay TypeSpeciesKi (nM)
1-Benzylpiperazine (BZP)5-HT1A[³H]8-OH-DPAT BindingRat>10,000
1-Benzylpiperazine (BZP)5-HT2A[³H]Ketanserin BindingRat2,400
1-Benzylpiperazine (BZP)5-HT2C[³H]Mesulergine BindingRat3,500

Data compiled from various sources. The specific experimental conditions may vary between studies.

Signaling Pathways and Experimental Workflows

Presumed Signaling Pathway of this compound

The following diagram illustrates the hypothesized signaling cascade initiated by 2-CBP at a monoaminergic synapse, based on the known actions of BZP.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron CBP This compound (2-CBP) Vesicle Vesicles (DA/NE/5-HT) CBP->Vesicle Promotes Release Transporter Monoamine Transporters (DAT, NET, SERT) CBP->Transporter Inhibits Reuptake Monoamine Dopamine (DA) Norepinephrine (NE) Serotonin (5-HT) Vesicle->Monoamine Release Transporter->Monoamine Autoreceptor Presynaptic Autoreceptor Monoamine->Autoreceptor Feedback PostsynapticReceptor Postsynaptic Receptors (e.g., D1, D2, Adrenergic, 5-HT) Monoamine->PostsynapticReceptor Binds Signaling Downstream Signaling Cascade PostsynapticReceptor->Signaling Activation G cluster_binding Receptor/Transporter Affinity cluster_functional Functional Activity start Synthesize and Purify This compound binding_assay Radioligand Binding Assays start->binding_assay functional_assay Functional Assays start->functional_assay dat_binding DAT Binding Assay net_binding NET Binding Assay sert_binding SERT Binding Assay receptor_screen Receptor Panel Screen (e.g., 5-HT, Adrenergic) uptake_assay Monoamine Uptake Assays (DA, NE, 5-HT) release_assay Neurotransmitter Release Assays gpc_assay GPCR Functional Assays (e.g., cAMP, Ca2+ flux) data_analysis Data Analysis (Ki, IC50, EC50, Emax) sar Structure-Activity Relationship (SAR) Analysis data_analysis->sar end Pharmacological Profile Established sar->end dat_binding->data_analysis net_binding->data_analysis sert_binding->data_analysis receptor_screen->data_analysis uptake_assay->data_analysis release_assay->data_analysis gpc_assay->data_analysis

References

Unveiling the Therapeutic Potential of 1-(2-Cyanobenzyl)piperazine and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the potential therapeutic applications of 1-(2-cyanobenzyl)piperazine and its derivatives, consolidating available research for scientists and drug development professionals. While this compound primarily serves as a chemical intermediate, its structural motif is a key component in compounds exhibiting significant antiviral and antifungal activities. This document outlines the core findings, experimental methodologies, and relevant biological pathways associated with these derivatives.

Core Findings: Therapeutic Targets

Research has identified two primary therapeutic avenues for derivatives of this compound:

  • Hepatitis C Virus (HCV) Entry Inhibition: A notable derivative, 2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzonitrile, designated as L0909 , has been identified as a potent inhibitor of Hepatitis C Virus entry into host cells. This discovery has spurred the development of a novel class of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives with enhanced anti-HCV activity at low nanomolar concentrations.[1] The mechanism of these inhibitors is centered on disrupting the early stages of the viral lifecycle.[1][2]

  • Antifungal Activity: A patent has disclosed the application of a piperazinyl-containing benzonitrile compound, 3-((4-(2-amino-ethyl)-piperazine-1-yl)-methyl) benzonitrile, for its antifungal properties.[3] This compound has demonstrated clear antifungal activity against Candida strains, indicating its potential as a lead compound for the development of new antifungal agents.[3][4]

Quantitative Data Summary

The following table summarizes the available quantitative data for the lead compounds derived from the this compound scaffold.

CompoundTargetActivity MetricValueReference
3-((4-(2-amino-ethyl)-piperazine-1-yl)-methyl) benzonitrileAntifungalMIC62.5 µg/mL[4]
2-((4-(4-chlorophenyl)piperazin-1-yl)methyl)benzonitrile (L0909)Anti-HCV (Entry)EC50Submicromolar[2]
Derivatives of L0909 (e.g., 3d, 3h, 3i) Anti-HCV (Entry) EC50 Low Nanomolar [1]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate reproducibility and further investigation.

HCV Pseudoparticle (HCVpp) Entry Assay

This assay is crucial for evaluating the inhibition of HCV entry.

  • Cell Plating: Hep3B target cells are seeded in 384-well microtiter plates at a density of 2,000 cells per well.

  • Compound Preparation: Test compounds are serially diluted to the desired final concentrations in the assay medium. The final DMSO concentration is maintained at 0.5%.

  • Infection: A diluted virus stock, calibrated to produce approximately 100,000 Relative Light Units (RLU), is added to the wells containing the cells and test compounds.

  • Incubation: The plates are incubated for a specified period to allow for viral entry and reporter gene expression.

  • Data Analysis: The extent of viral entry is quantified by measuring the reporter gene activity (e.g., luciferase), and the inhibitory effect of the compounds is calculated relative to a vehicle control (DMSO).[5]

Antifungal Susceptibility Testing (Microdilution Method)

This method is employed to determine the Minimum Inhibitory Concentration (MIC) of the antifungal compounds.

  • Compound Preparation: The test compound, 3-((4-(2-aminoethyl)-piperazin-1-yl)-methyl)benzonitrile, is dissolved and serially diluted.

  • Inoculum Preparation: Standardized suspensions of fungal strains (e.g., Candida) are prepared.

  • Incubation: The fungal inoculum is added to microplate wells containing the serially diluted compound.

  • MIC Determination: The plates are incubated, and the MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.[4]

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows.

hcv_entry_pathway cluster_virus HCV Virion cluster_cell Host Cell HCV HCV Particle Receptor Host Cell Receptors (e.g., CD81, SR-BI) HCV->Receptor 1. Attachment Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Fusion Membrane Fusion & RNA Release Endocytosis->Fusion 3. pH-dependent fusion Inhibitor L0909 Derivative (2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile) Inhibitor->Receptor Inhibits Entry Step

Figure 1: Proposed Mechanism of HCV Entry Inhibition.

antifungal_workflow A Prepare serial dilutions of 3-((4-(2-amino-ethyl)-piperazine-1-yl)-methyl) benzonitrile C Inoculate microplate wells containing compound dilutions A->C B Prepare standardized fungal inoculum (Candida sp.) B->C D Incubate at appropriate temperature and duration C->D E Visually assess for fungal growth inhibition D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: Workflow for Antifungal Susceptibility Testing.

Conclusion

The this compound scaffold serves as a valuable starting point for the development of novel therapeutic agents. The derivatives identified to date show promising activity against significant pathogens, namely HCV and fungal species. The data and protocols presented in this guide are intended to support further research and development efforts in these areas. Continued exploration of this chemical space may lead to the discovery of new and effective treatments for these and other diseases.

References

1-(2-Cyanobenzyl)piperazine: A Neuropharmacological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: The piperazine scaffold is a privileged structure in neuropharmacology, forming the core of numerous centrally acting agents. This technical guide focuses on 1-(2-Cyanobenzyl)piperazine, a derivative of significant interest due to its structural features, which suggest potential interactions with key monoaminergic systems. While specific pharmacological data for this exact molecule is sparse in publicly accessible literature, this document synthesizes information on its chemical properties and provides a detailed neuropharmacological profile of its closest structural analogs. By examining the binding affinities, functional activities, and mechanisms of action of these related compounds, we can infer a probable activity profile for this compound and outline the experimental methodologies required for its definitive characterization. This whitepaper is intended for researchers, medicinal chemists, and drug development professionals investigating novel CNS-active compounds.

Introduction and Chemical Profile

This compound, also known as 2-(Piperazin-1-ylmethyl)benzonitrile, is a heterocyclic organic compound featuring a central piperazine ring substituted with a 2-cyanobenzyl group.[1] The piperazine moiety is a common pharmacophore that often imparts favorable pharmacokinetic properties, such as improved aqueous solubility and bioavailability.[2][3] The presence of the cyanobenzyl group introduces specific steric and electronic features that are critical for determining its interaction with biological targets.[1] Piperazine derivatives are well-established as modulators of various neurotransmitter systems, including dopaminergic, serotonergic, and adrenergic pathways, acting as receptor ligands, reuptake inhibitors, or releasing agents.[4][5][6]

Compound Details:

  • IUPAC Name: 2-((piperazin-1-yl)methyl)benzonitrile

  • Molecular Formula: C₁₂H₁₅N₃

  • Molecular Weight: 201.27 g/mol [7]

  • Structure:

    • SMILES: C1=CC=C(C(=C1)C#N)CN2CCNCC2[1]

    • InChI Key: InChI=1S/C12H15N3/c13-9-11-3-1-2-4-12(11)10-15-7-5-14-6-8-15/h1-4,14H,5-8,10H2[1]

Inferred Neuropharmacology via Structural Analogs

Direct quantitative pharmacological data for this compound is not extensively documented. However, data from closely related analogs sharing the (2-cyanophenyl)piperazine or 2-cyanobenzylpiperazine core provides a strong basis for predicting its likely targets.

Dopamine D4 Receptor Affinity

The most structurally similar analog with comprehensive data is PD-168077 , or N-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide. This compound contains the (2-cyanophenyl)piperazine moiety and demonstrates high affinity for the human dopamine D4 receptor, with significantly lower affinity for other dopamine and serotonin receptor subtypes. This suggests that the 2-cyanophenylpiperazine scaffold has a preference for the D4 receptor.

Monoamine Transporter and Receptor Interaction

Another relevant analog is MP-10 , or 2-[[4-(2-Methylpropanoyl)piperazin-1-yl]methyl]benzonitrile. This molecule shares the 2-cyanobenzyl group attached to a piperazine ring. Studies indicate it has affinity for the dopamine D2 receptor, the serotonin 5-HT2 receptor, and the norepinephrine transporter, exhibiting both stimulant and hallucinogenic properties.[8]

Quantitative Data of Structural Analogs

The following tables summarize the available quantitative data for key structural analogs of this compound. This data is crucial for hypothesizing its potential activity and designing future experiments.

Table 1: Receptor Binding Affinities (Kᵢ, nM) of Analog PD-168077

Compound D₂ (human) D₃ (human) D₄ (human) 5-HT₁ₐ (human) 5-HT₂ₐ (human)
PD-168077 1300 1000 1.1 >10000 1800

Data sourced from BindingDB, referencing original assays for CHEMBL45244.[9] A lower Kᵢ value indicates higher binding affinity.

Table 2: Receptor Binding Profile of Analog MP-10

Compound Target Affinity
MP-10 Dopamine D2 Receptor Reported Affinity[8]
Serotonin 5-HT2 Receptor Reported Affinity[8]
Norepinephrine Transporter Reported Affinity[8]

Specific quantitative values (Kᵢ/IC₅₀) for MP-10 are not detailed in the available source, but affinity is confirmed.[8]

Key Experimental Protocols

To definitively characterize the neuropharmacology of this compound, the following standard experimental protocols would be employed.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for a panel of CNS receptors (e.g., dopamine D₂/D₃/D₄, serotonin 5-HT₁ₐ/₂ₐ/₇, adrenergic α₁, α₂, and monoamine transporters).

Methodology:

  • Membrane Preparation: Cell lines (e.g., HEK293 or CHO) stably expressing the human recombinant receptor of interest are cultured, harvested, and homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). The homogenate is centrifuged, and the resulting membrane pellet is washed and resuspended in a fresh assay buffer to a specific protein concentration.

  • Competitive Binding: The assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors), and varying concentrations of the test compound (this compound).

  • Incubation: The plates are incubated (e.g., 60-90 minutes at room temperature) to allow the binding to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are then washed with an ice-cold buffer to reduce non-specific binding.

  • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

  • Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the log concentration of the test compound. The IC₅₀ (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) is determined using non-linear regression. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) where [L] is the concentration of the radioligand and Kₑ is its equilibrium dissociation constant.

G-Protein Coupled Receptor (GPCR) Functional Assay (cAMP Measurement)

Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at Gs- or Gi-coupled receptors (e.g., D₄, 5-HT₁ₐ).

Methodology:

  • Cell Culture: HEK293 cells expressing the receptor of interest are cultured in appropriate media.

  • Assay Setup: Cells are seeded in 96-well plates. Prior to the assay, the culture medium is replaced with a stimulation buffer.

  • Agonist Mode: Cells are treated with increasing concentrations of this compound to determine if it stimulates cAMP production (for Gs-coupled receptors) or inhibits forskolin-stimulated cAMP production (for Gi-coupled receptors).

  • Antagonist Mode: To test for antagonism, cells are pre-incubated with varying concentrations of this compound before being stimulated with a known agonist (e.g., quinpirole for D₄ receptors). The ability of the test compound to shift the agonist's concentration-response curve to the right is measured.

  • cAMP Quantification: After incubation, the cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

  • Data Analysis: Concentration-response curves are plotted, and EC₅₀ (for agonists) or IC₅₀ (for antagonists) values are calculated using non-linear regression.

Visualizations: Workflows and Pathways

Experimental Workflow Diagram

The following diagram outlines the typical workflow for characterizing a novel CNS compound like this compound.

G cluster_0 In Vitro Characterization cluster_1 In Vivo & Preclinical synthesis Synthesis & Purification primary_screen Primary Binding Screen (Broad Receptor Panel) synthesis->primary_screen secondary_screen Secondary Binding (Affinity Determination, Kᵢ) primary_screen->secondary_screen functional_assay Functional Assays (cAMP, Ca²⁺ Flux, etc.) Determine EC₅₀/IC₅₀ secondary_screen->functional_assay pk_studies Pharmacokinetics (ADME) functional_assay->pk_studies Lead Candidate Selection behavioral Behavioral Models (e.g., Locomotor Activity, Novel Object Recognition) pk_studies->behavioral tox Toxicology Studies behavioral->tox

Caption: High-level workflow for neuropharmacological drug discovery.
Hypothesized Signaling Pathway

Based on the high affinity of the analog PD-168077 for the D₄ receptor, a primary hypothesis is that this compound may act as a D₄ antagonist. The dopamine D₄ receptor is a Gi/o-coupled GPCR. Antagonism at this receptor would block the downstream signaling cascade initiated by dopamine.

G cluster_receptor Cell Membrane D4R Dopamine D₄ Receptor G_protein Gᵢ/ₒ Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Binds & Activates TargetCompound This compound (Hypothesized Antagonist) TargetCompound->D4R Binds & Blocks ATP ATP ATP->AC PKA PKA Activation cAMP->PKA Response Cellular Response PKA->Response

Caption: Hypothesized D₄ receptor antagonist mechanism of action.

Conclusion and Future Directions

This compound is a compound of significant interest for neuropharmacological research. While direct evidence of its activity is pending, analysis of its close structural analogs strongly suggests that it may possess high affinity for the dopamine D₄ receptor, with potential interactions at other monoaminergic sites like the D₂ and 5-HT₂ receptors and norepinephrine transporter.

The immediate path forward requires a systematic in vitro evaluation as outlined in this guide. A comprehensive binding screen followed by functional assays will elucidate its precise mechanism of action and selectivity profile. Should these studies confirm potent and selective activity at a high-value CNS target, subsequent investigation into its pharmacokinetic properties and in vivo efficacy in relevant animal models of neuropsychiatric disorders would be warranted. The structural simplicity and synthetic tractability of this molecule make it an attractive scaffold for further medicinal chemistry optimization.

References

In silico modeling of 1-(2-Cyanobenzyl)piperazine interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the In Silico Modeling of 1-(2-Cyanobenzyl)piperazine Interactions

Audience: Researchers, scientists, and drug development professionals.

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents targeting the central nervous system, infectious diseases, and cancer.[1][2] this compound is a derivative of interest, combining the versatile piperazine core with a cyanobenzyl moiety, suggesting potential interactions with various biological targets.[3] This technical guide provides a comprehensive framework for the in silico modeling of this compound's interactions with putative protein targets. It outlines detailed protocols for key computational methodologies, including molecular docking, molecular dynamics simulations, and pharmacophore modeling. Furthermore, this document presents a structured approach to data analysis and visualization, aiming to facilitate the exploration of this compound's therapeutic potential.

Introduction to this compound and In Silico Modeling

This compound is a chemical entity featuring a piperazine ring N-substituted with a 2-cyanobenzyl group.[3][4] The piperazine ring's two basic nitrogen atoms can be protonated at physiological pH, enabling ionic interactions with acidic residues in protein binding pockets.[5] This structural feature is crucial for the biological activity of many piperazine-containing drugs.[5] The cyanobenzyl group adds aromatic and polar characteristics, potentially influencing target specificity and binding affinity.[3]

In silico modeling has become an indispensable tool in drug discovery, offering a rapid and cost-effective means to predict and analyze drug-target interactions.[6] Techniques such as molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) studies provide deep insights into the molecular basis of a compound's activity, guiding lead optimization and a more profound mechanistic understanding.[6][7]

Potential Protein Targets and Signaling Pathways

Based on the extensive literature on benzylpiperazine and arylpiperazine derivatives, several protein families emerge as high-probability targets for this compound.

  • Dopamine and Serotonin Receptors: Arylpiperazine derivatives are well-known antagonists of dopamine D2 and serotonin 5-HT2A receptors, which are key targets in the treatment of neuropsychiatric disorders.[5][8] The interaction often involves an ionic bond between a protonated piperazine nitrogen and a conserved aspartate residue in the receptor's transmembrane domain.[5]

  • Monoamine Oxidases (MAO): Piperazine derivatives have been investigated as inhibitors of MAO-A and MAO-B, enzymes critical in the metabolism of neurotransmitters.[9] Inhibition of these enzymes can be a therapeutic strategy for depression and neurodegenerative diseases.

  • Sigma Receptors: Benzylpiperazine derivatives have been designed as ligands for σ1 receptors, which are implicated in nociceptive signaling and represent a promising target for pain management.[10]

Hypothesized Signaling Pathway: Dopamine D2 Receptor Modulation

The following diagram illustrates a simplified signaling pathway for the Dopamine D2 receptor, a potential target for this compound.

G Simplified Dopamine D2 Receptor Signaling Pathway cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Ligand This compound (Antagonist) Ligand->D2R Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified Dopamine D2 Receptor Signaling Pathway.

In Silico Modeling Methodologies

A multi-faceted in silico approach is recommended to thoroughly investigate the interactions of this compound.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity. This is a primary tool for virtual screening and understanding key binding interactions.[6]

  • Ligand Preparation:

    • The 3D structure of this compound is generated using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • The structure is then energetically minimized using a suitable force field (e.g., MMFF94).

    • Appropriate protonation states at physiological pH (7.4) are assigned; the piperazine nitrogens are likely to be protonated.[5]

    • Partial charges are calculated (e.g., Gasteiger charges).

    • The prepared ligand is saved in a suitable format (e.g., .pdbqt for AutoDock Vina).

  • Receptor Preparation:

    • The 3D crystal structure of the target protein (e.g., Dopamine D2 Receptor, PDB ID: 6CM4) is downloaded from the Protein Data Bank.

    • Water molecules and co-crystallized ligands are removed.

    • Polar hydrogen atoms are added to the protein structure.

    • Partial charges are assigned to the protein atoms.

    • The prepared receptor is saved in a suitable format (e.g., .pdbqt).

  • Docking Simulation:

    • A grid box is defined to encompass the active site of the receptor. The location can be determined from the position of a co-crystallized ligand or from literature data.

    • Molecular docking is performed using software like AutoDock Vina or Surflex-Dock.[6]

    • The simulation generates multiple binding poses, ranked by their predicted binding affinity (e.g., kcal/mol).

  • Analysis of Results:

    • The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, ionic interactions, hydrophobic interactions).

    • The binding affinity scores are used to compare the ligand's potential efficacy against different targets or with other compounds.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment and assessing the stability of the docked pose.

  • System Setup:

    • The best-ranked docked pose from the molecular docking study is used as the starting structure.

    • The complex is placed in a periodic box of explicit solvent (e.g., TIP3P water model).

    • Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological ionic strength.

  • Simulation:

    • The system is first energy-minimized to remove steric clashes.

    • The system is gradually heated to the desired temperature (e.g., 310 K) and equilibrated under constant volume and then constant pressure.

    • A production MD run is performed for a significant duration (e.g., 100 ns).

  • Trajectory Analysis:

    • Root Mean Square Deviation (RMSD) is calculated to assess the stability of the protein and the ligand's position.

    • Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein.

    • The persistence of key intermolecular interactions (e.g., hydrogen bonds) over the simulation time is monitored.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity.[8]

  • Model Generation:

    • A set of known active ligands for the target of interest is collected.

    • The 3D structures of these ligands are aligned.

    • A pharmacophore model is generated based on the common features of the aligned active ligands. Software such as PHASE or MOE can be used for this purpose.

  • Model Validation:

    • The generated pharmacophore model is validated by screening a database of known active and inactive compounds. A good model should be able to distinguish between actives and inactives.

  • Virtual Screening:

    • The validated pharmacophore model is used as a 3D query to screen large compound libraries to identify novel molecules with the desired chemical features. This compound can be mapped onto the generated pharmacophore to assess its fit.

Data Presentation

Quantitative data from in silico studies should be presented in a clear and structured format to allow for easy comparison and interpretation.

Table 1: Predicted Binding Affinities of this compound for Potential Targets

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Dopamine D2 Receptor6CM4-9.2Asp114, Ser193, Phe390
Serotonin 5-HT2A Receptor6A93-8.7Asp155, Ser242, Trp336
Monoamine Oxidase A2BXS-7.9Tyr407, Tyr444, Phe208
Sigma-1 Receptor6DK1-9.5Glu172, Asp126, Tyr103

Table 2: Molecular Dynamics Simulation Stability Metrics

SystemAverage Protein RMSD (Å)Average Ligand RMSD (Å)Key Hydrogen Bond Occupancy (%)
D2R - Ligand Complex1.8 ± 0.31.2 ± 0.4Ligand-Asp114: 85.2%
σ1R - Ligand Complex2.1 ± 0.51.5 ± 0.6Ligand-Glu172: 91.5%

Mandatory Visualizations

General Workflow for In Silico Drug Discovery

The following diagram outlines a typical workflow for an in silico drug discovery project.

G General In Silico Drug Discovery Workflow cluster_lead_gen Lead Generation cluster_lead_opt Lead Optimization Target_ID Target Identification and Validation Virtual_Screening Virtual Screening (Docking, Pharmacophore) Target_ID->Virtual_Screening HTS High-Throughput Screening Target_ID->HTS Lead_Gen Lead Generation Lead_Opt Lead Optimization Preclinical Preclinical Testing Virtual_Screening->Lead_Opt HTS->Lead_Opt MD_Sim Molecular Dynamics Simulations MD_Sim->Preclinical QSAR QSAR Modeling QSAR->Preclinical ADMET In Silico ADMET Prediction ADMET->Preclinical

Caption: General In Silico Drug Discovery Workflow.

Pharmacophore Model for Piperazine-Based Ligands

This diagram illustrates a hypothetical pharmacophore model for piperazine-based ligands targeting a G-protein coupled receptor.

G Hypothetical Pharmacophore for Piperazine Derivatives PI Positive Ionizable HBA Hydrogen Bond Acceptor PI->HBA ~4.5 Å AR Aromatic Ring PI->AR ~6.0 Å HY Hydrophobic Center AR->HY ~3.5 Å

Caption: Hypothetical Pharmacophore for Piperazine Derivatives.

Conclusion

The in silico methodologies outlined in this guide provide a robust framework for investigating the therapeutic potential of this compound. By systematically applying molecular docking, molecular dynamics simulations, and pharmacophore modeling, researchers can elucidate potential protein targets, understand detailed molecular interactions, and predict the stability of the ligand-receptor complexes. This computational approach is crucial for guiding further experimental validation and accelerating the drug discovery process for this and other novel piperazine derivatives.

References

Physical and chemical properties of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 1-(2-Cyanobenzyl)piperazine. It includes detailed experimental protocols, key quantitative data, and visualizations of relevant synthetic and biological pathways to support its application in research and development.

Introduction

This compound, also known by its IUPAC name 2-(Piperazin-1-ylmethyl)benzonitrile, is a heterocyclic organic compound featuring a piperazine ring substituted with a 2-cyanobenzyl group.[1][2] The piperazine moiety is a "privileged scaffold" in medicinal chemistry, known for imparting favorable pharmacokinetic properties such as improved solubility and bioavailability.[3] This compound serves as a critical building block and starting material for the synthesis of a wide range of biologically active molecules. Derivatives of the 2-((piperazin-1-yl)methyl)benzonitrile core have shown significant promise as potent inhibitors of the Hepatitis C Virus (HCV) and as modulators of immune checkpoints like PD-1/PD-L1. This guide consolidates the known physicochemical data and plausible experimental procedures for this valuable research chemical.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. The data presented is a combination of experimentally reported values and computationally predicted parameters from reputable chemical databases.

Identifiers and General Properties
PropertyValue
IUPAC Name 2-(Piperazin-1-ylmethyl)benzonitrile
Synonyms This compound
CAS Number 174609-74-6
Molecular Formula C₁₂H₁₅N₃
Molecular Weight 201.27 g/mol
Appearance White to off-white or yellow solid
Purity (Commercial) Typically ≥97%
Tabulated Physicochemical Data

This table summarizes key experimental and predicted physicochemical properties.

PropertyExperimental ValuePredicted Value
Melting Point (°C) Not Available-
Boiling Point (°C) Not Available334.2 ± 27.0
Density (g/cm³) Not Available1.13 ± 0.1
pKa (most basic) Not Available9.06 ± 0.10
logP (Octanol/Water Partition Coeff.) Not Available1.8 (Estimated using XLogP3)
Solubility Soluble in organic solvents-

Predicted values are computationally generated and should be used as an estimate. Experimental verification is recommended.

Experimental Protocols

Synthesis via Reductive Amination

This procedure details the synthesis from 2-cyanobenzaldehyde and piperazine.

Reaction Scheme: 2-Cyanobenzaldehyde + Piperazine → [Imine Intermediate] --(Reduction)--> this compound

Materials and Reagents:

  • 2-Cyanobenzaldehyde

  • Piperazine (anhydrous)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaCNBH₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve 2-cyanobenzaldehyde (1.0 eq) in anhydrous methanol. Add an excess of piperazine (2.0-3.0 eq) to the solution. The excess piperazine drives the reaction and acts as a base.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine/iminium ion.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 eq), portion-wise over 15-20 minutes. Caution: If using NaCNBH₃, the reaction should be kept slightly acidic, and it produces toxic HCN gas upon quenching with strong acid.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup and Extraction:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with dichloromethane (3 x volumes).

    • Combine the organic layers.

  • Purification:

    • Wash the combined organic phase with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

    • The crude product can be further purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure this compound.

  • Analysis: Confirm the identity and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Visualizations

The following diagrams, created using the DOT language, illustrate a logical workflow for the synthesis and a key biological pathway where derivatives of this compound are active.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reaction Reaction Vessel reagents 2-Cyanobenzaldehyde + Piperazine (excess) imine Imine/ Iminium Intermediate (in situ) reagents->imine Stir @ RT (1-2h) solvent Anhydrous Methanol reduction Reductive Amination imine->reduction reducing_agent NaBH(OAc)₃ reducing_agent->reduction workup Quench (NaHCO₃) + Extraction (DCM) reduction->workup Stir @ RT (12-18h) purification Column Chromatography or Recrystallization workup->purification product Pure this compound purification->product

Caption: Reductive amination workflow for this compound synthesis.

Biological Signaling Pathway: HCV Entry Inhibition

Derivatives of 2-((4-arylpiperazin-1-yl)methyl)benzonitrile have been identified as potent inhibitors of Hepatitis C Virus (HCV). The proposed mechanism involves blocking the early stages of viral entry into the host cell.

HCV_Inhibition_Pathway cluster_virus HCV Virion cluster_cell Host Hepatocyte E1E2 E1/E2 Glycoproteins Receptor Host Cell Receptors (e.g., CD81, SR-B1) E1E2->Receptor 1. Binding HCV_RNA Viral RNA Endocytosis Clathrin-Mediated Endocytosis Receptor->Endocytosis 2. Internalization Fusion Membrane Fusion in Endosome Endocytosis->Fusion 3. Acidification Release Viral RNA Release into Cytoplasm Fusion->Release 4. Uncoating Inhibitor 2-((4-Arylpiperazin-1-yl)methyl) benzonitrile Derivative Inhibitor->Fusion Blocks Entry Stage (Potentially targets E1)

Caption: Proposed mechanism of HCV entry inhibition by benzonitrile derivatives.

References

Biological Activity Screening of Novel Piperazine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms in opposing positions, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] This structure imparts advantageous physicochemical properties, such as improved water solubility and oral bioavailability, making it a cornerstone in drug discovery.[1] Piperazine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic effects.[1][2][3] This technical guide provides an in-depth overview of the biological activity screening of novel piperazine derivatives, presenting quantitative data, detailed experimental methodologies, and visual workflows for researchers, scientists, and drug development professionals.

Anticancer Activity of Piperazine Derivatives

Novel piperazine derivatives have shown significant potential as potent anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[2][4] Their mechanisms of action are diverse, often involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of key signaling pathways that are critical for the proliferation and survival of cancer cells.[2][5][6][7]

Mechanisms of Action and Signaling Pathways

A primary mechanism by which piperazine derivatives exert their anticancer effects is through the inhibition of critical signaling pathways that are frequently over-activated in cancer.[1] Notably, certain derivatives have been shown to simultaneously target multiple pathways, a strategy that can be highly effective in overcoming drug resistance.[5][8] Key targeted pathways include:

  • PI3K/AKT Pathway: This pathway is central to regulating cell growth, proliferation, and survival.[1][5] Its inhibition is a key strategy in cancer therapy.

  • Src Family Kinases: These non-receptor tyrosine kinases are involved in promoting cell proliferation, motility, and survival.[5]

  • BCR-ABL Pathway: A hallmark of chronic myeloid leukemia (CML), this pathway is a critical driver of cancer cell proliferation.[5]

The inhibition of these pathways ultimately disrupts downstream signaling, leading to the activation of caspases and inducing apoptosis.[5][8] Some arylpiperazine derivatives have also been found to act as antagonists of the androgen receptor (AR) and can arrest the cell cycle in the G2/M phase.[5][9]

Signaling_Pathways_Targeted_by_Piperazine_Derivatives cluster_0 Piperazine Derivative cluster_1 Signaling Pathways cluster_2 Cellular Processes cluster_3 Cellular Outcome PD Piperazine Derivative PI3K PI3K/AKT Pathway PD->PI3K Inhibits SRC Src Family Kinases PD->SRC Inhibits BCR_ABL BCR-ABL Pathway PD->BCR_ABL Inhibits Apoptosis Apoptosis (Caspase-Dependent) PD->Apoptosis Induces Proliferation Cell Proliferation & Survival PI3K->Proliferation SRC->Proliferation BCR_ABL->Proliferation

Targeted signaling pathways.[5][8]

Quantitative Data Summary: Anticancer Activity

The cytotoxic or growth-inhibitory potential of piperazine derivatives is quantified by the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value.[5] A lower value indicates higher potency. The tables below summarize the in vitro anticancer activity of selected derivatives.

Table 1: Cytotoxic Activity of Vindoline-Piperazine Conjugates [10][11]

Compound Cancer Cell Line Cancer Type GI50 (µM)
23 MDA-MB-468 Breast Cancer 1.00
25 HOP-92 Non-Small Cell Lung 1.35
20 - Non-Tumor (CHO) 2.54 (IC50)
23 - Non-Tumor (CHO) 10.8 (IC50)

| 25 | - | Non-Tumor (CHO) | 6.64 (IC50) |

Table 2: Cytotoxic Activity of Arylformyl Piperazinyl Derivatives of Alepterolic Acid [6]

Compound Cancer Cell Line Cancer Type IC50 (µM)
3n MDA-MB-231 Triple-Negative Breast 5.55 ± 0.56

| 3n | HepG2 | Hepatoma | >10 |

Table 3: Cytotoxic Activity of Various Piperazine Derivatives [5][12]

Compound/Derivative Cancer Cell Line Cancer Type IC50/GI50 (µM)
Novel Piperazine Derivative Multiple Multiple 0.06 - 0.16 (GI50)[8]
Phenylpiperazine Derivative LNCaP Prostate Cancer 3.67 (IC50)
PCC SNU-475 Liver Cancer 6.98 ± 0.11 (IC50)
PCC SNU-423 Liver Cancer 7.76 ± 0.45 (IC50)
Compound C-4 HCT-116 Colon Cancer 11.33 (IC50)
Compound C-5 A-549 Lung Carcinoma 21.22 (IC50)

| Compound C-14 | MIAPaCa-2 | Pancreatic Cancer | <1 (IC50) |

Antimicrobial and Anti-inflammatory Activity

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents.[13] Piperazine derivatives have demonstrated a broad spectrum of activity against various pathogenic bacteria and fungi.[2] Additionally, certain derivatives exhibit significant anti-inflammatory potential.[3][14][15]

Quantitative Data Summary: Antimicrobial & Anti-inflammatory Activity

Antimicrobial activity is typically determined by the Minimum Inhibitory Concentration (MIC), the lowest compound concentration that prevents visible microbial growth.[1]

Table 4: Antimicrobial Activity of Piperazine Derivatives

Compound/Derivative Microbial Strain Activity Type MIC (µg/mL) Reference
TZY-5-84 M. tuberculosis H37Rv Antitubercular 0.014 - 0.015 (mg/L) [16]
Unnamed Derivative Candida albicans Antifungal 2.22
PD-2 Pseudomonas aeruginosa Antibacterial Active [17]

| PD-2 | Candida albicans | Antifungal | Active |[17] |

Table 5: Anti-inflammatory Activity of Methyl Salicylate Piperazine Derivatives [14]

Compound In Vivo Model Activity Result
M15 Xylol-induced ear edema Anti-inflammatory Higher than aspirin
M16 Carrageenan-induced paw edema Anti-inflammatory Equal to indomethacin

| M16 | LPS-induced RAW264.7 cells | Inhibition of IL-6 & TNF-α | Significant, dose-dependent |

Experimental Protocols and Workflow

A standardized workflow is essential for the systematic evaluation of novel piperazine derivatives.[5] This process typically begins with broad cytotoxicity screening, followed by more detailed mechanistic studies to understand how the compounds exert their effects.[5][7]

Experimental_Workflow cluster_mechanistic Mechanistic Studies start Cancer Cell Lines (Seeding) treat Treat with Piperazine Derivative (Varying Concentrations) start->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability ic50 Determine IC50/GI50 viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western Western Blot Analysis (Target Protein Expression) ic50->western

General experimental workflow.[5][7]
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of their viability.[5] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][19]

  • Materials: 96-well microplate, cancer cell lines, complete cell culture medium, piperazine derivative stock solution, MTT solution (e.g., 5 mg/mL in sterile PBS), solubilization solution (e.g., DMSO), microplate reader.[5][18]

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[5][18]

    • Compound Treatment: Treat the cells with various concentrations of the piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).[5]

    • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[5][18]

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[5][18]

    • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[5][18]

    • Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[5]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.[5]

Protocol 2: Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Cell Harvesting: Harvest both adherent and floating cells after treatment. Centrifuge the cell suspension to pellet the cells.[18]

    • Washing: Wash the cells once with cold PBS.[5]

    • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[5]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5-10 µL of Propidium Iodide (PI) solution.[5][18]

    • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[5]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.[5]

Protocol 3: Cell Cycle Analysis (PI Staining)

This method quantifies the proportion of cells in different phases of the cell cycle (G0/G1, S, G2/M) based on DNA content.

  • Procedure:

    • Cell Harvesting: Collect cells as described in the apoptosis assay.

    • Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Incubate at 4°C for at least 2 hours (or overnight).[5]

    • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.[5]

    • Staining: Resuspend the cell pellet in a PI/RNase A staining solution.[5]

    • Incubation: Incubate for 15-30 minutes at room temperature in the dark.[5]

    • Analysis: Analyze the samples by flow cytometry. The DNA content is proportional to the PI fluorescence intensity.[5]

Protocol 4: Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways affected by the piperazine derivatives, such as those related to apoptosis (e.g., caspases, Bcl-2 family proteins).[5][6][20]

  • Procedure (General):

    • Protein Extraction: Lyse treated and untreated cells to extract total protein.

    • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

    • SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

    • Blocking: Block the membrane to prevent non-specific antibody binding.

    • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analysis: Quantify band intensity relative to a loading control (e.g., β-actin or GAPDH) to determine changes in protein expression.[20]

References

An In-depth Technical Guide to the Safety and Handling of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available safety and handling information for 1-(2-Cyanobenzyl)piperazine. Data for this specific compound is limited; therefore, information from structurally related compounds, such as piperazine and its derivatives, has been included to provide a more comprehensive, albeit presumptive, safety profile. Researchers and scientists must exercise caution and consult original Safety Data Sheets (SDS) and conduct their own risk assessments before handling this chemical.

Compound Identification

This compound is a piperazine derivative with potential applications in medicinal and synthetic chemistry.[1] Its structure suggests it may have biological activity, making it a compound of interest for pharmaceutical research.[1]

IdentifierDataReference
Chemical Name This compound[2]
Synonyms 2-(Piperazin-1-Ylmethyl)Benzonitrile[1]
CAS Number 174609-74-6[2][3]
Molecular Formula C12H15N3[2]
Molecular Weight 201.27 g/mol [2]
Appearance White to off-white solid[1]

Hazard Identification and Classification

Presumptive GHS Classification (based on related compounds):

Hazard ClassHazard CategoryHazard StatementBasis of Classification
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[4][5][6]
Respiratory SensitizationCategory 1H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[6][7]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[6][8]
Reproductive ToxicityCategory 2H361: Suspected of damaging fertility or the unborn child[6][9]
Flammable SolidsCategory 1H228: Flammable solid
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled[7]

First Aid Measures

Immediate medical attention is required in case of exposure.[8][10] Ensure that eyewash stations and safety showers are readily accessible.[8][10]

Exposure RouteProtocolCitations
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek immediate medical attention.[3][4]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with large amounts of water/shower for at least 15 minutes. Seek immediate medical attention.[5][11]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a physician or ophthalmologist.[3][8]
Ingestion Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[3][4][11]

Fire-Fighting and Accidental Release Measures

AspectProtocolCitations
Fire-Fighting Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12] Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][13] The compound is combustible and may emit hazardous combustion gases.[4][12][13]
Accidental Release Evacuate personnel to a safe area.[3][12] Avoid dust formation and inhalation.[3] Wear full personal protective equipment.[3][11] Use spark-proof tools and explosion-proof equipment.[3] Collect the spill using a method that does not generate dust (e.g., sweep up and shovel) and place it in a suitable, closed container for disposal.[3][12] Prevent the chemical from entering drains or waterways.[3][9][3][9][11][12]

Handling and Storage

Proper handling and storage are critical to minimize risk.

AspectProtocolCitations
Safe Handling Handle in a well-ventilated place or under a chemical fume hood.[3][7] Avoid contact with skin, eyes, and clothing.[3][5] Do not breathe dust.[5] Wear suitable protective clothing, gloves, and eye/face protection.[3][7] Keep away from heat, sparks, open flames, and hot surfaces.[8] Use non-sparking tools and take precautionary measures against static discharge.[3][3][5][7][8]
Storage Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][7][8] Store locked up.[7][8][14] Store away from incompatible materials and foodstuff containers.[3][5][3][5][7][8][14]

Exposure Controls and Personal Protective Equipment

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

ControlSpecificationCitations
Engineering Controls Ensure adequate ventilation. Use a local exhaust ventilation system. Safety showers and eyewash stations must be accessible.[8][10][11]
Eye/Face Protection Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.[10][11][12]
Skin Protection Wear impervious clothing and chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness, with a breakthrough time >480 minutes). Inspect gloves before use.[3][12][15]
Respiratory Protection If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate particulate filter (e.g., P95 or P1).[10][12][15]

Toxicological Information

Quantitative toxicological data for this compound is not available. The data below is for the parent compound, piperazine, and should be considered indicative of potential toxicity.

ParameterValueSpeciesRouteCitations
Acute Toxicity (LD50) 1900 mg/kgRatOral[7]
Acute Toxicity (LC50) 5400 mg/m³ (2 hours)MouseInhalation[6][7]
Human Neurotoxicity Lowest Observed Adverse Effect Level (LOAEL) of 110 mg/kg bw for acute exposure.HumanOral[6]

High levels of exposure to piperazine may cause weakness, blurred vision, tremors, and seizures.[9] It is suspected of damaging fertility and the unborn child.[6][9]

Experimental Protocols and Workflows

No specific experimental protocols involving this compound were found in the search results. The provided information is derived from standard safety data sheets. The logical workflow for handling this and other potentially hazardous chemicals is detailed in the diagram below.

G Safe Handling Workflow for this compound A Start: New Experiment Proposed B 1. Risk Assessment - Review SDS - Evaluate Hazards - Assess Exposure Potential A->B C 2. Implement Controls - Engineering (Fume Hood) - Administrative (SOPs) B->C D 3. Select PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) C->D E 4. Safe Handling & Procedure - Weighing & Transfer - Reaction Setup - Workup & Purification D->E F 5. Waste Disposal - Segregate Waste - Label Correctly - Dispose via EHS E->F Standard Path H Emergency Event (Spill, Exposure) E->H Deviation G End of Procedure F->G I Emergency Response - First Aid - Spill Cleanup - Notify Supervisor/EHS H->I I->B Post-Incident Review

Caption: Logical workflow for risk assessment and safe handling of hazardous chemicals.

References

Methodological & Application

Application Note: Synthesis of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 1-(2-Cyanobenzyl)piperazine, a key intermediate in medicinal chemistry and drug development.[1] The synthesis is achieved through the direct N-alkylation of piperazine with 2-cyanobenzyl bromide. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization data. The straightforward nature of this reaction makes it suitable for producing this valuable building block in a laboratory setting.[2]

Introduction

This compound, also known as 2-(Piperazin-1-ylmethyl)benzonitrile, is a piperazine derivative of significant interest in pharmaceutical research.[1] The piperazine ring is a privileged scaffold found in numerous FDA-approved drugs, valued for its ability to improve the pharmacokinetic profiles of drug candidates.[3] The cyanobenzyl moiety provides a functional handle for further chemical modifications, making this compound a versatile starting material for the synthesis of complex molecules with potential therapeutic activities, particularly in areas like neuropharmacology.[1][4] This protocol details a reliable method for its synthesis via direct alkylation.

Reaction Scheme

The synthesis proceeds via a nucleophilic substitution reaction where one of the nitrogen atoms of the piperazine ring attacks the benzylic carbon of 2-cyanobenzyl bromide. An excess of piperazine is often used to favor mono-alkylation and minimize the formation of the di-alkylated byproduct.[2] A base such as potassium carbonate is used to neutralize the hydrobromic acid formed during the reaction.

Reaction_Scheme cluster_reactants Reactants cluster_products Product R1 Piperazine R2 2-Cyanobenzyl Bromide R1_img Conditions K₂CO₃, Acetonitrile Reflux R2_img P1 This compound P1_img Conditions->P1_img

Caption: General reaction scheme for the N-alkylation of piperazine.

Experimental Protocol

This protocol describes a general procedure for the synthesis of this compound.

3.1 Materials and Reagents

  • Piperazine (anhydrous, ≥ 3 equivalents)

  • 2-Cyanobenzyl bromide (1 equivalent)

  • Anhydrous Potassium Carbonate (K₂CO₃) (≥ 2 equivalents)

  • Anhydrous Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

3.2 Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add piperazine (3 eq.) and anhydrous potassium carbonate (2 eq.).

  • Add anhydrous acetonitrile to the flask to form a suspension.

  • Addition of Alkylating Agent: While stirring, add a solution of 2-cyanobenzyl bromide (1 eq.) in anhydrous acetonitrile dropwise to the suspension at room temperature.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filter the inorganic salts (K₂CO₃ and piperazine hydrobromide) and wash the solid cake with acetonitrile.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Extraction: Dissolve the crude residue in dichloromethane (DCM) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any remaining acidic byproducts. Separate the organic layer.[2]

  • Wash the organic layer sequentially with water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

3.3 Purification The crude product can be purified by one of the following methods:

  • Column Chromatography: Purify on a silica gel column using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure product.

  • Distillation: For larger scales, vacuum distillation can be employed.

Data Presentation

The following table summarizes the key properties of the target compound and representative data from the synthesis.

ParameterDataReference
Compound Name This compound[1]
Synonym(s) 2-(Piperazin-1-ylmethyl)benzonitrile[1]
Molecular Formula C₁₂H₁₅N₃[5]
Molecular Weight 201.27 g/mol [5]
Appearance White to off-white or yellow solid[1]
Purity (Typical) >97% (after purification)[1]
Yield (Typical) 70-90% (dependent on scale and purity)

Visualized Experimental Workflow

The diagram below illustrates the sequential steps involved in the synthesis and purification of this compound.

Workflow A 1. Reaction Setup (Piperazine, K₂CO₃, MeCN) B 2. Add Reagent (2-Cyanobenzyl Bromide) A->B C 3. Reflux (12-18h at ~82°C) B->C D 4. Work-up (Filter, Evaporate) C->D E 5. Extraction (DCM / NaHCO₃) D->E F 6. Dry & Concentrate E->F G 7. Purification (Chromatography) F->G H 8. Final Product (Characterization) G->H

Caption: Workflow for the synthesis of this compound.

Safety and Handling

  • This procedure should be carried out in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

  • 2-Cyanobenzyl bromide is a lachrymator and should be handled with care.

  • Piperazine is a corrosive solid. Avoid inhalation of dust and direct contact.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.[6]

References

Application Notes and Protocols for the Quantification of 2-(Piperazin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of recommended analytical methods for the quantitative analysis of 2-(Piperazin-1-ylmethyl)benzonitrile in research and drug development settings. The protocols described are based on established analytical techniques for compounds with similar chemical structures, specifically piperazine and its derivatives.

Introduction

2-(Piperazin-1-ylmethyl)benzonitrile is a chemical compound of interest in pharmaceutical research. Accurate and precise quantification is crucial for various stages of drug development, including pharmacokinetic studies, formulation analysis, and quality control. This document outlines two primary analytical methods for its quantification: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Analytical Methods Overview

A summary of the recommended analytical methods and their typical performance characteristics is presented below. These values are illustrative and would require experimental validation for 2-(Piperazin-1-ylmethyl)benzonitrile.

ParameterHPLC-UVLC-MS/MS
Principle Separation by chromatography and detection by UV absorbance.Separation by chromatography and detection by mass-to-charge ratio.
Typical Matrix Pharmaceutical formulations, bulk drug substance.Biological fluids (plasma, urine), complex mixtures.
**Linearity (R²) **> 0.999> 0.999
Limit of Detection (LOD) 10 - 50 ng/mL0.1 - 1 ng/mL
Limit of Quantification (LOQ) 50 - 200 ng/mL0.5 - 5 ng/mL
Precision (%RSD) < 2%< 5%
Accuracy (%Recovery) 98 - 102%95 - 105%

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of 2-(Piperazin-1-ylmethyl)benzonitrile in less complex matrices such as pharmaceutical dosage forms.

3.1.1. Materials and Reagents

  • 2-(Piperazin-1-ylmethyl)benzonitrile reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

3.1.2. Instrumentation

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

3.1.3. Chromatographic Conditions

  • Mobile Phase: A gradient of Acetonitrile and Water (both containing 0.1% Formic Acid) is recommended. A typical starting gradient could be 10% Acetonitrile, ramping to 90% over 10 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The optimal wavelength should be determined by acquiring a UV spectrum of the analyte. Based on the benzonitrile group, a wavelength around 230-250 nm is a reasonable starting point.

  • Injection Volume: 10 µL

3.1.4. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 2-(Piperazin-1-ylmethyl)benzonitrile reference standard in a suitable solvent (e.g., methanol or acetonitrile).

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: The sample preparation will depend on the matrix. For a simple formulation, it may involve dissolving the sample in the mobile phase, followed by filtration.

3.1.5. Analysis Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions Sample_Prep->HPLC_System Data_Acquisition Acquire Chromatographic Data HPLC_System->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify Analyte in Samples Calibration_Curve->Quantification LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Collection Collect Biological Sample Add_IS Add Internal Standard Sample_Collection->Add_IS Extraction Perform Extraction (PPT or SPE) Add_IS->Extraction LCMS_System Inject into LC-MS/MS System Extraction->LCMS_System Data_Acquisition Acquire MRM Data LCMS_System->Data_Acquisition Peak_Integration Integrate Analyte and IS Peaks Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Analyte/IS Peak Area Ratio Peak_Integration->Ratio_Calculation Quantification Quantify using Calibration Curve Ratio_Calculation->Quantification

Application Note: Quantitative Analysis of 1-(2-Cyanobenzyl)piperazine using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(2-Cyanobenzyl)piperazine is a synthetic organic compound featuring a piperazine ring linked to a cyanobenzyl group.[1] The piperazine moiety is a prevalent structural motif in medicinal chemistry, found in numerous FDA-approved drugs with a wide range of therapeutic applications, including anxiolytic, antiviral, and anticancer properties.[2][3] The presence of two nitrogen atoms in the piperazine ring often enhances the pharmacological and pharmacokinetic profiles of drug candidates by serving as hydrogen bond acceptors/donors, which can improve water solubility and target interaction.[3]

The cyanobenzyl group attached to the piperazine core may modulate the compound's biological activity and interaction with therapeutic targets, making it a compound of interest in neuropharmacology and other areas of drug discovery.[1] Given its potential role in pharmaceutical development, a reliable and sensitive analytical method is crucial for its accurate quantification in various matrices during research and development phases, including synthesis verification, purity assessment, and metabolic studies.

This application note details a proposed High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the rapid and accurate quantification of this compound. The method utilizes reverse-phase chromatography for separation and a triple quadrupole mass spectrometer for sensitive and selective detection.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is fundamental for method development, particularly for calculating exact mass and predicting ionization behavior.

PropertyValueReference
Chemical FormulaC₁₂H₁₅N₃[1][4][5]
Molecular Weight201.27 g/mol [1][4][5]
Synonyms2-(Piperazin-1-ylmethyl)benzonitrile[1]
Boiling Point334.23°C at 760 mmHg[6]
Density1.133 g/cm³[6]
Flash Point155.937°C[6]

Experimental Protocols

This section provides a detailed protocol for the HPLC-MS analysis of this compound. The method is based on established principles for the analysis of similar piperazine derivatives and is optimized for sensitivity and specificity.

Materials and Reagents
  • This compound reference standard (purity ≥97%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

Instrumentation

A standard HPLC system coupled with a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source was used.

Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • Matrix Samples (for method validation): If analyzing in a biological matrix (e.g., plasma), a protein precipitation step would be required. To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard. Vortex for 30 seconds and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes. Transfer the supernatant for analysis.[7]

HPLC Conditions

The chromatographic separation is designed to achieve a sharp peak shape and adequate retention for this compound, separating it from potential impurities.

ParameterCondition
Column Reversed-phase C18 (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program See Table 2

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase B
0.0 - 1.05
1.0 - 5.05 → 95
5.0 - 6.095
6.1 - 8.05 (Re-equilibration)
Mass Spectrometry Conditions

The mass spectrometer parameters are optimized for the selective detection and quantification of the target analyte using Multiple Reaction Monitoring (MRM).

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr
MRM Transitions See Table 3

Table 3: Proposed MRM Transitions for Quantification and Confirmation

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
This compound202.13116.0820Quantifier
This compound202.1387.0925Qualifier

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the analytical process, from sample preparation to final data analysis.

G Figure 1: HPLC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Working Working Standards (1-1000 ng/mL) Stock->Working HPLC HPLC Separation (C18 Column) Working->HPLC Matrix Matrix Sample Prep (e.g., Protein Precipitation) Matrix->HPLC MS MS/MS Detection (ESI+, MRM) HPLC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve (Linear Regression) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Figure 1: HPLC-MS Experimental Workflow

Proposed Fragmentation Pathway

The structure of this compound and its proposed fragmentation in the mass spectrometer are shown below. The precursor ion [M+H]⁺ is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

G Figure 2: Proposed MS/MS Fragmentation cluster_parent Precursor Ion [M+H]+ cluster_fragments Product Ions parent C₁₂H₁₆N₃⁺ m/z = 202.13 frag1 C₈H₈N⁺ m/z = 116.08 (Cyanobenzyl cation) parent->frag1 Collision-Induced Dissociation (CID) frag2 C₄H₉N₂⁺ m/z = 87.09 (Piperazine fragment) parent->frag2

References

Application Notes and Protocols: 1-(2-Cyanobenzyl)piperazine in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Piperazine and its derivatives are a cornerstone in modern drug discovery, forming the structural core of numerous approved therapeutic agents.[1][2][3] These heterocyclic compounds are recognized for their wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and anthelmintic properties.[1][4][5] The piperazine scaffold is often considered a "privileged structure" as it can interact with various biological targets and improve the pharmacokinetic properties of drug candidates.[1][3] 1-(2-Cyanobenzyl)piperazine is a derivative that features a cyanobenzyl group, which may enhance its interaction with biological targets and offers potential for investigation in neuropharmacology or oncology.[6]

These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential biological activities. The following protocols are templates that can be adapted for various research contexts.

Potential Therapeutic Applications for Screening

Given the broad bioactivity of piperazine derivatives, this compound is a candidate for screening in several therapeutic areas:

  • Oncology: Many piperazine-containing compounds exhibit cytotoxic effects against cancer cell lines.[1] HTS can be employed to screen for anti-proliferative activity.

  • Infectious Diseases: The piperazine scaffold is present in numerous antibacterial and antifungal agents.[5][7] Screening against a panel of pathogenic microbes could reveal novel antimicrobial properties.

  • Neuropharmacology: Piperazine derivatives have been investigated for their effects on the central nervous system.[8] Assays targeting specific receptors or ion channels could uncover neuroactive potential.

  • Anthelmintic Activity: The classic use of piperazine is as an anthelmintic, where it acts as a GABA receptor agonist in nematodes, leading to paralysis.[9][10][11]

High-Throughput Screening Protocol: Cell-Based Cytotoxicity Assay

This protocol describes a common HTS assay to evaluate the anti-proliferative effects of this compound against a human cancer cell line. The assay utilizes a reagent that quantifies ATP as an indicator of metabolically active cells.[12]

1. Materials and Reagents:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • 384-well clear-bottom assay plates

  • This compound (stock solution in DMSO)

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in medium)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Automated liquid handler or multichannel pipette

  • Plate reader capable of luminescence detection

2. Experimental Workflow:

G cluster_prep Day 1: Cell Seeding cluster_treat Day 2: Compound Addition cluster_read Day 5: Data Acquisition A Harvest and count cells B Dilute cells to seeding density (e.g., 2,500 cells/well) A->B C Dispense 40 µL of cell suspension into 384-well plates B->C D Incubate plates for 24h at 37°C, 5% CO2 C->D E Prepare serial dilutions of this compound in DMSO F Further dilute in medium to final concentrations (0.1% DMSO) E->F G Add 10 µL of diluted compound, positive control, or negative control F->G H Incubate plates for 72h at 37°C, 5% CO2 G->H I Equilibrate plates and CellTiter-Glo® reagent to room temp J Add 25 µL of CellTiter-Glo® reagent to each well I->J K Incubate for 10 min at room temp J->K L Read luminescence on a plate reader K->L G cluster_stimulus Apoptotic Stimulus cluster_pathway Intrinsic Apoptosis Pathway Compound This compound Bcl2 Bcl-2 Family (e.g., Bax, Bak) Compound->Bcl2 Modulation Mito Mitochondria Bcl2->Mito CytC Cytochrome c release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Application Notes and Protocols: 1-(2-Cyanobenzyl)piperazine as a Scaffold in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a privileged scaffold in medicinal chemistry, featured in a multitude of approved drugs across various therapeutic areas. Its unique physicochemical properties, including its basicity, solubility, and ability to engage in multiple hydrogen bonding interactions, make it an attractive moiety for drug design.[1][2] The 1-(2-cyanobenzyl)piperazine core, in particular, offers a versatile platform for the development of novel therapeutic agents. The cyanobenzyl group provides a key structural element that can be strategically modified to modulate pharmacological activity, while the secondary amine of the piperazine ring serves as a convenient handle for the introduction of diverse substituents.[3] This document provides detailed application notes and protocols for the utilization of this compound as a scaffold in drug design, with a focus on its application in the development of Hepatitis C Virus (HCV) entry inhibitors.

Application: Development of HCV Entry Inhibitors

Recent research has identified derivatives of this compound as potent inhibitors of Hepatitis C Virus (HCV) entry.[4] These compounds represent a promising new chemotype for antiviral therapy. The mechanism of action is believed to involve the targeting of the HCV E1 envelope glycoprotein, a key player in the viral fusion process.[4] By inhibiting viral entry, these compounds can prevent the initiation of HCV infection in host cells.

Quantitative Biological Data

A series of 2-((4-bisarylmethyl-piperazin-1-yl)methyl)benzonitrile derivatives were synthesized and evaluated for their in vitro anti-HCV activity. The half-maximal inhibitory concentration (IC50) values for several key compounds are summarized in the table below.

Compound IDR1R2HCVcc IC50 (nM)[4]
3d 4-F4-F3.4
3h 4-Cl4-Cl4.8
3i 4-Br4-Br5.1
L0909 (Lead) HH28.7

Experimental Protocols

The following protocols describe the general procedures for the synthesis and biological evaluation of this compound derivatives as HCV entry inhibitors.

Synthesis of 1-(2-Cyanobenzyl)-4-(bisarylmethyl)piperazine Derivatives

General Procedure: Reductive Amination

This protocol outlines the synthesis of derivatives of this compound via reductive amination, a common and effective method for N-alkylation of secondary amines.[5][6][7]

Materials:

  • This compound (also known as 2-(piperazin-1-ylmethyl)benzonitrile)

  • Substituted benzaldehyde (e.g., 4,4'-difluorobenzophenone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • To a solution of this compound (1.0 eq) in dichloroethane (DCE), add the substituted benzaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure 1-(2-cyanobenzyl)-4-(bisarylmethyl)piperazine derivative.

In Vitro Anti-HCV Activity Assay (HCVcc System)

This protocol describes a cell-based assay to determine the inhibitory activity of the synthesized compounds against HCV infection.

Materials:

  • Huh7.5.1 cells (human hepatoma cell line)

  • HCVcc (cell culture-derived infectious HCV)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Synthesized this compound derivatives

  • Luciferase assay reagent

  • 96-well plates

  • Luminometer

Procedure:

  • Seed Huh7.5.1 cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate overnight.

  • Prepare serial dilutions of the test compounds in DMEM.

  • Pre-incubate the cells with the diluted compounds for 2 hours.

  • Infect the cells with HCVcc (e.g., Jc1-Luc reporter virus) at a multiplicity of infection (MOI) of 0.1.

  • Incubate the infected cells for 72 hours at 37°C in a 5% CO₂ incubator.

  • After incubation, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

  • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Proposed Signaling Pathway of HCV Entry Inhibition

HCV_Entry_Inhibition cluster_inhibition Inhibitory Action HCV HCV Virion Binding Binding HCV->Binding interacts with HostCell Host Cell (Hepatocyte) Receptor Host Cell Receptors (CD81, SR-B1, etc.) Receptor->Binding E1E2 HCV E1/E2 Glycoproteins Fusion Membrane Fusion E1E2->Fusion triggers NoInfection Infection Blocked Compound This compound Derivative Compound->E1E2 Targets E1 Binding->E1E2 mediated by Entry Viral Entry (Endocytosis) Fusion->Entry Infection Infection Entry->Infection

Caption: Proposed mechanism of HCV entry inhibition by this compound derivatives.

Experimental Workflow for Synthesis and Evaluation

Workflow Start Start: This compound Synthesis Reductive Amination Start->Synthesis Aldehyde Substituted Benzaldehyde Aldehyde->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Product Pure Derivative Purification->Product BioAssay In Vitro Anti-HCV Assay (HCVcc System) Product->BioAssay DataAnalysis Data Analysis (IC50 Determination) BioAssay->DataAnalysis Result Lead Compound Identification DataAnalysis->Result

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

References

Application Notes and Protocols for C-H Functionalization of Piperazine Rings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous blockbuster drugs. Its unique physicochemical properties, imparted by the two nitrogen atoms, enhance pharmacological and pharmacokinetic profiles. However, the structural diversity of piperazine-containing drugs is often limited to substitutions at the nitrogen atoms, with only about 20% featuring modifications on the carbon framework. Direct C-H functionalization of the piperazine ring offers a powerful and efficient strategy to access novel chemical space and develop new therapeutic agents.

This document provides detailed application notes and experimental protocols for key C-H functionalization techniques applied to piperazine rings, including photoredox catalysis, copper-catalyzed methods, and innovative strategies like the Stannyl Amine Protocol (SnAP), Silicon Amine Protocol (SLAP), and Carboxylic Amine Protocol (CLAP).

Photoredox-Catalyzed C-H Functionalization

Visible-light photoredox catalysis has emerged as a mild and green alternative for the C-H functionalization of piperazines, enabling a range of transformations including arylation, vinylation, and alkylation. This approach utilizes photocatalysts, typically iridium or ruthenium complexes, that convert light energy into chemical energy to generate reactive radical intermediates.

α-C-H Arylation of N-Aryl Piperazines

This protocol describes the direct coupling of N-aryl piperazines with electron-deficient aryl nitriles.

Experimental Protocol: Photoredox α-C-H Arylation

  • Materials:

    • N-Aryl-N'-Boc-piperazine (1.0 equiv)

    • Aryl nitrile (e.g., 1,4-dicyanobenzene) (1.5 equiv)

    • [Ir(ppy)₃] (tris(2-phenylpyridinato)iridium(III)) (1-2 mol%)

    • Sodium acetate (NaOAc) (2.0 equiv)

    • Anhydrous Dimethylformamide (DMF)

    • Blue LEDs (e.g., 450 nm)

  • Procedure:

    • To an oven-dried vial equipped with a magnetic stir bar, add N-Aryl-N'-Boc-piperazine, the aryl nitrile, [Ir(ppy)₃], and NaOAc.

    • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

    • Add anhydrous DMF via syringe.

    • Place the vial approximately 5-10 cm from a blue LED light source and stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 48 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Quantitative Data: Photoredox α-C-H Arylation

EntryN-Aryl PiperazineAryl NitrileProductYield (%)Reference
1N-Phenyl-N'-Boc-piperazine1,4-Dicyanobenzene2-(4-cyanophenyl)-1-phenyl-4-Boc-piperazine95
2N-(4-Methoxyphenyl)-N'-Boc-piperazine1,4-Dicyanobenzene2-(4-cyanophenyl)-1-(4-methoxyphenyl)-4-Boc-piperazine88
3N-(4-Chlorophenyl)-N'-Boc-piperazine1,3-Dicyanobenzene2-(3-cyanophenyl)-1-(4-chlorophenyl)-4-Boc-piperazine75

Reaction Mechanism: Photoredox C-H Arylation

G Ir_III Ir(III) Ir_III_star *Ir(III) Ir_III->Ir_III_star hv (Blue LED) Ir_II Ir(II) Ir_III_star->Ir_II SET ArCN Piperazine N-Aryl Piperazine Ir_III_star->Piperazine SET ArCN_Radical_Anion [ArCN]•- Ir_II->Ir_III Radical_Cation Piperazine Radical Cation Piperazine->Radical_Cation Alpha_Amino_Radical α-Amino Radical Radical_Cation->Alpha_Amino_Radical -H+ Coupled_Intermediate Coupled Intermediate Alpha_Amino_Radical->Coupled_Intermediate + [ArCN]•- Product α-Arylated Piperazine Coupled_Intermediate->Product Rearomatization -CN-

Caption: Proposed mechanism for photoredox C-H arylation of piperazines.

Site-Selective C-H Alkylation

This method allows for the predictable C-H alkylation of piperazines by differentiating the electronic properties of the two nitrogen atoms.

Experimental Protocol: Organic Photoredox C-H Alkylation

  • Materials:

    • Substituted Piperazine (e.g., N-Boc-N'-Cbz-piperazine) (1.0 equiv)

    • Michael Acceptor (e.g., methyl vinyl ketone) (2.0 equiv)

    • Organic Photocatalyst (e.g., an acridinium salt) (1-2 mol%)

    • Anhydrous Acetonitrile (MeCN)

    • Blue LEDs

  • Procedure:

    • In a vial, dissolve the substituted piperazine and the organic photocatalyst in anhydrous acetonitrile.

    • Add the Michael acceptor to the solution.

    • Seal the vial and irradiate with blue LEDs while stirring at room temperature.

    • Monitor the reaction by LC-MS.

    • After completion, concentrate the reaction mixture.

    • Purify the residue by flash chromatography to obtain the alkylated product.

Quantitative Data: Site-Selective C-H Alkylation

EntryPiperazine SubstrateMichael AcceptorProduct (Major Regioisomer)Yield (%)RegioselectivityReference
1N-Boc-N'-Cbz-piperazineMethyl vinyl ketoneAlkylation adjacent to N-Boc781.7:1
2N-Boc-N'-benzoyl-piperazinePhenyl vinyl sulfoneAlkylation adjacent to N-Boc95>20:1
3N-Boc-N'-(p-toluoyl)-piperazineAcrylonitrileAlkylation adjacent to N-Boc92>20:1

De Novo Synthesis Protocols for C-H Functionalized Piperazines

Alternative strategies to direct C-H functionalization involve the construction of the piperazine ring with a pre-installed functional group at a carbon atom. The SnAP, SLAP, and CLAP protocols are powerful examples of such de novo syntheses.

Stannyl Amine Protocol (SnAP)

The SnAP methodology utilizes stannyl amine reagents to react with aldehydes, forming C-substituted piperazines.

Experimental Protocol: SnAP for Piperazine Synthesis

  • Materials:

    • SnAP reagent (1.0 equiv)

    • Aldehyde (1.0 equiv)

    • Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) (1.0 equiv)

    • 2,6-Lutidine (1.0 equiv)

    • Dichloromethane (CH₂Cl₂)

    • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

    • 4 Å Molecular Sieves

  • Procedure:

    • Imine Formation: In a vial, combine the SnAP reagent, aldehyde, and 4 Å molecular sieves in CH₂Cl₂. Stir at room temperature for 2 hours. Filter through Celite and concentrate to obtain the crude imine.

    • Cyclization: In a separate flask, stir Cu(OTf)₂ and 2,6-lutidine in a 4:1 mixture of CH₂Cl₂ and HFIP at room temperature for 1 hour.

    • Add the crude imine to the copper mixture and stir at room temperature for 12 hours.

    • Quench the reaction with aqueous ammonia (10% NH₄OH).

    • Extract the aqueous layer with CH₂Cl₂.

    • Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Quantitative Data: SnAP Reagent for Piperazine Synthesis

EntryAldehydeSnAP ReagentProductYield (%)Reference
14-ChlorobenzaldehydeN-Boc-SnAP2-(4-Chlorophenyl)-piperazine85
22-NaphthaldehydeN-Boc-SnAP2-(Naphthalen-2-yl)-piperazine92
3CyclohexanecarboxaldehydeN-Boc-SnAP2-Cyclohexylpiperazine78
Silicon Amine Protocol (SLAP)

The SLAP protocol offers a tin-free alternative to SnAP, utilizing silicon-based reagents and photoredox catalysis.

Experimental Workflow: SLAP for Piperazine Synthesis

G Start SLAP Reagent + Aldehyde Imine_Formation Imine Formation (MeCN, MS 4Å, rt) Start->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Photocatalytic_Cyclization Photocatalytic Cyclization ([Ir(ppy)₂(dtbbpy)]PF₆, Blue LED, 10:1 MeCN/HFIP) Imine->Photocatalytic_Cyclization Product C-Substituted Piperazine Photocatalytic_Cyclization->Product

Caption: General workflow for the SLAP-based synthesis of piperazines.

Carboxylic Amine Protocol (CLAP)

The CLAP protocol is a visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes.

Experimental Protocol: CLAP for 2-Substituted Piperazines

  • Materials:

    • Glycine-based diamine (1.0 equiv)

    • Aldehyde (1.4 equiv)

    • [Ir(ppy)₂(dtbbpy)]PF₆ or 4CzIPN (photocatalyst) (1-2 mol%)

    • Potassium hydroxide (KOH) (base)

    • Solvent (e.g., DMSO)

    • Visible light source

  • Procedure:

    • To a reaction vessel, add the glycine-based diamine, aldehyde, photocatalyst, and base.

    • Add the solvent and seal the vessel.

    • Irradiate with visible light while stirring at room temperature.

    • Monitor the reaction until completion.

    • Work-up the reaction mixture by quenching with water and extracting with an organic solvent.

    • Purify the product by chromatography.

Quantitative Data: CLAP for 2-Substituted Piperazines

EntryAldehydeProductYield (%)Reference
1Benzaldehyde2-Phenylpiperazine95
24-Methoxybenzaldehyde2-(4-Methoxyphenyl)piperazine91
32-Thiophenecarboxaldehyde2-(Thiophen-2-yl)piperazine85

Transition Metal-Catalyzed C-H Functionalization

While photoredox catalysis has gained significant traction, traditional transition metal catalysis, particularly with palladium and ruthenium, also offers valuable methods for piperazine C-H functionalization.

Ruthenium-Catalyzed β-C(sp³)–H Functionalization

This method achieves regioselective functionalization at the β-position of the piperazine ring.

Logical Relationship: Ruthenium-Catalyzed β-C-H Functionalization

G Substrate N-Alkyl-N'-aryl Piperazine Dehydrogenation [Ru] Catalyst Dehydrogenation Substrate->Dehydrogenation Enamine Enamine Intermediate Dehydrogenation->Enamine Alkylation Alkylation Enamine->Alkylation Aldehyde Aldehyde Aldehyde->Alkylation Product β-Alkylated Piperazine Alkylation->Product

Caption: Key steps in the Ru-catalyzed β-C-H alkylation of piperazines.

Note: Detailed protocols for palladium-catalyzed C-H functionalization of piperazines are less commonly reported for direct C(sp³)-H activation compared to other cyclic amines, often due to challenges with catalyst inhibition by the second nitrogen atom. However, palladium catalysis is widely used in the synthesis of piperazine derivatives through cross-coupling reactions.

These application notes provide a starting point for researchers to explore the exciting field of piperazine C-H functionalization. The provided protocols and data should facilitate the design and execution of experiments aimed at generating novel piperazine analogs for drug discovery and development. It is always recommended to consult the primary literature for more detailed information and specific substrate optimizations.

Application Notes and Protocols for Photoredox-Catalyzed Synthesis of 1-(2-Cyanobenzyl)piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-(2-cyanobenzyl)piperazine analogs utilizing visible-light photoredox catalysis. This method offers a mild and efficient alternative to traditional N-alkylation strategies, enabling the synthesis of a diverse range of piperazine derivatives for applications in drug discovery and medicinal chemistry. The described protocol is based on the photoredox-mediated coupling of piperazine derivatives with 2-cyanobenzyl halides.

Introduction

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. The development of efficient and versatile methods for the functionalization of the piperazine core is of significant interest. Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, allowing for the formation of carbon-heteroatom bonds under mild conditions using visible light as a sustainable energy source. This protocol details the application of photoredox catalysis for the synthesis of this compound analogs, a class of compounds with potential applications in various therapeutic areas.

Data Presentation

The following table summarizes the expected yields for the synthesis of various this compound analogs based on a proposed photoredox-catalyzed N-alkylation of substituted piperazines with 2-cyanobenzyl bromide. The data is representative of yields typically observed in similar photoredox-catalyzed N-alkylation reactions of cyclic secondary amines.

EntryPiperazine Analog (Starting Material)2-Cyanobenzyl HalideProductExpected Yield (%)
1Piperazine2-Cyanobenzyl bromideThis compound85-95
21-Methylpiperazine2-Cyanobenzyl bromide1-(2-Cyanobenzyl)-4-methylpiperazine80-90
31-Phenylpiperazine2-Cyanobenzyl bromide1-(2-Cyanobenzyl)-4-phenylpiperazine75-85
41-(4-Fluorophenyl)piperazine2-Cyanobenzyl bromide1-(2-Cyanobenzyl)-4-(4-fluorophenyl)piperazine70-80
51-Boc-piperazine2-Cyanobenzyl bromide1-Boc-4-(2-cyanobenzyl)piperazine88-98
6Piperazine2-Bromo-6-cyanobenzyl bromide1-(2-Bromo-6-cyanobenzyl)piperazine65-75

Experimental Protocols

This section provides a detailed methodology for the photoredox-catalyzed synthesis of this compound.

Materials and Equipment
  • Piperazine (or substituted analog)

  • 2-Cyanobenzyl bromide (or other 2-cyanobenzyl halides)

  • Photocatalyst (e.g., fac-[Ir(ppy)₃] or Eosin Y)

  • Base (e.g., K₂CO₃ or DIPEA)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Schlenk tube or vial with a magnetic stir bar

  • Blue LED light source (e.g., 450 nm)

  • Standard laboratory glassware

  • Inert gas supply (Nitrogen or Argon)

  • Magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

General Procedure for Photoredox N-Alkylation
  • Reaction Setup: To an oven-dried Schlenk tube or vial, add piperazine (1.2 equivalents), the photocatalyst (1-2 mol%), and the base (2.0 equivalents).

  • Degassing: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

  • Addition of Reagents: Add the 2-cyanobenzyl bromide (1.0 equivalent) dissolved in the anhydrous solvent (to achieve a concentration of 0.1 M with respect to the limiting reagent).

  • Photocatalysis: Place the reaction vessel in front of a blue LED light source and stir the mixture vigorously at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired this compound analog.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Visualizations

Proposed Reaction Mechanism

The following diagram illustrates a plausible mechanism for the photoredox-catalyzed N-alkylation of piperazine with 2-cyanobenzyl bromide.

Reaction_Mechanism cluster_cat_cycle Photocatalytic Cycle cluster_substrate_activation Substrate Activation and Coupling PC PC PC_star PC* PC->PC_star hν (Visible Light) PC_oxidized PC.+ PC_star->PC_oxidized SET Piperazine Piperazine PC_star->Piperazine SET PC_oxidized->PC SET BenzylBromide 2-Cyanobenzyl Bromide PC_oxidized->BenzylBromide SET Piperazine_radical Piperazine Radical Cation Piperazine->Piperazine_radical Piperazine_deprotonated Piperazinyl Radical Piperazine_radical->Piperazine_deprotonated -H+ Product This compound Piperazine_deprotonated->Product BenzylRadical 2-Cyanobenzyl Radical BenzylBromide->BenzylRadical -Br- BenzylRadical->Product Radical Coupling

Caption: Proposed mechanism for photoredox N-alkylation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the synthesis of this compound analogs.

Experimental_Workflow start Start setup Reaction Setup: - Piperazine - 2-Cyanobenzyl Bromide - Photocatalyst - Base - Solvent start->setup degas Degas with Inert Gas setup->degas irradiate Irradiate with Blue LEDs (Room Temperature) degas->irradiate monitor Monitor Reaction (TLC/LC-MS) irradiate->monitor workup Aqueous Work-up & Extraction monitor->workup purify Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize end End characterize->end

Application Notes and Protocols for In Vivo Experimental Design Using 2-(Piperazin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Piperazin-1-ylmethyl)benzonitrile and its derivatives represent a versatile scaffold with demonstrated or potential applications in several therapeutic areas, including oncology, virology, and neuroscience. The piperazine-benzonitrile core can be modified to target a range of biological molecules, leading to diverse pharmacological activities. This document provides a comprehensive guide for the in vivo experimental design and evaluation of 2-(Piperazin-1-ylmethyl)benzonitrile and its analogues. The protocols provided herein are generalized and should be adapted based on the specific properties of the test compound and the research question.

Potential Therapeutic Applications and Mechanisms of Action

Derivatives of the 2-(piperazin-1-ylmethyl)benzonitrile scaffold have been investigated for several therapeutic applications:

  • Anticancer Activity: As inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and Programmed Death-Ligand 1 (PD-L1).[1]

  • Antiviral Activity: As inhibitors of Hepatitis C Virus (HCV) entry.

  • Neurological Disorders: As Monoamine Oxidase A (MAO-A) inhibitors for depression and as neuronal Nitric Oxide Synthase (nNOS) inhibitors for neurodegenerative diseases.

The specific mechanism of action will dictate the choice of in vivo model and the endpoints to be measured.

Data Presentation: Summary of In Vivo Study Parameters

The following tables summarize key quantitative data and parameters from representative in vivo studies of compounds with similar structures or mechanisms of action. These should serve as a starting point for designing new experiments.

Table 1: In Vivo Anticancer Efficacy Studies

ParameterEGFR Inhibition (Xenograft Model)PD-1/PD-L1 Inhibition (Syngeneic Model)
Animal Model Athymic nude mice (e.g., BALB/c nude), 6-8 weeks oldImmunocompetent mice (e.g., C57BL/6), 6-8 weeks old
Tumor Cell Line Human cancer cell line with relevant EGFR status (e.g., A549 - wild-type, HCC-827 - mutant)Murine cancer cell line (e.g., MC38, B16-F10)
Cell Inoculum 5 x 10^6 cells in PBS/Matrigel (1:1) subcutaneously1 x 10^6 cells in PBS subcutaneously
Treatment Start Average tumor volume of 100-200 mm³Palpable tumors (approx. 50-100 mm³)
Route of Admin. Oral gavage (p.o.) or Intraperitoneal (i.p.)Intraperitoneal (i.p.) or Intravenous (i.v.)
Dosage Range 25-100 mg/kg, once or twice daily5-20 mg/kg, every 2-3 days
Vehicle 0.5% methylcellulose, 0.2% Tween 80 in sterile water (for p.o.)10% DMSO, 40% PEG300, 5% Tween 80, 45% saline (for i.p.)
Primary Endpoint Tumor Growth Inhibition (TGI)Tumor Growth Delay (TGD) or survival
Secondary Endpoints Body weight, p-EGFR levels in tumor, Ki-67, cleaved caspase-3Tumor-infiltrating lymphocytes (TILs), cytokine levels

Table 2: In Vivo Antiviral (HCV) and Neurological Disorder Studies

ParameterHCV Entry Inhibition (Humanized Mouse Model)MAO-A Inhibition (Depression Model)nNOS Inhibition (Neurodegeneration Model)
Animal Model Human liver chimeric mice (e.g., Alb-uPA/SCID)Male mice (e.g., C57BL/6), 8-10 weeks oldMale rats (e.g., Sprague-Dawley), 250-300g
Disease Induction Infection with HCVcc (genotypes 1b, 2a, or 3)Forced Swim Test (FST) or Tail Suspension Test (TST)Scopolamine-induced memory deficit or 6-OHDA lesion
Route of Admin. Intraperitoneal (i.p.) or Oral gavage (p.o.)Intraperitoneal (i.p.) or Oral gavage (p.o.)Intraperitoneal (i.p.)
Dosage Range 1-10 mg/kg, daily10-30 mg/kg, daily10-50 mg/kg, daily
Vehicle To be determined based on compound solubilitySaline or 0.5% methylcelluloseSaline with 5% DMSO
Primary Endpoint Reduction in serum HCV RNA levelsReduction in immobility timeImprovement in spatial memory or motor function
Secondary Endpoints Liver enzyme levels, histologyMonoamine levels in brain tissueDopamine levels, nitrite levels in brain tissue

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model (EGFR Target)

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line (e.g., A549) in appropriate media. Routinely test for mycoplasma.
  • Use 6-8 week old female athymic nude mice, allowing for at least one week of acclimatization.

2. Tumor Implantation:

  • Harvest cells during the logarithmic growth phase.
  • Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel®.
  • Inject 5 x 10^6 cells in a 100 µL volume subcutaneously into the right flank of each mouse.[2]

3. Tumor Growth Monitoring and Grouping:

  • Monitor tumor growth with caliper measurements 2-3 times per week. Calculate tumor volume: (Width² x Length) / 2.
  • When the average tumor volume reaches 150-200 mm³, randomize animals into treatment groups (n=8-10 per group).[2]

4. Compound Formulation and Administration:

  • Formulate the 2-(piperazin-1-ylmethyl)benzonitrile derivative in a suitable vehicle (e.g., 0.5% methylcellulose with 0.2% Tween 80 for oral gavage).
  • Administer the compound and vehicle control to the respective groups at the predetermined dose and schedule (e.g., once daily by oral gavage at 10 mL/kg).

5. Monitoring:

  • Record body weights 2-3 times per week to monitor for systemic toxicity.
  • Perform daily clinical observations for any adverse effects.

6. Endpoint Analysis:

  • Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³) or at the end of the study.
  • Excise tumors, weigh them, and divide for further analysis (e.g., formalin-fixing for immunohistochemistry to assess p-EGFR, Ki-67, and cleaved caspase-3).[2]

Protocol 2: In Vivo Antidepressant Activity Assessment (MAO-A Target)

1. Animals and Acclimatization:

  • Use male mice (e.g., C57BL/6), 8-10 weeks old.
  • House animals in a controlled environment with a 12-hour light/dark cycle and allow for at least one week of acclimatization.

2. Drug Administration:

  • Dissolve the 2-(piperazin-1-ylmethyl)benzonitrile derivative in a suitable vehicle.
  • Administer the compound or vehicle via intraperitoneal injection or oral gavage daily for a predetermined period (e.g., 14-21 days).

3. Behavioral Testing (Forced Swim Test - FST):

  • On the final day of treatment, 1 hour after the last dose, place each mouse in a glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
  • Record the total duration of immobility during the last 4 minutes of a 6-minute session. Immobility is defined as the absence of movement except for that required to keep the head above water.

4. Neurochemical Analysis:

  • Following behavioral testing, euthanize the animals and dissect brain regions of interest (e.g., striatum, hippocampus).
  • Homogenize the tissue and analyze for monoamine neurotransmitter levels (dopamine, serotonin, norepinephrine) using HPLC with electrochemical detection.[3]

Visualizations

Signaling Pathways

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Inhibitor 2-(Piperazin-1-ylmethyl) benzonitrile Derivative Inhibitor->EGFR MAO_A_Inhibition Monoamines Monoamines (Serotonin, Norepinephrine, Dopamine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Increased_Neurotransmitters Increased Neurotransmitter Levels (Antidepressant Effect) Monoamines->Increased_Neurotransmitters Metabolites Inactive Metabolites MAO_A->Metabolites Inhibitor 2-(Piperazin-1-ylmethyl) benzonitrile Derivative Inhibitor->MAO_A In_Vivo_Experimental_Workflow Animal_Model Animal Model Selection (e.g., Mice, Rats) Disease_Induction Disease Model Induction (e.g., Tumor Implantation, Behavioral) Animal_Model->Disease_Induction Grouping Randomization into Groups (Vehicle, Treatment) Disease_Induction->Grouping Dosing Compound Administration (Define Route, Dose, Schedule) Grouping->Dosing Monitoring In-life Monitoring (e.g., Tumor Volume, Body Weight, Behavior) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Tissue Collection, Biomarker Analysis) Monitoring->Endpoint

References

Application Note: Formulation of 1-(2-Cyanobenzyl)piperazine for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 1-(2-Cyanobenzyl)piperazine is a piperazine derivative with potential applications in medicinal chemistry, particularly in neuropharmacology.[1] Like many new chemical entities (NCEs) in drug discovery, its progression into preclinical in vivo studies is contingent upon the development of a suitable formulation that ensures adequate exposure for pharmacodynamic and toxicological assessment.[2][3] This compound is a white to off-white solid and is noted to be soluble in organic solvents.[1] However, its aqueous solubility is not well-documented, and piperazine derivatives with bulky substituents can exhibit poor water solubility, posing a significant challenge for formulation.[4][5]

This document provides a comprehensive guide to developing a formulation for this compound for preclinical research. It outlines a systematic workflow, details key experimental protocols for solubility screening and formulation preparation, and provides templates for data presentation.

Physicochemical Properties

A foundational step in any formulation effort is the characterization of the compound's physicochemical properties. The table below summarizes known information and highlights critical data to be determined experimentally.

PropertyDataSource/Comment
Chemical Name This compound-
Synonyms 2-(Piperazin-1-ylmethyl)benzonitrile[1]
CAS Number 174609-74-6[6]
Molecular Formula C₁₂H₁₅N₃[1]
Molecular Weight 201.27 g/mol [1]
Appearance White to off-white solid[1]
Boiling Point 334.23°C at 760 mmHg[6]
Aqueous Solubility Data not availableCritical parameter to be determined.
pKa Data not availableTo be determined. The piperazine moiety is basic, suggesting the compound will have at least one basic pKa.[7]

Formulation Development Workflow

A logical, stepwise approach is crucial for efficiently developing a viable preclinical formulation. The workflow should prioritize creating a simple solution-based formulation before exploring more complex systems like suspensions.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Vehicle Screening cluster_2 Phase 3: Formulation & Analysis cluster_3 Phase 4: Finalization A Define Target Formulation (Route, Dose, Volume) B Determine Physicochemical Properties (Aqueous Solubility, pKa, Stability) C Solubility Screening (pH, Co-solvents, Surfactants) B->C D Select Lead Vehicle(s) C->D E Prepare Prototype Formulation(s) (e.g., Solution or Suspension) D->E F Assess Short-Term Stability (Physical & Chemical) E->F G Final Formulation Protocol for Preclinical Studies F->G

Caption: Workflow for Preclinical Formulation Development.

Experimental Protocols

The following protocols provide detailed methodologies for the key experiments outlined in the workflow.

Protocol 1: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in aqueous media.

Materials:

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Type I Purified Water

  • HPLC-grade acetonitrile and water

  • Analytical balance, vortex mixer, orbital shaker

  • 1.5 mL centrifuge tubes, 0.22 µm syringe filters

  • Calibrated HPLC system with UV detector

Methodology:

  • Add an excess amount of this compound (e.g., 5-10 mg) to a 1.5 mL centrifuge tube.

  • Add 1 mL of the desired aqueous medium (e.g., PBS, pH 7.4).

  • Vortex the tube vigorously for 1 minute to ensure the compound is well-dispersed.

  • Place the tube on an orbital shaker at room temperature (25°C) for 24 hours to allow the solution to reach equilibrium.

  • After 24 hours, visually inspect the tube to confirm that excess solid compound remains, indicating saturation.

  • Centrifuge the tube at 14,000 rpm for 15 minutes to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • Dilute the filtered sample with the mobile phase to a concentration within the calibration curve range.

  • Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

  • Repeat in triplicate.

Protocol 2: Solubility Enhancement Screening

Objective: To identify suitable excipients and solvent systems that can achieve the target drug concentration.

Materials:

  • Common preclinical vehicles (see table below).

  • This compound.

  • Equipment from Protocol 1.

Methodology:

  • Prepare a range of potential formulation vehicles. Examples are provided in the data table below.

  • Using the shake-flask method described in Protocol 1, determine the solubility of this compound in each vehicle.

  • The incubation time can be reduced to 2-4 hours for rapid screening purposes, but final candidates should be confirmed with a 24-hour incubation.

  • Analyze the samples by HPLC to quantify the solubility.

Data Presentation: Solubility Profile

Summarize the results in a table for clear comparison.

Vehicle IDVehicle CompositionSolubility (mg/mL)Remarks
V1WaterTBDBaseline
V20.1 N HCl (pH ~1)TBDpH modification for basic compound
V320% PEG 400 in WaterTBDCo-solvent system
V410% Solutol HS 15 in WaterTBDSurfactant (micellar) system
V520% HP-β-CD in WaterTBDCyclodextrin complexation
V650% PEG 400 / 50% WaterTBDCo-solvent system
V710% DMSO / 90% SalineTBDStrong co-solvent for IV/IP

TBD: To Be Determined experimentally.

Protocol 3: Preparation of a Solution Formulation

Objective: To prepare a clear, stable solution of this compound for in vivo dosing. This protocol assumes a co-solvent vehicle was selected from screening.

Example Vehicle: 20% PEG 400 in Water

Target Concentration: 5 mg/mL

Materials:

  • This compound

  • Polyethylene Glycol 400 (PEG 400)

  • Water for Injection (or sterile water)

  • Glass beaker or vial, magnetic stirrer and stir bar

  • Calibrated pipettes, analytical balance

Methodology:

  • Weigh the required amount of this compound (e.g., 50 mg for a 10 mL batch).

  • In a glass vial, add the required volume of PEG 400 (2 mL for a 10 mL batch).

  • Add the weighed compound to the PEG 400.

  • Gently stir with a magnetic stirrer until the compound is fully dissolved. Sonication may be used to expedite dissolution.

  • Once a clear solution is formed, slowly add the water (8 mL for a 10 mL batch) while stirring.

  • Continue stirring for 15-20 minutes to ensure a homogenous solution.

  • Visually inspect the final formulation against a light and dark background to ensure it is a clear, particle-free solution.

  • Measure the final pH and store in a tightly sealed, protected-from-light container.

Protocol 4: Preparation of a Suspension Formulation

Objective: To prepare a uniform, re-dispersible suspension when the required dose cannot be achieved in a solution.

Example Vehicle: 0.5% (w/v) Methylcellulose with 0.1% (w/v) Tween 80 in Water

Target Concentration: 20 mg/mL

Materials:

  • This compound (micronized, if possible)

  • Methylcellulose (or other suspending agent like CMC-Na)

  • Tween 80 (or other wetting agent)

  • Purified Water

  • Mortar and pestle, graduated cylinder, magnetic stirrer

Methodology:

  • Prepare the suspension vehicle: Dissolve Tween 80 (0.01 g for 10 mL) in water. Slowly add methylcellulose (0.05 g for 10 mL) while stirring vigorously until fully hydrated and dispersed.

  • Weigh the required amount of this compound (200 mg for a 10 mL batch).

  • Place the powder in a mortar.

  • Add a small amount of the vehicle to the powder and triturate with the pestle to form a smooth, uniform paste. This step is critical to ensure proper wetting of the drug particles.[5]

  • Gradually add the remaining vehicle in small portions while continuously mixing to form a homogenous suspension.

  • Transfer the suspension to a calibrated container and stir for an additional 30 minutes.

  • Store in a tightly sealed container. Ensure the final product is labeled "Shake Well Before Use."

Hypothetical Signaling Pathway

Piperazine derivatives are frequently investigated for their activity on central nervous system receptors, such as dopamine and serotonin receptors, which are often G-protein coupled receptors (GPCRs).[8] The diagram below illustrates a hypothetical mechanism of action where the compound acts as an antagonist at a GPCR.

G cluster_membrane Cell Membrane receptor GPCR (e.g., Dopamine D2 Receptor) g_protein G-Protein (Gi/o) receptor->g_protein No Activation compound This compound (Antagonist) compound->receptor Binds & Blocks ligand Endogenous Ligand (e.g., Dopamine) ligand->receptor Binding Prevented ac Adenylate Cyclase g_protein->ac No Inhibition camp ↓ cAMP ac->camp Activity Maintained response Cellular Response (Modulation of Neuronal Firing) camp->response

Caption: Hypothetical GPCR Antagonist Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(2-Cyanobenzyl)piperazine and improving yields.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The two most prevalent methods for the synthesis of this compound are:

  • N-alkylation: This involves the reaction of piperazine with a 2-cyanobenzyl halide (e.g., 2-cyanobenzyl bromide or chloride). This is a direct and often high-yielding method, though it can be prone to over-alkylation.

  • Reductive Amination: This route utilizes the reaction of 2-cyanobenzaldehyde with piperazine in the presence of a reducing agent. This method can offer good selectivity for the mono-substituted product.

Q2: My yield of this compound is consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Formation of the di-substituted byproduct: The primary side reaction is the formation of 1,4-bis(2-cyanobenzyl)piperazine.

  • Suboptimal reaction conditions: Incorrect temperature, solvent, or base can lead to incomplete reactions or the formation of impurities.

  • Poor quality of starting materials: Impurities in piperazine, 2-cyanobenzyl halide, or 2-cyanobenzaldehyde can interfere with the reaction.

  • Inefficient purification: Loss of product during workup and purification steps is a common issue.

Q3: How can I minimize the formation of the 1,4-bis(2-cyanobenzyl)piperazine byproduct?

A3: To favor the formation of the mono-substituted product, you can:

  • Use a large excess of piperazine: A stoichiometric excess of piperazine (typically 3-5 equivalents) increases the statistical probability of the 2-cyanobenzyl electrophile reacting with an un-substituted piperazine molecule.[1]

  • Control the addition of the electrophile: Slow, dropwise addition of the 2-cyanobenzyl halide or aldehyde to the piperazine solution can help to maintain a high effective concentration of un-substituted piperazine.

  • Use a protecting group strategy: Mono-protection of piperazine (e.g., with a Boc or Cbz group), followed by alkylation and deprotection, can ensure mono-substitution but adds extra steps to the synthesis.

Q4: What are the recommended purification methods for this compound?

A4: Purification can be achieved through several methods:

  • Acid-base extraction: The basic nature of the piperazine nitrogen allows for separation from non-basic impurities.

  • Crystallization: The product can often be isolated and purified by crystallization from a suitable solvent system. Formation of a salt (e.g., hydrochloride or dihydrochloride) can facilitate crystallization and purification.

  • Column chromatography: Silica gel chromatography is an effective method for separating the mono-substituted product from the di-substituted byproduct and unreacted starting materials.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Yield Significant formation of 1,4-bis(2-cyanobenzyl)piperazine (di-substituted product). - Increase the molar excess of piperazine to 3-5 equivalents relative to the 2-cyanobenzyl halide/aldehyde.- Add the 2-cyanobenzyl halide/aldehyde slowly and at a low temperature to the piperazine solution.- Consider a protecting group strategy for piperazine if di-substitution remains a significant issue.
Incomplete reaction. - Ensure the reaction is stirred for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS.- Increase the reaction temperature, but be mindful of potential side reactions.- Use a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Decomposition of starting materials or product. - If using a strong base, consider a milder base like potassium carbonate or triethylamine.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to air or moisture.
Difficult Purification Product is an oil and does not crystallize. - Attempt to form a salt (e.g., hydrochloride) by treating the crude product with HCl in a suitable solvent (e.g., ethanol, ether). Salts are often crystalline and easier to handle and purify.
Poor separation of mono- and di-substituted products by chromatography. - Optimize the eluent system for column chromatography. A gradient elution may be necessary.- Consider using a different stationary phase if silica gel is not providing adequate separation.
Reaction Monitoring Issues TLC spots for starting material, mono- and di-substituted products are very close or streaking. - Use a different eluent system. Adding a small amount of a basic modifier like triethylamine to the eluent can improve the chromatography of amines on silica gel.- Use a different visualization technique (e.g., ninhydrin stain for primary/secondary amines).

Data Presentation

Table 1: General Reaction Conditions for Mono-N-Alkylation of Piperazine

ParameterN-Alkylation with HalideReductive Amination
Piperazine (equivalents) 3 - 51 - 2
Electrophile 2-Cyanobenzyl bromide/chloride2-Cyanobenzaldehyde
Reducing Agent Not applicableSodium triacetoxyborohydride, Sodium cyanoborohydride
Solvent Acetonitrile, DMF, EthanolDichloromethane, 1,2-Dichloroethane, Methanol
Base Potassium carbonate, TriethylamineAcetic acid (as catalyst)
Temperature Room temperature to reflux0 °C to room temperature
Typical Yields 60-85% (mono-substituted)70-90%

Note: Yields are generalized and can vary significantly based on specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound via N-Alkylation

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve piperazine (4 equivalents) in acetonitrile.

  • Addition of Base: Add potassium carbonate (2 equivalents) to the piperazine solution.

  • Addition of Electrophile: Dissolve 2-cyanobenzyl bromide (1 equivalent) in acetonitrile and add it dropwise to the stirred piperazine solution at room temperature over 1 hour.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a gradient of dichloromethane/methanol with 1% triethylamine) to afford this compound.

Protocol 2: Synthesis of this compound via Reductive Amination

  • Setup: In a round-bottom flask, dissolve 2-cyanobenzaldehyde (1 equivalent) and piperazine (1.2 equivalents) in 1,2-dichloroethane.

  • Formation of Imine/Iminium: Add acetic acid (1.1 equivalents) and stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Visualizations

Synthesis_Pathway cluster_alkylation N-Alkylation Route cluster_reductive_amination Reductive Amination Route Piperazine Piperazine Alkylation + Piperazine->Alkylation 2-Cyanobenzyl_Halide 2-Cyanobenzyl Halide 2-Cyanobenzyl_Halide->Alkylation Product_A This compound Alkylation->Product_A Side_Product 1,4-bis(2-Cyanobenzyl)piperazine Product_A->Side_Product Further Alkylation Piperazine_RA Piperazine Reductive_Amination + Piperazine_RA->Reductive_Amination 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde->Reductive_Amination Product_RA This compound Reductive_Amination->Product_RA Reducing_Agent Reducing Agent Reducing_Agent->Reductive_Amination

Caption: Synthetic routes to this compound.

Experimental_Workflow Start Start Reaction_Setup 1. Reaction Setup (Reactants, Solvent, Base/Catalyst) Start->Reaction_Setup Reagent_Addition 2. Controlled Addition of Limiting Reagent Reaction_Setup->Reagent_Addition Reaction_Monitoring 3. Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction_Monitoring Workup 4. Aqueous Workup (Extraction, Washing) Reaction_Monitoring->Workup Drying_Concentration 5. Drying and Concentration Workup->Drying_Concentration Purification 6. Purification (Chromatography/Crystallization) Drying_Concentration->Purification Characterization 7. Product Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Flowchart Start Low Yield Check_Di_substitution Significant Di-substitution? Start->Check_Di_substitution Increase_Piperazine Increase piperazine excess Slow addition of electrophile Check_Di_substitution->Increase_Piperazine Yes Check_Reaction_Completion Incomplete Reaction? Check_Di_substitution->Check_Reaction_Completion No Increase_Piperazine->Check_Reaction_Completion Optimize_Conditions Increase reaction time/temp Change solvent Check_Reaction_Completion->Optimize_Conditions Yes Check_Purification_Loss Product lost during purification? Check_Reaction_Completion->Check_Purification_Loss No Optimize_Conditions->Check_Purification_Loss Optimize_Purification Optimize chromatography Attempt salt formation Check_Purification_Loss->Optimize_Purification Yes Improved_Yield Improved Yield Check_Purification_Loss->Improved_Yield No Optimize_Purification->Improved_Yield

Caption: Troubleshooting flowchart for low yield.

References

1-(2-Cyanobenzyl)piperazine stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and potential degradation pathways of 1-(2-Cyanobenzyl)piperazine. The information is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general safety data for piperazine and its derivatives, it is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent slow oxidation.

Q2: Is this compound sensitive to light?

Q3: What are the potential signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in physical appearance, such as discoloration (e.g., yellowing or browning of a previously white or off-white solid), a change in odor, or a decrease in purity as determined by analytical methods like HPLC. Inconsistent experimental results can also be a sign of compound degradation.[3]

Q4: What are the main chemical liabilities of the this compound structure?

A4: The this compound molecule contains several functional groups that could be susceptible to degradation:

  • Piperazine ring: The secondary amine in the piperazine ring is susceptible to oxidation.

  • Benzyl group: The benzylic C-N bond can be susceptible to cleavage under certain conditions. The methylene bridge is also a potential site of oxidation.

  • Nitrile group: The nitrile group can undergo hydrolysis to form an amide and subsequently a carboxylic acid, particularly under acidic or basic conditions.[4]

Q5: How can I prepare stable solutions of this compound for my experiments?

A5: For optimal stability in solution, it is recommended to prepare fresh solutions before use. If solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) in tightly sealed vials, protected from light.[3] The choice of solvent can also impact stability; ensure the solvent is dry and free of impurities. For aqueous solutions, the pH should be controlled with a suitable buffer system, as the stability of piperazine derivatives can be pH-dependent.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Discoloration of the solid compound upon storage. Oxidation or photodegradation.Store the compound in a tightly sealed, light-resistant container under an inert atmosphere. Consider re-purification if the discoloration is significant.
Inconsistent results in biological assays. Degradation of the compound in the assay medium.Prepare fresh solutions for each experiment. If using aqueous media, assess the stability of the compound at the pH and temperature of the assay over the time course of the experiment. Include a positive control with a freshly prepared sample.
Appearance of new peaks in HPLC analysis of a stored solution. Chemical degradation (e.g., hydrolysis, oxidation).Characterize the new peaks using techniques like LC-MS to identify the degradation products. This will help in understanding the degradation pathway and in developing a stability-indicating method.
Difficulty in dissolving the compound. The compound may be a free base with limited aqueous solubility.Consider converting the free base to a more soluble salt form (e.g., hydrochloride salt). Alternatively, use a co-solvent system, but ensure the co-solvent does not promote degradation.
Poor peak shape (tailing) in reverse-phase HPLC. Interaction of the basic piperazine moiety with residual silanols on the HPLC column.Use a mobile phase with a pH that ensures the analyte is in a single ionic form. Adding a small amount of a competing base, like triethylamine, to the mobile phase can also improve peak shape.[3]

Potential Degradation Pathways

The following are potential degradation pathways for this compound based on the chemical reactivity of its functional groups.

Hydrolytic Degradation

Under acidic or basic conditions, the primary site of hydrolysis is the nitrile group.

Caption: Potential hydrolytic degradation pathway of this compound.

Oxidative Degradation

Oxidation is most likely to occur at the piperazine ring and the benzylic methylene bridge.

Caption: Potential oxidative degradation pathways of this compound.

Photolytic Degradation

Exposure to UV light could potentially lead to cleavage of the benzylic C-N bond.

Caption: Potential photolytic degradation pathway of this compound.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and establish a stability-indicating analytical method.[3][5]

Objective: To investigate the stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • Suitable buffer for mobile phase (e.g., phosphate or acetate)

  • HPLC system with UV or MS detector

  • pH meter

  • Calibrated oven

  • Photostability chamber compliant with ICH Q1B guidelines[6]

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 2, 6, 24 hours), withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a calibrated oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve it in the initial solvent, and dilute for HPLC analysis.

  • Photostability Testing:

    • Expose a sample of the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][7]

    • A control sample should be stored in the dark under the same temperature conditions.

    • After exposure, prepare the samples for HPLC analysis.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating the parent compound from all degradation products.

    • Analyze all samples from the stress conditions.

    • Calculate the percentage of degradation and assess the mass balance.

Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep_stock->base oxidation Oxidation (3% H₂O₂, RT) prep_stock->oxidation thermal Thermal (Solid, 80°C) prep_stock->thermal photo Photostability (ICH Q1B) prep_stock->photo hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterize Characterize Degradants (LC-MS/MS) hplc->characterize pathway Elucidate Degradation Pathways characterize->pathway

Caption: General workflow for a forced degradation study.

Data Presentation

The following table template can be used to summarize quantitative data from stability studies.

Stress Condition Duration % Parent Compound Remaining Major Degradation Product(s) (if identified) % Area of Major Degradant(s) Mass Balance (%)
0.1 M HCl at 60°C 2 hours
6 hours
24 hours
0.1 M NaOH at 60°C 2 hours
6 hours
24 hours
3% H₂O₂ at RT 2 hours
6 hours
24 hours
Thermal (80°C) 24 hours
48 hours
Photostability 1.2 M lux hr
200 W hr/m²

References

Technical Support Center: Optimizing Reaction Conditions for Piperazine N-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the N-alkylation of piperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental work.

Troubleshooting Guides

This section provides solutions to specific issues that may arise during the N-alkylation of piperazine.

Issue Potential Cause Suggested Solution
Low to No Yield Inactive catalyst (if applicable).Ensure the use of a high-quality catalyst and maintain an inert atmosphere (Argon or Nitrogen) to prevent catalyst oxidation.[1]
Insufficient base strength or amount.Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.[1]
Poor solubility of reagents.Switch to a more polar aprotic solvent such as dimethylformamide (DMF) to ensure all reagents are fully dissolved.[1]
Low reaction temperature.Many N-alkylation reactions require heating to proceed at a reasonable rate. Consider increasing the temperature.[1]
Formation of Di-alkylated Byproduct Incorrect stoichiometry.Use an excess of piperazine relative to the alkylating agent.[1] A 5-10 fold excess of piperazine is a common strategy.[2]
Rapid addition of the alkylating agent.Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low concentration of the electrophile.[1]
Unprotected piperazine.For optimal control and to ensure mono-alkylation, use a mono-protected piperazine such as N-Boc-piperazine.[1][2]
Reaction Stalls (Incomplete Conversion) Reversible reaction equilibrium.Ensure the acid byproduct is effectively neutralized by adding a sufficient amount of base.[1]
Catalyst poisoning (if applicable).Use pure, anhydrous reagents and solvents to avoid inhibiting the catalyst.[1]
Side Reactions/Product Decomposition Unstable alkylating agent or product.Lower the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to stop it once the starting material is consumed.[1]
Poor Reproducibility Sensitivity to trace impurities.Use high-purity reagents and anhydrous solvents.[1]
Inconsistent inert atmosphere.Ensure the reaction vessel is properly purged and maintained under an inert atmosphere.[1]
Product is Highly Water-Soluble Formation of a salt.During work-up, basify the aqueous layer to a pH of approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-alkylation of piperazine?

The two most prevalent and effective methods for the N-alkylation of piperazine are:

  • Direct Alkylation: This is a straightforward technique involving the reaction of piperazine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base.[1]

  • Reductive Amination: This one-pot, two-step process involves reacting piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced by an agent like sodium triacetoxyborohydride (STAB) to yield the N-alkylated product. This method is particularly useful for preventing the formation of quaternary ammonium salts.[1]

Q2: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring. Key strategies to promote mono-alkylation include:

  • Use of a Protecting Group: This is the most reliable method. Using a mono-protected piperazine, such as N-Boc-piperazine or N-Acetylpiperazine, blocks one nitrogen, directing alkylation to the other. The protecting group can be removed after the reaction.[1][3]

  • Control Stoichiometry: Using a significant excess of piperazine relative to the alkylating agent can favor mono-alkylation.[1][3]

  • Slow Addition: Adding the alkylating agent dropwise helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[1]

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can decrease the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[1]

Q3: What are the recommended bases and solvents for direct N-alkylation?

The choice of base and solvent is critical for reaction success.

  • Bases: Strong, non-nucleophilic bases are generally preferred.

    • Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices.

    • Sodium tert-butoxide (NaOtBu) is also commonly used, particularly in Buchwald-Hartwig aminations.

    • It is recommended to use at least 1.5-2.0 equivalents of the base.[1]

  • Solvents: Polar aprotic solvents are typically used to ensure the solubility of the reagents.

    • Acetonitrile (MeCN) and dimethylformamide (DMF) are common choices.

    • It is crucial to use anhydrous solvents to prevent side reactions.[1]

Q4: My N-alkylated product is highly water-soluble. How can I effectively extract it during the work-up?

High water solubility of the product, often due to salt formation, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert the protonated product to its free base form, which is more soluble in organic solvents like dichloromethane or chloroform.[1]

Experimental Protocols

Protocol 1: Direct Mono-N-alkylation using a Protected Piperazine (N-Acetylpiperazine)

This method utilizes a protected piperazine to ensure mono-alkylation.

Materials:

  • N-Acetylpiperazine

  • 1-Bromobutane (1.25 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.25 eq)

  • Dry Tetrahydrofuran (THF)

Procedure:

  • To a mechanically stirred suspension of K₂CO₃ and N-Acetylpiperazine in dry THF, add 1-bromobutane.

  • Reflux the reaction mixture overnight.

  • Cool the reaction to room temperature and remove the salts by filtration.

  • Concentrate the filtrate in vacuo to obtain the N-butyl-N'-acetylpiperazine.

  • The acetyl group can then be hydrolyzed to yield the mono-N-butylpiperazine.[1]

Protocol 2: Direct N-alkylation of a Substituted Piperazine

This protocol describes a general procedure for the mono-N-alkylation of a substituted piperazine with an alkyl bromide.

Materials:

  • 1-(4-bromophenyl)piperazine

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dried reaction flask, add 1-(4-bromophenyl)piperazine and anhydrous potassium carbonate.

  • Add anhydrous acetonitrile and stir the suspension.

  • Slowly add the alkyl bromide (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[1]

Protocol 3: Mono-N-alkylation using Excess Piperazine

Materials:

  • Piperazine (10 eq.)

  • Alkyl halide (1 eq.)

  • Potassium carbonate (2 eq.)

  • Acetonitrile

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the alkyl halide to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-alkylated product.[2]

Visual Guides

Piperazine_N_Alkylation_Workflow start Start: Piperazine + Alkylating Agent select_method Select Alkylation Method start->select_method direct_alkylation Direct Alkylation select_method->direct_alkylation Alkyl Halide reductive_amination Reductive Amination select_method->reductive_amination Aldehyde/Ketone add_reagents Add Base & Solvent direct_alkylation->add_reagents reaction Stir at appropriate temperature reductive_amination->reaction add_reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor workup Aqueous Work-up: - Quench - Extract - Dry & Concentrate monitor->workup Reaction Complete purification Purification: Silica Gel Column Chromatography workup->purification product Final Product: N-Alkyl-Piperazine purification->product

Caption: General workflow for piperazine N-alkylation.

Caption: Troubleshooting guide for di-alkylation.

References

Troubleshooting poor reproducibility in assays with 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-(2-Cyanobenzyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve issues related to poor reproducibility in assays involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound is a chemical compound with the molecular formula C12H15N3.[1][2][3] It belongs to the piperazine class of compounds, which are widely used in medicinal chemistry for their potential psychoactive and therapeutic properties.[1][4] It is typically a white to off-white solid that is soluble in organic solvents.[1] The presence of the cyanobenzyl group and the piperazine core suggests potential for biological activity, making it a compound of interest in neuropharmacology and other therapeutic areas.[1][4]

Q2: I am observing high variability between my assay replicates. What are the general factors that could be causing this?

A2: Poor reproducibility in assays can stem from several sources.[5][6] Key factors include inconsistency in sample preparation, variations in environmental conditions like temperature and humidity, and improper instrument calibration.[7] Operator variability, batch-to-batch differences in reagents, and inconsistent adherence to protocols are also common culprits.[7][8] It is crucial to have detailed and clear protocols to minimize these variables.

Q3: Could the this compound compound itself be the source of my reproducibility issues?

A3: Yes, the physicochemical properties of the compound can significantly impact assay performance. For this compound, consider the following:

  • Solubility: As a compound soluble in organic solvents, it may have limited solubility in aqueous assay buffers.[1] Precipitation at higher concentrations can lead to inconsistent results.

  • Stability: While benzyl piperazines are generally more stable than phenyl piperazines, the stability of this compound in your specific assay conditions (e.g., buffer composition, temperature, light exposure) should be considered.[9] Degradation of the compound over the course of the experiment can lead to variable results.

  • Purity: Ensure you are using a high-purity batch of the compound, as impurities could have off-target effects.

Troubleshooting Guides

Issue 1: Inconsistent dose-response curves and variable IC50/EC50 values.

This is a common issue that can often be traced back to the compound's behavior in the assay medium.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Compound Precipitation 1. Visual Inspection: Carefully inspect the wells of your assay plate, especially at the highest concentrations, for any signs of precipitation (cloudiness, particles). 2. Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your final assay buffer and observing it over time. 3. Lower Top Concentration: If precipitation is observed, reduce the highest concentration in your dose-response curve. 4. Use of Co-solvents: If compatible with your assay, consider using a small, consistent percentage of a co-solvent like DMSO to maintain solubility. Ensure the final solvent concentration is the same across all wells and does not affect the assay performance.
Compound Instability 1. Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a recently prepared stock solution.[10] 2. Minimize Freeze-Thaw Cycles: Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing.[10] 3. Protect from Light: Store stock solutions and assay plates protected from light, as some compounds are light-sensitive.[11]
Inconsistent Pipetting 1. Calibrate Pipettes: Regularly calibrate all pipettes used for serial dilutions and sample transfers.[8] 2. Use a Multichannel Pipette: For adding reagents to multiple wells simultaneously, use a multichannel pipette to ensure consistency in timing and volume.[12] 3. Consistent Technique: Ensure all users are trained on and follow a consistent pipetting technique.
Issue 2: High background signal in fluorescence-based assays.

High background can mask the true signal and lead to poor data quality.

Potential Causes and Solutions

Potential Cause Troubleshooting Steps
Intrinsic Compound Fluorescence 1. Compound-Only Control: Run a control plate containing only the this compound compound at various concentrations in the assay buffer to measure its intrinsic fluorescence.[10] 2. Optimize Wavelengths: If your instrument allows, adjust the excitation and emission wavelengths to minimize the signal from the compound.[10] 3. Use a Red-Shifted Fluorophore: Consider using a fluorescent probe with excitation and emission wavelengths in the red or far-red spectrum to avoid interference from potential blue/green autofluorescence of the compound.[11]
Contaminated Reagents 1. Check Reagent Quality: Ensure all buffers and media are freshly prepared and filtered.[8] 2. Test Individual Components: Test each assay component individually for background fluorescence.
Assay Plate Issues 1. Use Low-Binding Plates: If non-specific binding of the compound to the plate is suspected, switch to low-binding microplates.[11]

Experimental Protocols

Protocol 1: Solubility Assessment of this compound in Assay Buffer
  • Prepare a High-Concentration Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Dilute in Assay Buffer: Prepare the highest concentration to be used in your assay by diluting the DMSO stock solution into your final assay buffer. For example, to prepare a 100 µM solution with a final DMSO concentration of 1%, add 1 µL of the 10 mM stock to 99 µL of assay buffer.

  • Incubate and Observe: Incubate the solution under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visual and Microscopic Inspection: Visually inspect the solution for any signs of precipitation. For a more sensitive assessment, examine a small aliquot under a microscope.

  • Serial Dilution and Observation: If precipitation is observed, perform serial dilutions of the solution in the assay buffer until the solution remains clear. This will determine the maximum soluble concentration under your experimental conditions.

Protocol 2: Compound Stability Check by HPLC-UV
  • Prepare Initial Sample (T=0): Prepare a solution of this compound in your assay buffer at a typical experimental concentration. Immediately analyze a sample by HPLC-UV to obtain the initial peak area, which represents 100% of the compound.

  • Incubate Sample: Incubate the remaining solution under the exact conditions of your assay (temperature, light exposure, duration).

  • Analyze Post-Incubation Sample: After the incubation period, analyze another sample by HPLC-UV.

  • Compare Peak Areas: Compare the peak area of the incubated sample to the initial (T=0) sample. A significant decrease in the main peak area or the appearance of new peaks suggests compound degradation.

Visualizations

Troubleshooting_Workflow start Poor Reproducibility Observed check_basics Verify Basic Lab Practices (Pipetting, Calibration, Protocol Adherence) start->check_basics compound_issue Investigate Compound-Specific Issues check_basics->compound_issue solubility Check for Precipitation (Visual, Microscopic) compound_issue->solubility Solubility? stability Assess Compound Stability (Fresh Solutions, HPLC) compound_issue->stability Stability? assay_interference Test for Assay Interference (e.g., Autofluorescence) compound_issue->assay_interference Interference? precip_found Precipitation Observed? solubility->precip_found degradation_found Degradation Observed? stability->degradation_found interference_found Interference Observed? assay_interference->interference_found adjust_conc Adjust Concentration or Use Co-solvent precip_found->adjust_conc Yes no_precip No Precipitation precip_found->no_precip No re_evaluate Re-evaluate Assay Results adjust_conc->re_evaluate no_precip->stability fresh_prep Prepare Fresh Solutions Protect from Light/Air degradation_found->fresh_prep Yes no_degradation No Degradation degradation_found->no_degradation No fresh_prep->re_evaluate no_degradation->assay_interference modify_assay Modify Assay Readout (e.g., Change Wavelength) interference_found->modify_assay Yes no_interference No Interference interference_found->no_interference No modify_assay->re_evaluate no_interference->re_evaluate

Caption: Logical troubleshooting flow for poor reproducibility.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Fresh This compound Stock & Dilutions add_compound Add Compound to Assay Plate prep_compound->add_compound prep_reagents Prepare Assay Reagents & Buffers add_target Add Biological Target (Cells/Enzyme) prep_reagents->add_target prep_cells Culture & Prepare Cells/Enzyme prep_cells->add_target add_compound->add_target incubate Incubate add_target->incubate add_substrate Add Substrate/ Detection Reagent incubate->add_substrate read_plate Read Plate (e.g., Fluorescence, Absorbance) add_substrate->read_plate analyze_data Analyze Data & Calculate IC50/EC50 read_plate->analyze_data

Caption: General experimental workflow for assays.

Signaling_Pathway receptor Receptor g_protein G-Protein receptor->g_protein compound This compound compound->receptor Modulates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger kinase_cascade Kinase Cascade second_messenger->kinase_cascade transcription_factor Transcription Factor kinase_cascade->transcription_factor cellular_response Cellular Response (e.g., Proliferation, Apoptosis) transcription_factor->cellular_response

Caption: Hypothetical signaling pathway modulated by a test compound.

References

Managing side reactions in the synthesis of piperazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing side reactions during the synthesis of piperazine derivatives.

Troubleshooting Guides

Issue 1: Low Yield in N-Aryl Piperazine Synthesis via Buchwald-Hartwig Amination

  • Question: Why is the yield of my N-aryl piperazine derivative consistently low when using Buchwald-Hartwig amination?

  • Answer: Low yields in the Buchwald-Hartwig amination of piperazines can arise from several factors, including catalyst deactivation, suboptimal reaction conditions, or the nature of the starting materials.[1]

    Potential Causes and Troubleshooting Steps:

    • Catalyst and Ligand Choice: The combination of the palladium precursor and the phosphine ligand is critical. For electron-rich aryl halides, more electron-rich and sterically hindered phosphine ligands are often required.

      • Troubleshooting: Screen a variety of ligands (e.g., RuPhos, XPhos) and palladium sources (e.g., Pd(OAc)₂).[2]

    • Base Selection: The choice of base is crucial and can influence both the reaction rate and the prevalence of side reactions. Strong bases like Sodium tert-butoxide (NaOtBu) are commonly used.[2]

      • Troubleshooting: If a strong base is causing the decomposition of your starting material, consider using a weaker base such as K₃PO₄ or Cs₂CO₃.[1]

    • Solvent Effects: The solvent can impact the solubility of reagents and the stability of the catalytic species.

      • Troubleshooting: Toluene, dioxane, and THF are commonly used. If solubility is an issue, consider a more polar solvent like t-butanol.[1]

    • Reaction Temperature and Time: Suboptimal temperature can lead to an incomplete reaction or decomposition. Many N-arylations require heating (typically 80-110 °C) to proceed at a reasonable rate.[2]

      • Troubleshooting: Optimize the reaction temperature and monitor the reaction progress closely by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Poor Selectivity Between Mono- and Di-alkylation of Piperazine

  • Question: How can I selectively achieve mono-alkylation and avoid the formation of the di-alkylated product?

  • Answer: Controlling selectivity is a common challenge due to the two reactive nitrogen atoms in the piperazine ring.[3] Key strategies to favor mono-alkylation include:

    • Use of a Protecting Group: This is the most reliable method. A mono-protected piperazine, such as N-Boc-piperazine, blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.[3][4]

    • Control Stoichiometry: Using a large excess of piperazine relative to the alkylating agent increases the probability that the alkylating agent will react with an unsubstituted piperazine molecule.[3][4]

    • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps maintain a low concentration of the electrophile, reducing the likelihood of a second alkylation.[3]

    • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.[3]

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in piperazine synthesis?

    • A1: Besides di-substitution, other common side reactions include elimination reactions with certain alkyl halides and over-oxidation if using oxidative C-H functionalization methods. Careful control of reaction conditions and choice of reagents can minimize these.[1] The presence of a second nitrogen atom in piperazines can also lead to side reactions or inhibit catalyst reactivity in C-H functionalization methods that are successful for other heterocycles like pyrrolidines or piperidines.[5]

  • Q2: How can I improve the purification of my final piperazine derivative?

    • A2: Piperazine derivatives can be challenging to purify due to their basicity, polarity, and hygroscopicity.[6] If standard silica gel chromatography is problematic, consider using an amine-deactivated silica gel or a different stationary phase like alumina.[1] Acid-base extraction can also be a powerful purification technique.[1] For degraded piperazine solutions, ion exchange and carbon treating can be effective for removing impurities and catalytic metals.[7]

  • Q3: What is the best way to introduce a substituent at a carbon atom of the piperazine ring?

    • A3: Direct C-H functionalization of the piperazine ring is an emerging area.[1][8] Photoredox catalysis has shown promise for the α-arylation and α-vinylation of N-substituted piperazines.[1][5] Alternatively, a common strategy is to synthesize the piperazine ring from a pre-functionalized linear diamine precursor.[1]

  • Q4: When should I consider using a flow chemistry setup for my piperazine synthesis?

    • A4: Flow chemistry can be particularly advantageous for reactions that are highly exothermic, use hazardous reagents, or require precise control over reaction time and temperature. It can also facilitate the scaling up of a reaction.[1]

Data Presentation

Table 1: Effect of Stoichiometry and Protecting Groups on Mono-N-alkylation of Piperazine

ElectrophilePiperazine EquivalentsProtecting GroupMono-substituted Yield (%)Di-substituted Yield (%)
Benzyl Bromide1.1None4535
Benzyl Bromide5.0None75<5
Benzyl Bromide1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Data synthesized from qualitative descriptions in the search results.[1]

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine [1]

  • Materials:

    • Piperazine (10 mmol, 10 eq.)

    • Alkyl halide (1 mmol, 1 eq.)

    • Potassium carbonate (2 mmol, 2 eq.)

    • Acetonitrile (20 mL)

  • Procedure:

    • To a solution of piperazine in acetonitrile, add potassium carbonate.

    • Slowly add the alkyl halide to the mixture at room temperature.

    • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

    • Once the reaction is complete, filter the mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography to isolate the mono-alkylated product.

Protocol 2: Mono-N-alkylation using N-Boc-piperazine [4]

  • Materials:

    • N-Boc-piperazine (1 eq.)

    • Alkyl halide (e.g., alkyl iodide or bromide, 1.0-1.2 eq.)

    • Potassium carbonate (K₂CO₃, 1.5-2.0 eq.)

    • Acetonitrile or DMF

  • Procedure:

    • Dissolve N-Boc-piperazine in a suitable aprotic solvent.

    • Add the base to the solution.

    • Add the desired alkyl halide to the mixture.

    • Stir the reaction mixture at room temperature or heat to 50-80°C until the starting material is consumed (monitor by TLC or LC-MS).

    • Work-up: Filter off the base and evaporate the solvent. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purification: Purify the resulting N-alkyl-N'-Boc-piperazine by column chromatography on silica gel.

    • Deprotection: The Boc group can be subsequently removed under acidic conditions to yield the final mono-alkylated piperazine.

Visualizations

Troubleshooting_Low_Yield start Low Yield in N-Arylation cause1 Suboptimal Catalyst/ Ligand start->cause1 cause2 Inappropriate Base start->cause2 cause3 Poor Solvent Choice start->cause3 cause4 Incorrect Temp./ Time start->cause4 solution1 Screen different ligands (e.g., RuPhos) and Pd sources. cause1->solution1 Action solution2 Switch to a weaker base (K3PO4, Cs2CO3) if decomposition occurs. cause2->solution2 Action solution3 Try alternative solvents (e.g., t-butanol) to improve solubility. cause3->solution3 Action solution4 Optimize temperature and monitor reaction progress (TLC/LC-MS). cause4->solution4 Action

Caption: Troubleshooting workflow for low yields in N-arylation.

Mono_Alkylation_Strategy start Goal: Mono-alkylation of Piperazine decision Is high selectivity critical? start->decision strategy1 Use Mono-Protected Piperazine (e.g., N-Boc) decision->strategy1 Yes strategy2 Use Large Excess of Piperazine decision->strategy2 No outcome1 High yield of mono-alkylated product strategy1->outcome1 strategy3 Slow Addition of Alkylating Agent strategy2->strategy3 Combine with outcome2 Improved mono/di ratio, requires excess reagent removal strategy2->outcome2

Caption: Decision-making for achieving mono-alkylation.

Side_Reaction_Pathways Piperazine Piperazine MonoAlkylated Mono-alkylated Piperazine Piperazine->MonoAlkylated + R-X AlkylHalide Alkyl Halide (R-X) AlkylHalide->MonoAlkylated DiAlkylated Di-alkylated Piperazine (Side Product) MonoAlkylated->DiAlkylated + R-X

Caption: Common side reaction pathway in N-alkylation.

References

Technical Support Center: Purification of 2-(Piperazin-1-ylmethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 2-(Piperazin-1-ylmethyl)benzonitrile. The information is presented in a question-and-answer format to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the potential impurities in a crude sample of 2-(Piperazin-1-ylmethyl)benzonitrile?

A1: Common impurities can originate from starting materials, side reactions, or degradation. These may include:

  • Unreacted Starting Materials: Residual piperazine or 2-(bromomethyl)benzonitrile (or a related electrophile).

  • Over-alkylation Products: 1,4-bis(2-cyanobenzyl)piperazine is a common byproduct resulting from the reaction of the product with another molecule of the benzylating agent.[1]

  • Solvent and Reagents: Residual solvents from the reaction or work-up (e.g., DMF, acetonitrile) and leftover reagents like potassium carbonate.

  • Degradation Products: Depending on the reaction and storage conditions, minor degradation of the piperazine or benzonitrile moieties can occur.

Q2: Which purification method is most suitable for 2-(Piperazin-1-ylmethyl)benzonitrile?

A2: The optimal purification method depends on the impurity profile, the scale of the purification, and the desired final purity.

  • Column Chromatography: Highly effective for removing both more and less polar impurities, including the common 1,4-disubstituted byproduct.[2]

  • Recrystallization: A good technique for achieving high purity, especially if a suitable solvent is found. This can be performed on the free base or a salt form (e.g., hydrochloride).

  • Acid-Base Extraction: Useful during the work-up to remove non-basic organic impurities and excess inorganic reagents.

Q3: My compound appears as an oil and is difficult to handle. What can I do?

A3: Many piperazine derivatives are oils at room temperature in their free base form. Converting the compound to a salt, such as the hydrochloride salt, can often yield a stable, crystalline solid that is easier to handle, weigh, and purify by recrystallization.[3]

Troubleshooting Guides

Column Chromatography
Issue Possible Cause Troubleshooting Steps
Product tailing on the TLC/column The basic piperazine nitrogen is interacting strongly with the acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) or a few drops of ammonia solution to the eluent to improve peak shape.[4]
Poor separation of product and impurities The solvent system has suboptimal polarity.Systematically vary the eluent composition. Common solvent systems for similar compounds include hexane/ethyl acetate and dichloromethane/methanol.[2] A shallow gradient elution may be necessary.
Low recovery of the product The product is irreversibly binding to the silica gel or is being lost during solvent removal.Use a less acidic stationary phase like neutral alumina. Ensure complete elution from the column by washing with a more polar solvent system at the end of the purification.
Recrystallization
Issue Possible Cause Troubleshooting Steps
Compound oils out instead of crystallizing The solution is supersaturated, or the solvent is not ideal.Try a different solvent or a solvent mixture. Slow cooling and scratching the inside of the flask can induce crystallization.
No crystals form upon cooling The solution is not sufficiently concentrated, or the solvent is too good.Evaporate some of the solvent to increase the concentration. Add an anti-solvent (a solvent in which the compound is insoluble) dropwise until the solution becomes slightly turbid, then allow it to cool slowly.
Low yield of crystals The compound has significant solubility in the mother liquor at low temperatures.Cool the solution for an extended period in an ice bath or refrigerator. Minimize the amount of solvent used for dissolution.

Data Presentation

The following table summarizes representative data for the purification of a crude sample of a 2-(piperazin-1-ylmethyl)benzonitrile analog, highlighting the effectiveness of different purification strategies.

Purification Method Starting Purity (by HPLC) Final Purity (by HPLC) Yield (%) Key Impurities Removed
Column Chromatography (Silica Gel, Hexane/EtOAc gradient)~85%>98%~75%1,4-disubstituted byproduct, starting materials
Recrystallization (Ethanol/Water)~90%>99%~60%Minor polar and non-polar impurities
Acid-Base Extraction followed by Recrystallization~80%>99.5%~55%Non-basic organic impurities, inorganic salts

Note: This data is representative and may vary depending on the specific reaction conditions and impurity profile.

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). Spot the solution on a silica gel TLC plate and develop it with various solvent systems (e.g., hexane:ethyl acetate mixtures, or dichloromethane:methanol mixtures) to determine an optimal eluent that provides good separation (Rf of the product is ideally around 0.3). The addition of 0.1-1% triethylamine to the eluent can improve the peak shape.[4]

  • Column Packing: Prepare a silica gel column using the wet slurry method with the chosen eluent.[5]

  • Sample Loading: Dissolve the crude 2-(Piperazin-1-ylmethyl)benzonitrile in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. Collect fractions and monitor them by TLC.

  • Isolation: Combine the pure fractions, and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Purification by Recrystallization (as Hydrochloride Salt)
  • Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like isopropanol or ethyl acetate. Add a solution of HCl in the same solvent (e.g., 2M HCl in isopropanol) dropwise with stirring until the solution is acidic and a precipitate forms.[3]

  • Dissolution: Heat the mixture to dissolve the precipitate. If it does not fully dissolve, add a minimal amount of hot solvent until a clear solution is obtained.

  • Crystallization: Allow the solution to cool slowly to room temperature. For better yields, you can place the flask in an ice bath or refrigerator.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualization

PurificationWorkflow start Crude 2-(Piperazin-1-ylmethyl)benzonitrile workup Aqueous Work-up (Acid-Base Extraction) start->workup concentration Concentration workup->concentration purity_check1 Purity Check (TLC, LC-MS, NMR) concentration->purity_check1 purification_choice Select Purification Method purity_check1->purification_choice Purity < Target pure_product Pure Product purity_check1->pure_product Purity ≥ Target chromatography Column Chromatography purification_choice->chromatography Complex Mixture recrystallization Recrystallization (Free Base or Salt) purification_choice->recrystallization High Purity Needed purity_check2 Final Purity Check (HPLC, NMR, etc.) chromatography->purity_check2 recrystallization->purity_check2 purity_check2->pure_product Purity ≥ Target troubleshoot Troubleshoot (See Guides) purity_check2->troubleshoot Purity < Target troubleshoot->purification_choice

References

Technical Support Center: Mitigating Potential Hepatotoxicity of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during in vitro experiments on piperazine compound hepatotoxicity.

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format.

Question 1: I am observing high variability in my cell viability assays (e.g., MTT, ATP content) between replicate wells treated with the same concentration of a piperazine compound. What could be the cause?

Answer: High variability in cell viability assays can stem from several factors. Here's a systematic troubleshooting approach:

  • Inconsistent Cell Seeding: Ensure a homogenous cell suspension before plating. Variations in cell numbers per well will directly impact the final readout. Use a calibrated multichannel pipette and practice consistent pipetting technique.

  • Edge Effects: Wells on the periphery of a microplate are prone to evaporation, leading to increased compound concentration and altered cell growth. To mitigate this, avoid using the outer wells for experimental treatments and instead fill them with sterile phosphate-buffered saline (PBS) or culture medium.

  • Compound Precipitation: Piperazine compounds, especially at higher concentrations, may precipitate in the culture medium. Visually inspect the wells under a microscope for any signs of precipitation. If observed, consider preparing fresh stock solutions, using a different solvent (while keeping the final solvent concentration low and consistent across all wells), or lowering the highest concentration tested.

  • Incomplete Reagent Mixing: Ensure that assay reagents are thoroughly but gently mixed in each well. For example, in an ATP assay, incomplete cell lysis will lead to an underestimation of ATP levels.

Question 2: My positive control, a known hepatotoxin, is not showing the expected level of toxicity. What should I check?

Answer: When a positive control fails to induce the expected toxicity, it often points to issues with the experimental setup or the cells themselves.

  • Cell Line Health and Passage Number: Ensure that the cell line (e.g., HepG2, HepaRG) is healthy and within a low passage number range. Cells at high passage numbers can exhibit altered metabolic activity and sensitivity to toxins.[1]

  • Metabolic Competence of Cells: The hepatotoxicity of some compounds depends on their metabolic activation by cytochrome P450 (CYP) enzymes. Cell lines like HepG2 have low CYP activity.[2] If your positive control requires metabolic activation, consider using a more metabolically competent cell line like HepaRG or primary hepatocytes.

  • Reagent Quality: Verify the expiration date and proper storage of the positive control compound and all assay reagents. Prepare fresh dilutions of the positive control for each experiment.

  • Assay Incubation Time: The onset of toxicity can vary. Ensure that the incubation time is appropriate for the mechanism of action of the positive control. Some toxins may require longer exposure to elicit a significant effect.

Question 3: I am not detecting a significant increase in reactive oxygen species (ROS) after treating hepatocytes with a piperazine compound, even though I suspect oxidative stress is the mechanism of toxicity. Why might this be?

Answer: Detecting ROS can be challenging due to their transient nature.

  • Timing of Measurement: ROS production can be an early and transient event. The peak of ROS production might be missed if the measurement is taken too late. Consider performing a time-course experiment, measuring ROS at multiple early time points (e.g., 30 minutes, 1 hour, 2 hours) post-treatment.

  • Probe Selection and Concentration: Ensure you are using an appropriate fluorescent probe for the type of ROS you expect to detect (e.g., DCFH-DA for general ROS, MitoSOX™ Red for mitochondrial superoxide). Optimize the probe concentration to maximize the signal-to-noise ratio without causing cellular artifacts.

  • Cellular Antioxidant Response: Cells have endogenous antioxidant systems that can quench ROS. The piperazine compound might be inducing a strong antioxidant response that counteracts the initial ROS burst. Consider co-treatment with an inhibitor of glutathione synthesis, such as buthionine sulfoximine (BSO), to unmask the ROS production.

  • Mitochondrial Dysfunction as the Primary Event: Some piperazine compounds may primarily induce mitochondrial dysfunction, leading to ATP depletion, with a subsequent, and possibly smaller, increase in ROS.[2] It is beneficial to measure multiple endpoints, such as ATP levels and mitochondrial membrane potential, alongside ROS.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of piperazine-induced hepatotoxicity?

A1: The primary mechanisms of hepatotoxicity for many piperazine compounds involve:

  • Oxidative Stress: An increase in the production of reactive oxygen species (ROS), leading to cellular damage.[2][3]

  • Mitochondrial Impairment: Disruption of the mitochondrial membrane potential, leading to a decrease in ATP production and the initiation of apoptosis.[2]

  • Apoptosis Induction: Activation of caspase cascades, particularly caspase-3, which are key executioners of programmed cell death.[2]

  • Disruption of Cholesterol and Lipid Biosynthesis: Some piperazine derivatives up-regulate key enzymes involved in cholesterol biosynthesis, which may increase the risk of phospholipidosis and steatosis.[4]

Q2: Which in vitro models are most suitable for studying piperazine hepatotoxicity?

A2: The choice of in vitro model depends on the specific research question:

  • HepG2 Cells: A commonly used human hepatoma cell line. They are robust and easy to culture but have low metabolic activity. They are suitable for initial screening of direct cytotoxicity.

  • HepaRG Cells: A human hepatic progenitor cell line that can be differentiated into a co-culture of hepatocyte-like and biliary-like cells. They exhibit higher expression of metabolic enzymes compared to HepG2 cells, making them more suitable for studying metabolism-dependent toxicity.[2]

  • Primary Human Hepatocytes (PHH): Considered the "gold standard" as they most closely represent the physiology of the human liver, including metabolic capabilities. However, they are more expensive, have limited availability, and their function can decline rapidly in culture.[5]

  • 3D Spheroid Cultures: These models offer a more physiologically relevant microenvironment, with enhanced cell-cell interactions and longer-term viability compared to 2D monolayers, making them suitable for chronic toxicity studies.

Q3: How can I mitigate the hepatotoxicity of a promising piperazine compound in my experiments?

A3: Mitigating hepatotoxicity in vitro often involves counteracting the primary mechanisms of injury:

  • Co-treatment with Antioxidants: Since oxidative stress is a common mechanism, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity. Studies have shown that piperine, an alkaloid, can have antioxidant and hepatoprotective properties, suggesting that exploring natural or synthetic antioxidants could be a viable strategy.[6][7]

  • Modulating Signaling Pathways: If a specific pro-death signaling pathway, such as the JNK pathway, is identified as a key mediator of toxicity, using a specific inhibitor of that pathway could reduce cell death.

  • Structural Modification of the Compound: If structure-activity relationship (SAR) data is available, medicinal chemists can modify the piperazine scaffold to reduce its inherent toxicity while maintaining its desired pharmacological activity. For example, halogenated piperazines have been shown to have stronger cytotoxic effects in vitro.[2]

Q4: What are the key signaling pathways to investigate in piperazine-induced hepatotoxicity?

A4: Two critical signaling pathways to investigate are:

  • c-Jun N-terminal Kinase (JNK) Pathway: This pathway is a key mediator of stress-induced apoptosis and necrosis in the liver. Sustained activation of JNK can lead to mitochondrial dysfunction and cell death.

  • Keap1-Nrf2 Pathway: This is the primary pathway for cellular defense against oxidative stress. Under normal conditions, Keap1 targets Nrf2 for degradation. In the presence of oxidative stress, Nrf2 is stabilized, translocates to the nucleus, and activates the expression of antioxidant genes. Assessing the activation of this pathway can provide insights into the cell's response to piperazine-induced oxidative stress.

Data Presentation

Table 1: Cytotoxicity (EC50) of Various Piperazine Compounds in Different In Vitro Liver Models.

Piperazine CompoundCell ModelAssayEC50 (mM)Reference
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)Primary Rat HepatocytesMTT0.14[3]
HepaRGMTT0.45[3]
N-Benzylpiperazine (BZP)Primary Rat HepatocytesMTT2.20[3]
HepaRGMTT6.60[3]
1-(4-Methoxyphenyl)piperazine (MeOPP)Primary Rat HepatocytesMTTNot specified[2]
1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)Primary Rat HepatocytesMTTNot specified[2]

Table 2: Quantitative Effects of Piperazine Compounds on Hepatotoxicity Markers in Primary Rat Hepatocytes.

Piperazine CompoundConcentrationMarkerResultReference
BZP, TFMPP, MeOPP, MDBPHigh concentrationsReactive SpeciesIncreased formation[2]
BZP, TFMPP, MeOPP, MDBPHigh concentrationsATP ContentDepletion[2]
BZP, TFMPP, MeOPP, MDBPHigh concentrationsReduced Glutathione (GSH)Depletion[2]
BZP, TFMPP, MeOPP, MDBPHigh concentrationsMitochondrial Membrane PotentialDisruption/Loss[2]
BZP, TFMPP, MeOPP, MDBPHigh concentrationsCaspase-3 ActivityActivation[2]

Experimental Protocols

Protocol 1: Alanine/Aspartate Aminotransferase (ALT/AST) Leakage Assay

This assay measures the activity of ALT and AST enzymes released into the culture medium from damaged cells, serving as a marker of cytotoxicity.

Materials:

  • Hepatocytes (e.g., HepG2, HepaRG, or primary hepatocytes)

  • 96-well culture plates

  • Test piperazine compound and vehicle control

  • Lysis buffer (for maximum release control)

  • Commercially available ALT and AST activity assay kits (colorimetric or fluorescent)

  • Microplate reader

Procedure:

  • Seed hepatocytes in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Treat the cells with various concentrations of the piperazine compound and a vehicle control. Include a positive control (a known hepatotoxin) and a negative control (vehicle only).

  • For a maximum enzyme release control, add lysis buffer to a set of untreated wells approximately 45-60 minutes before the end of the experiment.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After incubation, carefully collect the culture supernatant from each well.

  • Follow the manufacturer's protocol for the specific ALT/AST assay kit to measure the enzymatic activity in the collected supernatants.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of ALT/AST leakage relative to the maximum release control.

Protocol 2: ATP Content Assay

This assay quantifies the amount of ATP in viable cells, which is an indicator of cellular metabolic activity and health.

Materials:

  • Hepatocytes seeded in a white-walled 96-well plate

  • Test piperazine compound and vehicle control

  • Commercially available ATP determination kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed hepatocytes in a white-walled 96-well plate and allow them to attach and grow.

  • Treat the cells with a range of concentrations of the piperazine compound and controls for the desired duration.

  • Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

  • Prepare the ATP assay reagent according to the manufacturer's instructions.

  • Add the ATP assay reagent to each well (typically in a 1:1 volume ratio with the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of viable cells for each treatment condition relative to the vehicle control.

Protocol 3: Reactive Oxygen Species (ROS) Production Assay

This assay measures the intracellular production of ROS using a cell-permeable fluorescent probe.

Materials:

  • Hepatocytes

  • Black, clear-bottom 96-well plates

  • Test piperazine compound and vehicle control

  • Positive control (e.g., H₂O₂)

  • Fluorescent ROS probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate, DCFH-DA)

  • Fluorescence microplate reader

Procedure:

  • Seed hepatocytes in a black, clear-bottom 96-well plate and allow them to attach.

  • Wash the cells with warm PBS or serum-free medium.

  • Load the cells with the DCFH-DA probe (typically 10-20 µM in serum-free medium) and incubate at 37°C for 30-60 minutes in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add the piperazine compound at various concentrations and controls to the respective wells.

  • Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., ~485 nm excitation and ~535 nm emission for DCF) at different time points (e.g., 0, 30, 60, 120 minutes) using a fluorescence microplate reader.

  • Calculate the fold increase in ROS production relative to the vehicle control.

Protocol 4: Caspase-3/7 Activity Assay

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

  • Hepatocytes seeded in a white-walled 96-well plate

  • Test piperazine compound and vehicle control

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Seed hepatocytes in a white-walled 96-well plate and allow them to attach.

  • Treat the cells with the piperazine compound and controls for the desired time (e.g., 6, 12, or 24 hours).

  • Equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 reagent to each well, as per the manufacturer's protocol.

  • Mix gently and incubate at room temperature for 1-2 hours, protected from light.

  • Measure the luminescence of each well using a luminometer.

  • Express the results as a fold change in caspase activity relative to the vehicle control.

Mandatory Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assays Hepatotoxicity Assessment cluster_analysis Data Analysis seed_cells Seed Hepatocytes (96-well plate) attach_cells Overnight Attachment seed_cells->attach_cells treat_compound Add Piperazine Compound & Controls attach_cells->treat_compound incubation Incubate (e.g., 24, 48h) treat_compound->incubation alt_ast ALT/AST Assay (Supernatant) incubation->alt_ast atp ATP Assay (Cell Viability) incubation->atp ros ROS Assay (Oxidative Stress) incubation->ros caspase Caspase-3/7 Assay (Apoptosis) incubation->caspase data_analysis Analyze & Compare to Controls alt_ast->data_analysis atp->data_analysis ros->data_analysis caspase->data_analysis

Caption: A generalized workflow for in vitro hepatotoxicity assessment.

jnk_pathway cluster_mito Mitochondrion stress Piperazine Compound (Cellular Stress) ask1 ASK1 stress->ask1 mkk47 MKK4/7 ask1->mkk47 jnk JNK mkk47->jnk p_jnk p-JNK (Active) jnk->p_jnk phosphorylation sab Sab p_jnk->sab translocates to ros ROS Production sab->ros amplifies ros->ask1 feedback loop mpt Mitochondrial Permeability Transition (MPT) atp_depletion ATP Depletion mpt->atp_depletion apoptosis Apoptosis / Necrosis mpt->apoptosis atp_depletion->apoptosis

Caption: The c-Jun N-terminal Kinase (JNK) signaling pathway in DILI.

nrf2_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus piperazine Piperazine Compound ros Oxidative Stress (ROS) piperazine->ros keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 induces nrf2 Nrf2 keap1_nrf2->nrf2 dissociation keap1_mod Keap1 (Modified Cysteines) nrf2_nuc Nrf2 nrf2->nrf2_nuc translocation are ARE (Antioxidant Response Element) nrf2_nuc->are binds to genes Transcription of Antioxidant Genes (e.g., HO-1, GCLC) are->genes protection Cellular Protection genes->protection

Caption: The Keap1-Nrf2 antioxidant response pathway.

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis and scale-up of 1-(2-Cyanobenzyl)piperazine.

Troubleshooting and Optimization Guide

This guide addresses common issues encountered during the synthesis of this compound, providing targeted solutions for process optimization and scale-up.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Mono-alkylated Product Incomplete Reaction: Insufficient reaction time, low temperature, or poor reagent solubility.- Monitor the reaction closely using TLC or LC-MS to ensure completion. - Consider increasing the reaction temperature. For less reactive halides, heating may be necessary.[1] - Switch to a more polar aprotic solvent like DMF to ensure all reagents are fully dissolved.[1]
Side Reactions/Decomposition: The alkylating agent (2-cyanobenzyl halide) or the product may be unstable under the reaction conditions.- Lower the reaction temperature and monitor the reaction to stop it once the starting material is consumed.[1] - Ensure high-purity reagents and anhydrous solvents are used to prevent unexpected side reactions.[1]
Significant Formation of Di-alkylated Byproduct Incorrect Stoichiometry: The ratio of piperazine to the alkylating agent is too low.- Use a large excess of piperazine (5-10 equivalents) relative to the 2-cyanobenzyl halide. This statistically favors the reaction with an unsubstituted piperazine molecule.[2][3]
High Reactivity of Mono-substituted Product: The mono-alkylated product is still nucleophilic and competes with piperazine for the alkylating agent.- Add the alkylating agent slowly or via a syringe pump to maintain a low concentration in the reaction mixture, thus favoring reaction with the more abundant piperazine.[1][4] - For maximum control and cleaner reaction profiles, use a mono-protected piperazine such as N-Boc-piperazine. This blocks one nitrogen atom, ensuring only mono-alkylation can occur.[1][2]
Difficult Product Purification Product Basicity and Solubility: The basic nitrogen atoms can cause streaking on silica gel chromatography, and the product may have some water solubility, complicating extractions.- Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The basic piperazine product will move to the aqueous layer as its salt. The layers can be separated, the aqueous layer basified, and the purified product re-extracted into an organic solvent.[2] - Crystallization/Salt Formation: Convert the final product to a salt (e.g., dihydrochloride). The salt often has better crystalline properties and can be purified by recrystallization, which is highly effective for large-scale operations.[2]
Poor Reproducibility at Scale Exothermic Reaction: The N-alkylation reaction can be exothermic, leading to temperature control issues at a larger scale.- Ensure the reaction vessel has adequate cooling capacity. - Implement controlled, slow addition of the alkylating agent to manage the heat generated.
Mixing and Homogeneity: Inadequate mixing in a large reactor can lead to localized high concentrations of the alkylating agent, promoting di-alkylation.- Use an appropriate overhead stirrer and baffling system to ensure the reaction mixture remains homogeneous.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for selectively synthesizing mono-substituted this compound on a large scale?

A1: There are two primary, scalable strategies to favor mono-alkylation and avoid the formation of the di-substituted byproduct.[1][3]

  • Use of Excess Piperazine: Employing a large stoichiometric excess of piperazine (e.g., 5-10 equivalents) relative to the 2-cyanobenzyl halide is a straightforward and cost-effective one-step method. The statistical probability of the halide reacting with an abundant, un-substituted piperazine molecule is much higher than with the less concentrated mono-substituted product.[2][3]

  • Use of a Mono-Protected Piperazine: This is the most reliable method for ensuring selectivity.[1] By using a starting material like N-Boc-piperazine, one nitrogen is temporarily blocked, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step to yield the final product. While this involves more steps, it often results in a cleaner product and simpler purification.[2]

Q2: How does the choice of solvent and base impact the reaction?

A2: The solvent and base are critical for reaction efficiency. A polar aprotic solvent such as Acetonitrile (ACN) or Dimethylformamide (DMF) is often preferred to ensure the solubility of the reagents.[1] An inorganic base like potassium carbonate (K₂CO₃) is commonly used to neutralize the acid (HBr or HCl) formed during the reaction, driving it to completion.[1][2] The base should be anhydrous and used in sufficient quantity (at least 1.5-2.0 equivalents) to be effective.[1]

Q3: What is the most effective method for purifying this compound at scale?

A3: While column chromatography can be used, it is often not practical or economical for large-scale purification.[2] The most effective methods at scale are:

  • Crystallization via Salt Formation: This is a highly effective industrial method. The crude basic product is dissolved and treated with an acid (like HCl in ethanol or acetic acid in acetone) to form the corresponding salt (e.g., this compound dihydrochloride).[2] This salt is typically a stable, crystalline solid that can be easily purified by recrystallization, leaving impurities behind in the mother liquor. The pure free base can then be regenerated if needed.

  • Acid-Base Extraction: This liquid-liquid extraction technique is excellent for separating the basic product from non-basic impurities and is well-suited for large-scale workups.[2]

Q4: My starting material, 2-cyanobenzyl bromide, is a lachrymator. What precautions should be taken during scale-up?

A4: 2-Cyanobenzyl bromide is an irritant and lachrymator, requiring strict safety protocols. All manipulations should be conducted in a well-ventilated fume hood. When working at scale, a closed-system transfer for adding the reagent is highly recommended to minimize exposure. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles, is mandatory. An emergency eyewash and shower should be readily accessible.

Experimental Protocols

Method 1: Direct Alkylation Using Excess Piperazine

This protocol prioritizes atom economy and fewer steps but requires efficient separation from excess piperazine.

Materials:

  • Piperazine (5-10 equivalents)

  • 2-Cyanobenzyl bromide (1 equivalent)

  • Potassium Carbonate (K₂CO₃), anhydrous (2 equivalents)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

Procedure:

  • To a suitable reaction vessel equipped with an overhead stirrer and temperature probe, charge piperazine and acetonitrile.

  • Stir the mixture to achieve a suspension or solution and add anhydrous potassium carbonate.

  • In a separate vessel, dissolve 2-cyanobenzyl bromide in acetonitrile.

  • Slowly add the 2-cyanobenzyl bromide solution to the piperazine mixture at room temperature over 1-2 hours. Monitor the internal temperature to control any exotherm.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the 2-cyanobenzyl bromide is consumed.[2]

  • Once complete, filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).[2]

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • The crude residue can be purified by acid-base extraction or crystallization as a salt to isolate the this compound.

Method 2: Alkylation of Mono-protected (N-Boc) Piperazine

This two-step protocol offers superior selectivity and often results in a purer final product, simplifying purification.

Step 2a: N-Alkylation of Boc-Piperazine Materials:

  • N-Boc-piperazine (1 equivalent)

  • 2-Cyanobenzyl bromide (1.05 equivalents)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 equivalents)

  • Dimethylformamide (DMF)

Procedure:

  • Charge N-Boc-piperazine, DMF, and anhydrous potassium carbonate into a reaction vessel.

  • Stir the mixture at room temperature.

  • Slowly add a solution of 2-cyanobenzyl bromide in DMF.

  • Heat the reaction mixture to 50-60°C and stir for 4-8 hours, monitoring for completion by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude N-Boc-1-(2-cyanobenzyl)piperazine. This intermediate is often pure enough to proceed to the next step without further purification.

Step 2b: Boc-Deprotection Materials:

  • Crude N-Boc-1-(2-cyanobenzyl)piperazine (1 equivalent)

  • Hydrochloric acid (4M in 1,4-dioxane or trifluoroacetic acid (TFA))

  • Dichloromethane (DCM) or 1,4-Dioxane

Procedure:

  • Dissolve the crude intermediate from the previous step in a minimal amount of DCM or 1,4-dioxane.

  • Cool the solution in an ice bath.

  • Slowly add an excess of 4M HCl in dioxane or TFA.

  • Allow the mixture to warm to room temperature and stir for 2-4 hours, until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the solvent under reduced pressure.

  • The resulting solid is the hydrochloride salt of the product. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like DCM or ethyl acetate.[5]

  • Dry the combined organic extracts and evaporate the solvent to yield the purified this compound.

Data Presentation

Table 1: Effect of Stoichiometry on Product Distribution in Direct Alkylation

Molar Ratio (Piperazine : 2-Cyanobenzyl Halide)Expected Mono-substitution YieldExpected Di-substitution YieldComments
1 : 1Low to ModerateHighNot recommended for selective synthesis due to significant byproduct formation.[2]
3 : 1GoodLowA reasonable compromise, but some di-alkylation is still expected.[2]
5 : 1HighVery LowRecommended starting point for optimizing direct alkylation.[2]
10 : 1Very HighTraceOffers excellent selectivity but requires efficient recovery of excess piperazine for cost-effectiveness.
Note: Yields are generalized and will vary based on specific reaction conditions.[2]

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound cluster_0 Method 1: Direct Alkylation cluster_1 Method 2: Protected Route P1 Piperazine (Excess) + 2-Cyanobenzyl Bromide R1 Reaction (K2CO3, ACN) P1->R1 W1 Workup (Filtration, Concentration) R1->W1 PU1 Purification (Acid-Base Extraction or Salt Crystallization) W1->PU1 FP1 Final Product PU1->FP1 P2 N-Boc-Piperazine + 2-Cyanobenzyl Bromide R2 Step 2a: Alkylation (K2CO3, DMF) P2->R2 W2 Workup (Extraction) R2->W2 INT Protected Intermediate W2->INT R3 Step 2b: Deprotection (HCl or TFA) INT->R3 W3 Workup (Basification, Extraction) R3->W3 FP2 Final Product W3->FP2 Troubleshooting_Logic Troubleshooting Common Synthesis Issues cluster_diag Diagnosis cluster_sol Solutions Start Low Yield or Purity Issue Q1 Significant Di-substitution Byproduct Observed? Start->Q1 Q2 Incomplete Reaction? (Starting Material Remains) Q1->Q2 No S1 Increase Piperazine Excess (5-10x) OR Add Alkylating Agent Slowly Q1->S1 Yes S2 Switch to Mono-Protected (N-Boc) Piperazine Q1->S2 Yes (For Best Selectivity) Q2->Start No (Other Issue) S3 Increase Reaction Time/Temp OR Change to Higher-Boiling Solvent (DMF) Q2->S3 Yes

References

Validation & Comparative

1-(2-Cyanobenzyl)piperazine: A Comparative Analysis of its Potential Activity Against Other Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous drugs with a wide array of pharmacological activities.[1][2] Its versatile structure allows for modifications that can significantly alter a compound's interaction with biological targets.[1] 1-(2-Cyanobenzyl)piperazine, a derivative featuring a cyanobenzyl group, is a compound of interest within this class.[3][4] While specific experimental data on the biological activity of this compound is not extensively available in the public domain, this guide provides a comparative analysis of its potential activities based on the well-established pharmacology of structurally related piperazine derivatives. We will explore the structure-activity relationships of benzylpiperazine and arylpiperazine analogs, present quantitative data on their receptor binding affinities, detail common experimental protocols for their evaluation, and visualize relevant biological pathways.

Structure-Activity Relationships of Piperazine Derivatives

The biological activity of piperazine derivatives is profoundly influenced by the nature of the substituents at the N1 and N4 positions of the piperazine ring. These modifications dictate the compound's affinity and selectivity for various receptors, particularly serotonin (5-HT) and dopamine (D) receptors, as well as monoamine transporters.[5][6]

Benzylpiperazine Derivatives: The benzyl group, as seen in this compound, is a common feature in many centrally active piperazine compounds. The substitution pattern on the benzyl ring can significantly impact receptor affinity and functional activity. For instance, the position of electron-withdrawing or electron-donating groups can modulate interactions with the binding pockets of target receptors.[7]

Arylpiperazine Derivatives: This is a well-studied class of piperazine derivatives where an aryl group is directly attached to one of the piperazine nitrogens. These compounds are known to interact with a variety of biogenic amine receptors.[8] The nature and substitution of the aryl ring are critical for determining the pharmacological profile. For example, methoxyphenyl, chlorophenyl, and trifluoromethylphenyl groups confer distinct affinities for different serotonin and dopamine receptor subtypes.[5][9]

The presence of a cyano group, as in this compound, introduces a polar, electron-withdrawing feature that can participate in hydrogen bonding or dipole-dipole interactions within a receptor binding site. While direct data is lacking, a compound with a similar feature, N-[[4-(2-cyanophenyl)-1-piperazinyl]methyl], has been noted as a dopamine D4 receptor ligand. Another related molecule, 1-(3-Cyanobenzylpiperidin-4-yl)-5-methyl-4-phenyl-1,3-dihydroimidazol-2-one, has shown high affinity for the human dopamine D4 receptor.[10] These findings suggest that the cyanobenzyl moiety could direct the activity of this compound towards dopamine receptors.

Comparative Biological Activity Data

The following tables summarize the binding affinities (Ki, in nM) of various piperazine derivatives for key serotonin and dopamine receptors, which are common targets for this class of compounds. Lower Ki values indicate higher binding affinity.

Table 1: Binding Affinities of Piperazine Derivatives for Serotonin (5-HT) Receptors

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)Reference
1-(2-Methoxyphenyl)piperazine2.83.219.5[9]
1-(3-Chlorophenyl)piperazine (mCPP)591.9100[5]
1-(3-Trifluoromethylphenyl)piperazine (TFMPP)120200-[5]
Buspirone1456036[10]
Vortioxetine151941[10]

Table 2: Binding Affinities of Piperazine Derivatives for Dopamine (D) Receptors

CompoundD2 (Ki, nM)D3 (Ki, nM)D4 (Ki, nM)Reference
Clozapine126259[10]
Haloperidol1.50.75[7]
NGD 94-1>10001800.83
PD168,077--0.49
FAUC 3651.40.21.1[11]

Experimental Protocols

The evaluation of the biological activity of piperazine derivatives typically involves a series of in vitro assays to determine their binding affinity and functional effects at various receptors and transporters.

Radioligand Binding Assays

These assays are the gold standard for determining the affinity of a compound for a specific receptor.[12][13]

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a target receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal tissues.

  • Incubation: The membranes are incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the unlabeled test compound.

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.[14]

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[15]

Functional Assays (e.g., cAMP Assay)

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For G-protein coupled receptors (GPCRs), such as many serotonin and dopamine receptors, changes in intracellular second messenger levels, like cyclic adenosine monophosphate (cAMP), are often measured.[16]

Objective: To determine if a compound is an agonist, antagonist, or inverse agonist at a specific GPCR and to quantify its potency (EC50) or inhibitory activity (IC50).

General Protocol:

  • Cell Culture: Cells stably expressing the receptor of interest are cultured in multi-well plates.

  • Compound Treatment: The cells are treated with varying concentrations of the test compound. For antagonist testing, cells are co-incubated with the test compound and a known agonist.

  • Cell Lysis: After a specific incubation period, the cells are lysed to release intracellular components.

  • cAMP Measurement: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, often employing techniques like ELISA or HTRF (Homogeneous Time-Resolved Fluorescence).

  • Data Analysis: Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists) values.

Visualizations: Signaling Pathways and Experimental Workflows

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are G-protein coupled receptors that primarily couple to Gi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[17]

D2_Signaling cluster_membrane Cell Membrane D2R D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine / Piperazine Agonist Dopamine->D2R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., altered gene expression, ion channel activity) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified signaling cascade following activation of the Dopamine D2 receptor.

General Experimental Workflow for Screening Piperazine Derivatives

The process of evaluating new piperazine derivatives involves a systematic workflow from synthesis to detailed biological characterization.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Design Design of Piperazine Derivatives Synthesis Chemical Synthesis & Purification Design->Synthesis Characterization Structural Confirmation (NMR, MS, etc.) Synthesis->Characterization Primary_Binding Primary Receptor Binding Assays (e.g., 5-HT, Dopamine receptors) Characterization->Primary_Binding Functional_Assays Functional Assays (e.g., cAMP, Ca2+ flux) Primary_Binding->Functional_Assays Selectivity_Panel Selectivity Profiling (Broad receptor panel) Functional_Assays->Selectivity_Panel SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Panel->SAR_Analysis SAR_Analysis->Design Iterative Design ADME_Tox In Vitro ADME/Tox Assays (Metabolic stability, cytotoxicity) SAR_Analysis->ADME_Tox In_Vivo In Vivo Studies (Pharmacokinetics, efficacy) ADME_Tox->In_Vivo

References

Comparative Analysis of 1-(2-Cyanobenzyl)piperazine and its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs with a wide spectrum of biological activities. The therapeutic profile of piperazine-containing molecules is profoundly influenced by the nature and position of their substituents. This guide provides a comparative analysis of the ortho (2-cyano), meta (3-cyano), and para (4-cyano) isomers of 1-(cyanobenzyl)piperazine, offering insights into their potential pharmacological properties based on established structure-activity relationships (SAR) within the benzylpiperazine class. While a direct head-to-head experimental comparison of these specific isomers is not extensively documented in publicly available literature, this analysis synthesizes data from related compounds to provide a predictive overview for researchers.

Influence of Cyano Group Position on Receptor Affinity

The position of the electron-withdrawing cyano group on the benzyl ring is anticipated to significantly impact the molecule's interaction with biological targets, particularly G-protein coupled receptors (GPCRs) such as serotonin and dopamine receptors. Arylpiperazine derivatives are well-established ligands for these receptors, which are critical targets in the management of neuropsychiatric disorders.[1] The electronic properties and steric hindrance associated with the cyano group's position can alter the binding affinity and selectivity of the compounds.

Based on SAR studies of substituted benzylpiperazines, the following hypotheses can be formulated:

  • 1-(2-Cyanobenzyl)piperazine (ortho-isomer): The ortho position introduces steric hindrance, which may negatively impact binding to some receptor subtypes. However, the proximity of the cyano group to the piperazine nitrogen could facilitate specific interactions within the binding pocket of certain receptors, potentially leading to higher selectivity.

  • 1-(3-Cyanobenzyl)piperazine (meta-isomer): The meta position generally offers a favorable balance between electronic effects and steric accessibility. Studies on other arylpiperazine derivatives have shown that meta-substitution can lead to high affinity for serotonin receptors.[1]

  • 1-(4-Cyanobenzyl)piperazine (para-isomer): The para position minimizes steric hindrance, allowing for potentially strong interactions with the receptor. The electronic influence of the cyano group at this position can significantly modulate the properties of the entire benzyl moiety. Notably, a more complex derivative containing a 4-cyanobenzylpiperazine moiety, N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide (LP-211), has demonstrated high affinity for the human 5-HT7 receptor, suggesting the para-cyano substitution is conducive to potent receptor binding.

Quantitative Biological Data

To illustrate the expected differences in biological activity, the following table presents hypothetical yet plausible receptor binding affinities (Ki, nM) for the 1-(cyanobenzyl)piperazine isomers against key serotonin and dopamine receptors. These values are extrapolated from the known pharmacology of related benzylpiperazine and arylpiperazine derivatives.

CompoundIsomer Position5-HT1A (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)
This compoundortho50120250
1-(3-Cyanobenzyl)piperazinemeta1580180
1-(4-Cyanobenzyl)piperazinepara2595210

Disclaimer: The data in this table is hypothetical and intended for illustrative purposes to highlight potential differences based on SAR principles. Experimental validation is required.

Experimental Protocols

Synthesis of 1-(Cyanobenzyl)piperazine Isomers

A general and efficient method for the synthesis of 1-(cyanobenzyl)piperazine isomers involves the reductive amination of the corresponding cyanobenzaldehyde with piperazine.

Materials:

  • 2-Cyanobenzaldehyde, 3-Cyanobenzaldehyde, or 4-Cyanobenzaldehyde

  • Piperazine

  • Sodium triacetoxyborohydride (NaBH(OAc)3) or Sodium cyanoborohydride (NaBH3CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of the respective cyanobenzaldehyde (1.0 eq) in DCM, add piperazine (1.2 eq) and a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., DCM/Methanol gradient) to afford the desired 1-(cyanobenzyl)piperazine isomer.

  • Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry.

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol outlines a standard procedure for determining the binding affinity of the synthesized isomers to the dopamine D2 receptor expressed in HEK293 cells.

Materials:

  • HEK293 cells stably expressing the human dopamine D2 receptor

  • [3H]-Spiperone (radioligand)

  • Haloperidol (for non-specific binding determination)

  • Synthesized 1-(cyanobenzyl)piperazine isomers (test compounds)

  • Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • 96-well microplates

  • Glass fiber filters (pre-soaked in polyethylenimine)

  • Cell harvester

  • Liquid scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Culture and harvest HEK293-D2 cells. Homogenize the cells in ice-cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in fresh binding buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of binding buffer

    • 50 µL of varying concentrations of the test compound (or buffer for total binding, or a high concentration of haloperidol for non-specific binding)

    • 50 µL of [3H]-Spiperone at a concentration close to its Kd

    • 100 µL of the cell membrane preparation

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound and free radioligand. Wash the filters multiple times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing Molecular Interactions and Experimental Processes

To further aid in the understanding of the structure-activity relationships and the experimental procedures, the following diagrams are provided.

G cluster_synthesis Synthesis Workflow Start Cyanobenzaldehyde Isomer (ortho, meta, or para) ReductiveAmination Reductive Amination (e.g., NaBH(OAc)3) Start->ReductiveAmination Piperazine Piperazine Piperazine->ReductiveAmination Purification Purification (Column Chromatography) ReductiveAmination->Purification Product 1-(Cyanobenzyl)piperazine Isomer Purification->Product

A generalized workflow for the synthesis of 1-(cyanobenzyl)piperazine isomers.

G cluster_pathway Hypothetical 5-HT1A Receptor Signaling Ligand Piperazine Isomer (Agonist) Receptor 5-HT1A Receptor Ligand->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA CREB ↓ CREB Phosphorylation PKA->CREB Response Cellular Response (e.g., Neuronal Hyperpolarization) CREB->Response

A simplified signaling pathway for a 5-HT1A receptor agonist.

Conclusion

The positional isomerism of the cyano group on the benzyl moiety of 1-(cyanobenzyl)piperazine is predicted to have a pronounced effect on the pharmacological profile of these compounds. While the para- and meta-isomers are likely to exhibit higher affinity for serotonin and dopamine receptors due to more favorable steric and electronic properties, the ortho-isomer may offer greater selectivity. The provided synthetic and bioassay protocols offer a framework for the empirical validation of these hypotheses. Further investigation into these isomers could unveil novel ligands with tailored affinities and selectivities, contributing to the development of next-generation therapeutics for neurological and psychiatric disorders.

References

Comparative Efficacy of Piperazine Derivatives in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the efficacy of various piperazine derivatives in animal models across three key therapeutic areas: oncology, analgesia, and infectious disease (helminth infections). While 1-(2-Cyanobenzyl)piperazine is a compound of interest within this class due to its unique structural features, a lack of published in vivo data necessitates a broader examination of the piperazine scaffold.[1] This document summarizes available preclinical data for several notable piperazine derivatives, offering a valuable resource for researchers, scientists, and professionals in drug development.

The piperazine ring is a versatile scaffold widely recognized in medicinal chemistry for its presence in a multitude of biologically active compounds.[2] Derivatives of piperazine have shown a broad range of therapeutic potential, including anticancer, analgesic, anthelmintic, antipsychotic, and anti-inflammatory activities.[2][3] This guide will delve into specific examples of piperazine derivatives that have been evaluated in animal models, presenting their efficacy in a comparative context with established alternative treatments.

Anticancer Activity of Piperazine Derivatives

Piperazine derivatives have emerged as a promising class of anticancer agents, with various analogues demonstrating significant cytotoxic effects against a range of cancer cell lines.[4] In vivo studies in animal models have further validated the potential of these compounds to inhibit tumor growth.

Comparative Efficacy Data
Compound/DrugAnimal ModelCancer TypeDosageEfficacyReference
Quinoxaline-Piperazine Derivative Xenograft MiceHuman Colon Carcinoma (HCT116)Not SpecifiedIC50 = 0.01 - 0.06 µg/mL (in vitro)[5]
Benzimidazole-Piperazine Derivative (7c) N/AGlioblastoma (U-87 MG), Breast Cancer (MDA-MB-231)Not SpecifiedLower IC50 than Albendazole (in vitro)[2]
Doxorubicin (Alternative) Xenograft MiceHuman Ovarian Cancer (SK-OV-3)Not Specified91.58% Tumor Growth Inhibition Rate[6]
Doxorubicin (Alternative) BALB-neuT MiceSpontaneous Breast CancerNot Specified60% Inhibition of Breast Cancer Growth[7]
Experimental Protocols

Xenograft Tumor Model Protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, SK-OV-3) are cultured in appropriate media and conditions.

  • Animal Model: Immunocompromised mice (e.g., nude mice) are used to prevent rejection of human tumor cells.

  • Tumor Implantation: A suspension of cancer cells is subcutaneously injected into the flank of each mouse.

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Treatment: Once tumors reach a specified size, animals are randomized into treatment and control groups. The piperazine derivative or alternative drug is administered via a specified route (e.g., intravenous, oral).

  • Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Body weight is also monitored as an indicator of toxicity.[6][8]

Visualizing Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization Animal Acclimatization (e.g., Nude Mice) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Administration Drug Administration (Piperazine Derivative or Control) Randomization->Drug_Administration Data_Collection Tumor Volume & Body Weight Measurement Drug_Administration->Data_Collection Efficacy_Calculation Calculation of Tumor Growth Inhibition (%) Data_Collection->Efficacy_Calculation Statistical_Analysis Statistical Analysis Efficacy_Calculation->Statistical_Analysis

Caption: General workflow for evaluating anticancer efficacy in a xenograft mouse model.

Analgesic Activity of Piperazine Derivatives

Several piperazine derivatives have demonstrated significant analgesic properties in various animal models of pain, suggesting their potential as novel pain management therapeutics.

Comparative Efficacy Data
Compound/DrugAnimal ModelPain ModelDosage (i.p.)EfficacyReference
Arylpiperazine Derivative (18) MiceHot Plate Test10-40 mg/kg116.0% increase in latency[9]
Arylpiperazine Derivative (19) MiceHot Plate Test10 mg/kg134.4% increase in latency[9]
LQFM202 MiceFormalin Test (2nd phase)100 mg/kg (p.o.)46% reduction in pain behavior[10]
Tramadol (Alternative) MiceHot Plate Test40 mg/kgSignificant increase in hot-plate latencies[11][12]
Oxycodone (Alternative) MiceFormalin TestNot SpecifiedSignificant reduction in pain response in both phases[13]
Experimental Protocols

Hot Plate Test Protocol:

  • Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 1°C).

  • Animal Acclimatization: Mice are acclimatized to the testing room.

  • Baseline Measurement: The basal reaction time of each mouse to the thermal stimulus is recorded. This is typically indicated by paw licking or jumping. A cut-off time is set to prevent tissue damage.

  • Drug Administration: The piperazine derivative or alternative analgesic is administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.

  • Post-treatment Measurement: At specific time intervals after drug administration, the reaction time of each mouse on the hot plate is measured again.

  • Data Analysis: The increase in latency (time to react) compared to the baseline is calculated as a measure of analgesic effect.[14]

Formalin Test Protocol:

  • Noxious Stimulus: A dilute solution of formalin (e.g., 2.5% or 5%) is injected into the plantar surface of the mouse's hind paw.[15][16]

  • Observation Period: The animal is immediately placed in an observation chamber.

  • Pain Behavior Quantification: The amount of time the animal spends licking or biting the injected paw is recorded. This is done in two distinct phases: the early phase (0-5 minutes post-injection), representing neurogenic pain, and the late phase (20-40 minutes post-injection), representing inflammatory pain.[17]

  • Drug Administration: The test compound is administered prior to the formalin injection.

  • Data Analysis: The reduction in the duration of paw licking in the treated group is compared to a vehicle-treated control group.[13]

Anthelmintic Activity of Piperazine Derivatives

Piperazine and its derivatives have a long history of use as anthelmintic agents for the treatment of parasitic worm infections in both humans and animals.[18] Their primary mechanism of action is through agonizing the inhibitory gamma-aminobutyric acid (GABA) receptors in nematodes, leading to flaccid paralysis and subsequent expulsion of the parasite.[18]

Comparative Efficacy Data
Compound/DrugAnimal ModelParasiteDosageEfficacy (% reduction)Reference
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) GerbilsHaemonchus contortus100 mg/kg (oral/subcutaneous)>99%[4]
p-amino-phenethyl-m-trifluoromethylphenyl piperazine (PAPP) GerbilsTeladorsagia circumcincta100 mg/kg (oral/subcutaneous)>98%[4]
Benzimidazole-piperazine Derivative (7c) N/A (in vitro)Trichinella spiralis100 µg/mL92.7% reduction in parasite activity[2]
Levamisole (Alternative) LambsHaemonchus contortus8 mg/kg62.3%[19]
Levamisole (Alternative) SheepGastrointestinal Nematodes7.5 mg/kg (subcutaneous)92.5%[20]
Experimental Protocols

Fecal Egg Count Reduction Test (FECRT) Protocol:

  • Animal Selection: Animals (e.g., sheep, goats) with naturally acquired gastrointestinal nematode infections are selected based on pre-treatment fecal egg counts (eggs per gram of feces, EPG).[21]

  • Randomization: Animals are randomly allocated to a control group and one or more treatment groups.

  • Treatment: The piperazine derivative or an alternative anthelmintic is administered at a specified dose and route.

  • Fecal Sampling: Fecal samples are collected from each animal before treatment (Day 0) and again at a set time post-treatment (typically 10-14 days).[21]

  • Fecal Egg Counting: The number of nematode eggs per gram of feces is determined for each sample using a standardized technique like the McMaster method.

  • Efficacy Calculation: The percentage reduction in the mean fecal egg count of the treated group compared to the control group is calculated to determine the anthelmintic efficacy.

Signaling Pathway of Piperazine's Anthelmintic Action

gaba_pathway Piperazine Piperazine GABA_Receptor Nematode GABA Receptor (Chloride Ion Channel) Piperazine->GABA_Receptor Agonistic Binding Hyperpolarization Muscle Cell Hyperpolarization GABA_Receptor->Hyperpolarization Increased Chloride Influx Paralysis Flaccid Paralysis of the Worm Hyperpolarization->Paralysis Expulsion Expulsion of Parasite from Host Paralysis->Expulsion

References

Cross-Validation of Analytical Methods for 2-(Piperazin-1-ylmethyl)benzonitrile: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 2-(Piperazin-1-ylmethyl)benzonitrile. While direct cross-validation studies for this specific analyte are not extensively available in published literature, this document extrapolates data from validated methods for structurally similar piperazine and benzonitrile-containing compounds. The aim is to offer a comparative framework to assist in method selection, development, and validation for the analysis of 2-(Piperazin-1-ylmethyl)benzonitrile in various matrices.

The primary analytical techniques discussed include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The comparative analysis focuses on key performance characteristics such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

Comparative Analysis of Analytical Techniques

The quantification of 2-(Piperazin-1-ylmethyl)benzonitrile can be approached using several analytical techniques. The choice of method is often dictated by the required sensitivity, selectivity, the nature of the sample matrix, and the available instrumentation. The following tables summarize the typical performance of HPLC-UV, GC-MS, and LC-MS/MS based on data from studies on various piperazine derivatives.

Table 1: Performance Comparison of Analytical Methods for Piperazine Derivatives

ParameterHPLC-UV with Derivatization[1]GC-MS[2]LC-MS/MS[3]
Linearity Range 30 - 350 ppm0.016 - 10 µg/mLµg/L to mg/L range
Limit of Detection (LOD) 30 ppm0.002 - 0.156 µg/mLDown to ng/L range
Limit of Quantification (LOQ) 90 ppm0.008 - 0.625 µg/mLTypically in the µg/L range
Accuracy (% Recovery) 104.87 - 108.06%Not explicitly stated, but method validated for accuracyHigh accuracy with internal standards
Precision (%RSD) < 4.0%≤ 20%High precision with internal standards
Selectivity Moderate; dependent on chromatography and derivatizationHigh; based on retention time and mass fragmentationVery High; based on precursor/product ion transitions
Throughput ModerateLower due to sample preparationHigh, especially with "dilute and shoot" methods

Experimental Protocols

Detailed and validated experimental protocols are fundamental for reliable and reproducible quantitative analysis. The following are proposed experimental protocols for the analysis of 2-(Piperazin-1-ylmethyl)benzonitrile, adapted from established methods for related compounds. These should be optimized and validated for the specific analyte and matrix.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) after Derivatization

This method is a robust approach, particularly when derivatization is employed to introduce a UV-active chromophore to the piperazine moiety, enhancing sensitivity.[1]

Sample Preparation (with Derivatization):

  • Accurately weigh the sample containing 2-(Piperazin-1-ylmethyl)benzonitrile.

  • Dissolve the sample in a suitable diluent.

  • To an aliquot of the sample solution, add a solution of 4-chloro-7-nitrobenzofuran (NBD-Cl) in a buffered medium (e.g., borate buffer, pH 8.5).

  • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.

  • Cool the reaction mixture and dilute with the mobile phase to a suitable concentration for HPLC analysis.

HPLC-UV Instrumentation and Conditions:

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile, methanol, and diethylamine (e.g., 90:10:0.1, v/v/v).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 35°C.[1]

  • Detection Wavelength: 340 nm (for the NBD derivative).[1]

  • Injection Volume: 10 µL.[1]

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the analysis of volatile and thermally stable derivatives of 2-(Piperazin-1-ylmethyl)benzonitrile. Derivatization is often necessary to improve chromatographic properties and sensitivity.

Sample Preparation (Liquid-Liquid Extraction and Derivatization): [2]

  • To 1 mL of the sample (e.g., plasma, urine), add an internal standard.

  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after pH adjustment.

  • Separate the organic layer and evaporate it to dryness under a stream of nitrogen.

  • Reconstitute the residue in a derivatizing agent (e.g., perfluoroacylation reagent).

  • Heat the mixture to complete the derivatization.

  • Evaporate the excess reagent and reconstitute the residue in a suitable solvent for GC-MS injection.

GC-MS Instrumentation and Conditions:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: Start at 100°C, hold for a few minutes, then ramp up to 290°C.[4]

  • Injector Temperature: 250°C.

  • Carrier Gas: Helium.

  • Ionization Mode: Electron Ionization (EI).

  • Mass Analyzer Mode: Selected Ion Monitoring (SIM) for high sensitivity and selectivity.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, often without the need for derivatization, making it ideal for complex biological matrices.[3]

Sample Preparation (Protein Precipitation): [5]

  • Pipette 100 µL of the biological matrix (e.g., plasma) into a microcentrifuge tube.

  • Add an internal standard working solution (ideally, a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate proteins.[5]

  • Vortex for 1 minute and then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.[5]

  • Transfer the supernatant to a clean tube for injection, or evaporate and reconstitute in the mobile phase if further concentration is needed.[5]

LC-MS/MS Instrumentation and Conditions:

  • Instrumentation: A standard HPLC or UHPLC system coupled to a tandem mass spectrometer.

  • Column: A C18 column suitable for LC-MS analysis.[3]

  • Mobile Phase: A gradient of water and acetonitrile with a modifier like formic acid.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.[3]

  • Mass Analyzer Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring a specific precursor-to-product ion transition for 2-(Piperazin-1-ylmethyl)benzonitrile and its internal standard.[3]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the workflows for each analytical method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis Sample Sample Dissolution Dissolution Sample->Dissolution Derivatization Derivatization with NBD-Cl Dissolution->Derivatization Dilution Dilution Derivatization->Dilution Injection HPLC Injection Dilution->Injection Separation C18 Separation Injection->Separation Detection UV Detection (340 nm) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for HPLC-UV analysis with derivatization.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Sample Sample + IS LLE Liquid-Liquid Extraction Sample->LLE Evaporation1 Evaporation LLE->Evaporation1 Derivatization Derivatization Evaporation1->Derivatization Evaporation2 Evaporation Derivatization->Evaporation2 Reconstitution Reconstitution Evaporation2->Reconstitution Injection GC Injection Reconstitution->Injection Separation Capillary Column Separation Injection->Separation Detection MS Detection (SIM) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for GC-MS analysis with LLE and derivatization.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample + IS Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Injection LC Injection Supernatant->Injection Separation C18 Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Data Data Analysis Detection->Data

Caption: Workflow for LC-MS/MS analysis with protein precipitation.

Cross-Validation Considerations

Cross-validation of analytical methods is crucial when comparing data across different laboratories or when a method is transferred.[5] The process typically involves analyzing the same set of quality control samples by both methods and comparing the results. The use of a stable isotope-labeled internal standard is highly recommended to minimize variability and enhance data accuracy.[5] While specific cross-validation data for 2-(Piperazin-1-ylmethyl)benzonitrile is not available, a logical workflow for such a comparison is presented below.

CrossValidation_Workflow cluster_methods Method Comparison cluster_analysis Data Analysis QC_Samples Prepare QC Samples Method_A Analyze by Method A QC_Samples->Method_A Method_B Analyze by Method B QC_Samples->Method_B Results_A Results from Method A Method_A->Results_A Results_B Results from Method B Method_B->Results_B Comparison Statistical Comparison (e.g., Bland-Altman plot) Results_A->Comparison Results_B->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

References

Comparative Analysis of 1-(Arylpiperazin-1-yl)propyl-dihydroquinolinone Analogs as Dopamine D4 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structure-activity relationship (SAR) comparison of a series of piperazine-based compounds as antagonists for the dopamine D4 receptor (D4R). The data presented here is based on a study that systematically modified a lead compound to explore the structural requirements for high affinity and selectivity for the D4 receptor over the D2 and D3 receptor subtypes. While the core scaffold is a 1-(phenylpiperazin-1-yl)propyl-3,4-dihydroquinolin-2(1H)-one, the inclusion of a 2-cyanophenyl derivative makes this data highly relevant to researchers interested in cyanobenzylpiperazine-related structures.

Quantitative Comparison of Receptor Binding Affinities

The following table summarizes the in vitro binding affinities of a series of synthesized analogs for the human dopamine D2, D3, and D4 receptors. The affinity is expressed as the inhibitor constant (Ki), determined through radioligand binding assays. A lower Ki value indicates a higher binding affinity.

CompoundR (Substitution on Phenyl Ring)D4 Ki (nM)D2 Ki (nM)D3 Ki (nM)D2/D4 SelectivityD3/D4 Selectivity
6 H2.1187.88.63.7
18 4-OCH30.44991881248470
21 4-Cl0.32150110071673667
24 4-F0.2166074383003715
28 2-CN0.6134060022331000
29 2-pyridyl0.412002503000625
30 2-pyrimidinyl1.121008501909773
31 2,3-diCl0.5105055021001100

Experimental Protocols

Radioligand Binding Assays for Dopamine D2, D3, and D4 Receptors

The binding affinities of the synthesized compounds for the human dopamine D2, D3, and D4 receptors were determined using radioligand binding assays with membranes from HEK-293 cells stably expressing the respective receptors.

Materials:

  • HEK-293 cells expressing human D2, D3, or D4 receptors.

  • Radioligands: [3H]Spiperone for D2 and D4 receptors, [3H]-(+)-PHNO for D3 receptors.

  • Non-specific binding determinants: Haloperidol for D2 and D4 assays, (+)S-14297 for D3 assays.

  • Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Test compounds dissolved in DMSO.

Procedure:

  • Cell membranes were prepared from the transfected HEK-293 cells.

  • For the D2 and D4 receptor binding assays, incubations were carried out in a total volume of 1 mL of assay buffer containing 50 µg of membrane protein, 0.2 nM [3H]Spiperone, and various concentrations of the test compounds. Non-specific binding was determined in the presence of 10 µM haloperidol.

  • For the D3 receptor binding assay, incubations were performed in a total volume of 1 mL of assay buffer containing 25 µg of membrane protein, 0.5 nM [3H]-(+)-PHNO, and the test compounds. Non-specific binding was defined in the presence of 1 µM (+)S-14297.

  • The incubation mixtures were kept at room temperature for 60 minutes.

  • The assays were terminated by rapid filtration through Whatman GF/B glass fiber filters, followed by three washes with ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • The radioactivity retained on the filters was measured by liquid scintillation counting.

  • The IC50 values were determined from competition curves using non-linear regression analysis.

  • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation. Each experiment was performed in triplicate.[1]

Visualizing Structure-Activity Relationships

The following diagram illustrates the key structural modifications and their impact on the binding affinity and selectivity for the dopamine D4 receptor.

SAR_Flowchart cluster_scaffold Core Scaffold Modification cluster_modifications Phenyl Ring Substitution (R) cluster_outcomes Impact on D4 Affinity & Selectivity Lead Lead Compound (6) R = H D4 Ki = 2.1 nM Para_Sub Para-Substitution (18, 21, 24) Lead->Para_Sub e.g., 4-F, 4-Cl, 4-OCH3 Ortho_Sub Ortho-Substitution (28, 29, 30, 31) Lead->Ortho_Sub e.g., 2-CN, 2-pyridyl High_Affinity_Selectivity Increased D4 Affinity & High D2/D3 Selectivity (Ki = 0.2 - 0.4 nM) Para_Sub->High_Affinity_Selectivity High_Affinity_Moderate_Selectivity High D4 Affinity & Moderate D2/D3 Selectivity (Ki = 0.4 - 1.1 nM) Ortho_Sub->High_Affinity_Moderate_Selectivity

Caption: SAR of Phenylpiperazine Analogs on D4 Receptor Affinity.

This guide demonstrates that modifications to the phenyl ring of the piperazine moiety have a significant impact on the binding affinity and selectivity for the dopamine D4 receptor. Specifically, para-substitution with electron-withdrawing or donating groups tends to enhance both affinity and selectivity, while ortho-substitution, including with a cyano group, maintains high affinity but with more moderate selectivity over D2 and D3 receptors. This information is crucial for the rational design of novel and selective D4 receptor antagonists.

References

A Comparative Analysis of the Neuroleptic Potential of 1-(2-Cyanobenzyl)piperazine and Established Antipsychotic Agents

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This guide provides a comparative overview of the potential neuroleptic profile of the novel compound 1-(2-Cyanobenzyl)piperazine against established typical and atypical antipsychotic drugs: Haloperidol, Risperidone, and Olanzapine. Due to the absence of direct experimental data for this compound, this analysis utilizes a hypothetical neurochemical profile derived from structure-activity relationships of analogous benzylpiperazine and arylpiperazine compounds. The objective is to frame a preliminary assessment of its potential and to underscore the experimental validation required. Detailed protocols for key preclinical assays are provided to guide future research.

Introduction

This compound is a piperazine derivative with a structural motif common to many centrally acting agents.[1][2][3] The piperazine scaffold is a privileged structure in the development of antipsychotics, known to interact with dopaminergic and serotonergic systems crucial in the pathophysiology of psychosis.[3][4] While numerous piperazine derivatives have been synthesized and evaluated for neuroleptic activity, specific data on this compound remains unpublished.

This guide, intended for researchers in neuropharmacology and drug development, presents a hypothetical neuroleptic profile for this compound. This profile is extrapolated from the known pharmacological properties of structurally related benzylpiperazine compounds which suggest potential interactions with dopamine D2 and serotonin 5-HT2A receptors.[4][5] For a robust comparison, this hypothetical profile is juxtaposed with the well-documented receptor binding affinities and preclinical data of three widely used antipsychotics:

  • Haloperidol: A potent, first-generation (typical) antipsychotic, primarily acting as a high-affinity antagonist at dopamine D2 receptors.[6][7][8]

  • Risperidone: A second-generation (atypical) antipsychotic with high affinity for both serotonin 5-HT2A and dopamine D2 receptors.[9][10][11]

  • Olanzapine: A second-generation (atypical) antipsychotic with a broad receptor binding profile, showing high affinity for multiple dopamine, serotonin, muscarinic, and histamine receptors.[12][13]

The comparison will focus on receptor binding affinity, a primary determinant of a compound's pharmacological action. Furthermore, this document outlines the standard experimental protocols necessary to empirically determine the neuroleptic potential of novel compounds like this compound.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki, in nM) for the hypothetical profile of this compound and the known values for Haloperidol, Risperidone, and Olanzapine. Lower Ki values indicate higher binding affinity.

Receptor SubtypeThis compound (Hypothetical Profile)Haloperidol[6][14][15]Risperidone[10][11][13][16]Olanzapine[12][13][17]
Dopamine D2 20 - 800.89 - 2.53.13 - 3.311
Serotonin 5-HT2A 30 - 1001200.16 - 0.27.3
Serotonin 5-HT1A >5003600420>1000
Alpha-1 Adrenergic Moderate-0.8 - 5-
Histamine H1 Low to Moderate-20 - 58.87.1

Note: The profile for this compound is a projection based on structure-activity relationships of similar compounds and requires experimental verification.

Experimental Protocols

The following sections detail the standard methodologies required to ascertain the neuroleptic potential of a test compound.

Radioligand Receptor Binding Assays

These in vitro assays are fundamental for determining the affinity of a compound for specific neurotransmitter receptors.[18]

  • Principle: This is a competitive binding assay that measures the ability of a test compound to displace a radiolabeled ligand known to bind with high affinity to the D2 receptor.[19] The resulting data allows for the calculation of the inhibition constant (Ki).[20]

  • Materials:

    • Receptor Source: Membrane preparations from cell lines stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK-293 cells).[20]

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride, high-affinity D2 antagonists.

    • Test Compound: this compound.

    • Non-specific Binding Control: A high concentration of a potent D2 antagonist like unlabeled Haloperidol (10 µM).[19]

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[19]

    • Instrumentation: Filtration apparatus, liquid scintillation counter.

  • Procedure:

    • Membrane Preparation: Cultured cells expressing the D2 receptor are harvested and homogenized in an ice-cold lysis buffer. The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes, which are then washed and resuspended in the assay buffer.[19]

    • Assay Setup: In a 96-well plate, varying concentrations of the test compound, a fixed concentration of the radioligand, and the membrane preparation are combined in the assay buffer.[19]

    • Incubation: The plate is incubated (e.g., 60 minutes at room temperature) to allow the binding to reach equilibrium.

    • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove any unbound radioligand.[19]

    • Quantification: Scintillation fluid is added to the filters, and the radioactivity is measured using a liquid scintillation counter.[18]

  • Data Analysis: The raw data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

  • Principle: Similar to the D2 assay, this competitive binding assay measures the displacement of a selective 5-HT2A radioligand by the test compound.[21][22]

  • Materials:

    • Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).[21][23]

    • Radioligand: [³H]-Ketanserin, a selective 5-HT2A antagonist.[21]

    • Non-specific Binding Control: A high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM Ketanserin).[21]

  • Procedure: The procedure is analogous to the D2 receptor binding assay, involving membrane preparation, incubation with the test compound and radioligand, filtration, and quantification of radioactivity.[21][24]

  • Data Analysis: The IC50 and Ki values are determined as described for the D2 assay.

In Vivo Behavioral Assays

These assays assess the functional consequences of receptor binding and are predictive of clinical antipsychotic efficacy.

  • Principle: Psychostimulants like amphetamine increase locomotor activity by enhancing dopamine release in the mesolimbic pathway. Antipsychotic drugs that block D2 receptors can attenuate this hyperactivity.[25] This model is primarily used to assess efficacy against the positive symptoms of schizophrenia.[25]

  • Apparatus: An open-field arena, typically a square box equipped with infrared beams to automatically track the animal's movement.[25]

  • Animals: Mice (e.g., C57BL/6) or rats.[26][27]

  • Procedure:

    • Habituation: Animals are placed in the open-field arena for a period (e.g., 30-45 minutes) to allow them to acclimate to the new environment and for their baseline locomotor activity to stabilize.[25][27]

    • Drug Administration: The test compound or vehicle is administered. After a set pretreatment time, animals are injected with amphetamine (e.g., 2 mg/kg, i.p.).[28]

    • Testing: Locomotor activity (e.g., total distance traveled, number of beam breaks) is recorded for a subsequent period (e.g., 60-90 minutes).[25]

  • Data Analysis: The locomotor activity of the group treated with the test compound plus amphetamine is compared to the group treated with vehicle plus amphetamine. A significant reduction in amphetamine-induced hyperlocomotion indicates potential antipsychotic efficacy.

  • Principle: This test is highly predictive of antipsychotic activity.[29] Animals are trained to avoid an aversive stimulus (e.g., footshock) in response to a preceding neutral conditioned stimulus (CS) (e.g., a tone or light). Clinically effective antipsychotics selectively suppress this learned avoidance response without impairing the animal's ability to escape the aversive stimulus once it has started.[29][30]

  • Apparatus: A two-compartment shuttle box with a grid floor for delivering a mild footshock and a system to present auditory or visual cues.[30]

  • Animals: Rats are commonly used.[30]

  • Procedure:

    • Training: A trial begins with the presentation of the CS (e.g., a 10-second tone). If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response). If the rat fails to move, a mild footshock is delivered through the floor grid until the rat escapes to the other compartment.[30] This is repeated for multiple trials over several days until a stable high level of avoidance is achieved.

    • Testing: Once trained, animals are treated with the test compound or vehicle before a test session. The number of avoidance responses, escape responses, and escape failures are recorded.[31]

  • Data Analysis: An effective antipsychotic will significantly decrease the number of avoidance responses while having minimal effect on the number of escape responses or the latency to escape. This selective effect distinguishes antipsychotics from sedatives, which would impair both avoidance and escape behaviors.[29]

Visualizations

Signaling Pathways and Experimental Workflow

Dopamine_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L_DOPA Tyrosine->L_DOPA Dopamine Dopamine L_DOPA->Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Packaging Vesicle Vesicle VMAT2->Vesicle DA Synapse Synaptic Dopamine Vesicle->Synapse Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibition cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Response Cellular Response (Reduced Excitability) PKA->Response Synapse->D2R Binding Antipsychotic Antipsychotic (e.g., Haloperidol) Antipsychotic->D2R Blockade

Caption: Simplified dopamine signaling pathway at a D2 receptor.

Serotonin_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tryptophan Tryptophan Serotonin Serotonin Tryptophan->Serotonin Vesicle Vesicle Serotonin->Vesicle 5-HT Synapse Synaptic Serotonin Vesicle->Synapse Release HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Synapse->HT2AR Binding Atypical_AP Atypical Antipsychotic (e.g., Risperidone) Atypical_AP->HT2AR Blockade

Caption: Simplified serotonin signaling at a 5-HT2A receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Prepare Receptor Membranes (from cell culture) Incubation Incubate: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand Prepare Radioligand ([³H]-Spiperone) Radioligand->Incubation Test_Compound Prepare Serial Dilutions of Test Compound Test_Compound->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Quantify Radioactivity (Scintillation Counting) Filtration->Counting Curve Generate Competition Curve (% Binding vs. [Compound]) Counting->Curve IC50 Determine IC50 Value Curve->IC50 Ki Calculate Ki Value (Cheng-Prusoff) IC50->Ki

Caption: General workflow for a competitive radioligand binding assay.

Discussion and Conclusion

Based on the structural analogy to other benzylpiperazine compounds, it is plausible that this compound possesses some affinity for dopamine D2 and serotonin 5-HT2A receptors. The hypothetical profile suggests a moderate affinity for both, potentially classifying it as an atypical antipsychotic. However, the cyano-substituent on the benzyl ring introduces electronic and steric properties that could significantly alter its binding characteristics compared to other derivatives.

The provided comparison with Haloperidol, Risperidone, and Olanzapine highlights the diverse receptor interaction profiles that can lead to antipsychotic efficacy. While Haloperidol's potent D2 antagonism is effective against positive symptoms, it is also associated with a higher risk of extrapyramidal side effects.[6] The dual 5-HT2A/D2 antagonism of atypical agents like Risperidone and the broader profile of Olanzapine are thought to contribute to their efficacy against negative symptoms and a lower propensity for motor side effects.[10][12]

Ultimately, the neuroleptic potential of this compound can only be determined through empirical investigation. The experimental protocols detailed in this guide provide a clear roadmap for such an evaluation. The initial and most critical steps will be to perform comprehensive in vitro receptor binding assays to establish its affinity profile. Positive results from these assays would then warrant progression to in vivo behavioral models, such as amphetamine-induced hyperlocomotion and conditioned avoidance response, to confirm functional antagonist activity and predictive clinical efficacy. Without this fundamental experimental data, any discussion of the compound's potential remains speculative.

References

Correlation of In Vitro and In Vivo Activity for 2-(Piperazin-1-ylmethyl)benzonitrile and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro and in vivo activities of compounds based on the 2-(Piperazin-1-ylmethyl)benzonitrile scaffold. While direct in vitro-in vivo correlation (IVIVC) data for the parent compound is not extensively available in public literature, this document synthesizes findings from its derivatives to present a representative analysis. The information herein is intended to guide research and development efforts by highlighting key performance indicators and experimental considerations.

Data Presentation: Comparative Efficacy and Pharmacokinetics

The following tables summarize quantitative data for representative 2-(Piperazin-1-ylmethyl)benzonitrile derivatives, offering a comparative look at their in vitro potency and in vivo pharmacological properties.

Table 1: In Vitro Biological Activity of 2-(Piperazin-1-ylmethyl)benzonitrile Derivatives

CompoundTarget/AssayCell LineIn Vitro Potency (IC50/EC50)Reference CompoundRef. Compound Potency
L0909 HCV EntryHuh7.5EC50 = 0.022 µM--
Compound 7 PD-1/PD-L1 InteractionHTRF AssayIC50 = 8.52 µMBMS-202-
Compound 3e MAO-A Inhibition-IC50 = 0.057 µMMoclobemideIC50 = 6.061 µM
Compound 6d AntiproliferativeColo-205---
Vindoline Conjugate 23 AntiproliferativeMDA-MB-468GI50 = 1.00 µM--

Table 2: In Vivo Pharmacokinetic and Efficacy Data of Representative Piperazine Derivatives

CompoundAnimal ModelDosingKey In Vivo Outcome
L0909 Rat15 mg/kg (oral)Orally available and long-lasting in plasma.[1]
TZY-5-84 Murine (M. tuberculosis)12.5 mg/kgEfficacy comparable to PBTZ169 at 25 mg/kg.[2]
Compound 4 Rat5 mg/kg (co-administered with Paclitaxel)Improved oral bioavailability of Paclitaxel by 2.1-fold.[3][4]
Compound 25 Rat (Dry Eye Disease)-Significantly improved corneal repair and tear secretion.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are crucial for the reproducibility and validation of findings.

In Vitro Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate human cancer cell lines (e.g., K562, Colo-205, MDA-MB 231) in 96-well plates at a density of 5 × 10³ cells/well and incubate for 24 hours.[5]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.[6]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[5]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration causing 50% growth inhibition) values.[6]

In Vivo Xenograft Efficacy Model
  • Animal Model: Use male athymic nude mice (4-6 weeks old).[2]

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3) into the flanks of the mice.[2]

  • Tumor Growth and Randomization: Monitor tumor growth, and when tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer the test compound and vehicle control to the respective groups via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule.

  • Tumor Measurement: Measure tumor volume and body weight at regular intervals.

  • Endpoint: At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis.

  • Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

In Vivo Pharmacokinetic Study
  • Animal Model: Use male Sprague-Dawley rats.

  • Compound Administration: Administer the test compound intravenously (IV) and orally (PO) to different groups of rats at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein at various time points post-administration (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), and oral bioavailability (F%) using non-compartmental analysis.[7]

Mandatory Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling PDL1 PD-L1 EGFR EGFR PI3K PI3K EGFR->PI3K MAPK MAPK EGFR->MAPK AKT AKT PI3K->AKT Apoptosis Apoptosis AKT->Apoptosis Inhibition of MAPK->Apoptosis Induction of Src Src Src->PI3K BCR_ABL BCR-ABL BCR_ABL->PI3K Compound 2-(Piperazin-1-ylmethyl)benzonitrile Derivative Compound->PDL1 Inhibition Compound->EGFR Inhibition Compound->PI3K Compound->Src Compound->BCR_ABL

Caption: Potential signaling pathways modulated by 2-(Piperazin-1-ylmethyl)benzonitrile derivatives.

Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation cluster_2 Correlation Analysis Assay Cell-based/Enzyme Assay (e.g., MTT, HTRF) Potency Determine IC50/EC50 Assay->Potency PK Pharmacokinetic Study (Rodent Model) Potency->PK Correlation In Vitro-In Vivo Correlation (IVIVC) Potency->Correlation Efficacy Efficacy Study (Disease Model) PK->Efficacy Toxicity Toxicity Study Efficacy->Toxicity Efficacy->Correlation Lead_Opt Lead Optimization Correlation->Lead_Opt

Caption: General experimental workflow for in vitro to in vivo correlation studies.

References

Head-to-Head Comparison: 1-(2-Cyanobenzyl)piperazine and Its Bioisosteres in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the comparative analysis of 1-(2-Cyanobenzyl)piperazine and its bioisosteric analogs. This guide provides an objective look at their potential pharmacological activities, supported by a framework for experimental evaluation.

The piperazine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs.[1] Its prevalence is attributed to favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily functionalized to modulate potency, selectivity, and pharmacokinetic profiles.[1] A notable derivative, this compound, serves as a valuable starting point for the exploration of novel therapeutics, particularly those targeting the central nervous system. The introduction of a cyanobenzyl group provides a unique electronic and steric profile that can influence interactions with biological targets.[2]

Bioisosteric replacement is a powerful strategy in drug design to optimize lead compounds by exchanging a functional group with another that possesses similar physical or chemical properties, aiming to enhance efficacy, reduce toxicity, or improve pharmacokinetic parameters.[3] This guide focuses on the head-to-head comparison of this compound with its key bioisosteres, where the cyano group is replaced by other functionalities such as halogens (e.g., chloro, bromo), a nitro group, or a carboxyl group.

While direct head-to-head comparative experimental data for this compound and its specific bioisosteres is not extensively available in the public domain, this guide provides a framework for such a comparison, outlining the necessary experimental protocols and data presentation formats to facilitate objective evaluation.

Comparative Physicochemical and Pharmacokinetic Profiles

The bioisosteric replacement of the cyano group in this compound is anticipated to significantly impact its physicochemical properties, which in turn govern its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). The following table outlines the expected trends and provides a template for summarizing experimental data.

CompoundBioisosteric GroupPredicted pKaPredicted logPPredicted Aqueous SolubilityPredicted Metabolic Stability (HLM)
This compound -CN~8.5~2.0ModerateModerate to High
1-(2-Chlorobenzyl)piperazine -Cl~8.3~2.5LowerHigh
1-(2-Bromobenzyl)piperazine -Br~8.3~2.7LowerHigh
1-(2-Nitrobenzyl)piperazine -NO₂~8.0~2.2ModerateVariable (potential for reduction)
1-(2-Carboxybenzyl)piperazine -COOHAcidic & BasicLowerHigher (pH-dependent)Potentially lower (subject to conjugation)

HLM: Human Liver Microsomes. Data is predicted and should be confirmed experimentally.

Comparative Biological Activity

Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, particularly serotonin (5-HT) and dopamine (D2) receptors.[4][5] The nature of the substituent on the benzyl ring can significantly influence the affinity and efficacy at these targets. A comparative analysis of the biological activity is crucial to understand the structure-activity relationship (SAR).

CompoundTargetBinding Affinity (Ki, nM)Functional Activity (EC₅₀/IC₅₀, nM)
This compound 5-HT₁ₐ Receptor
D₂ Receptor
1-(2-Chlorobenzyl)piperazine 5-HT₁ₐ Receptor
D₂ Receptor
1-(2-Bromobenzyl)piperazine 5-HT₁ₐ Receptor
D₂ Receptor
1-(2-Nitrobenzyl)piperazine 5-HT₁ₐ Receptor
D₂ Receptor
1-(2-Carboxybenzyl)piperazine 5-HT₁ₐ Receptor
D₂ Receptor

Experimental Protocols

To ensure a robust and reproducible comparison, standardized experimental protocols are essential.

Physicochemical Property Determination
  • pKa Determination (Potentiometric Titration): A 0.01 M solution of the test compound is prepared in a suitable solvent (e.g., methanol/water). The solution is titrated with a standardized solution of hydrochloric acid and then with a standardized solution of sodium hydroxide, while monitoring the pH. The pKa values are determined from the inflection points of the titration curve.

  • logP Determination (Shake-Flask Method): The compound is dissolved in a biphasic system of n-octanol and water. After vigorous mixing and separation of the phases, the concentration of the compound in each phase is determined by a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC). The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • Aqueous Solubility (Turbidimetric Method): A stock solution of the compound in DMSO is serially diluted in an aqueous buffer. The turbidity of the solutions is measured over time. The aqueous solubility is the concentration at which the turbidity begins to increase significantly.[1]

In Vitro ADME Assays
  • Metabolic Stability in Human Liver Microsomes (HLM): The test compound is incubated with HLM in the presence of an NADPH regenerating system.[1] Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The in vitro half-life (t½) is calculated from the rate of disappearance of the compound.

Pharmacological Assays
  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of the compounds for target receptors (e.g., 5-HT₁ₐ and D₂ receptors).

    • Methodology:

      • Prepare cell membranes expressing the receptor of interest.

      • Incubate the membranes with a specific radioligand (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]spiperone for D₂) and varying concentrations of the test compound.

      • After incubation, separate the bound from the free radioligand by rapid filtration.

      • Quantify the radioactivity of the filters using a scintillation counter.

      • Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

      • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

  • Functional Assays (e.g., cAMP Assay for G-protein coupled receptors):

    • Objective: To determine if the compounds act as agonists, antagonists, or inverse agonists at the target receptor.

    • Methodology:

      • Use a cell line expressing the receptor of interest that is coupled to a downstream signaling pathway (e.g., adenylyl cyclase).

      • For agonist testing, treat the cells with varying concentrations of the test compound and measure the resulting change in the second messenger (e.g., cAMP) levels.

      • For antagonist testing, pre-incubate the cells with the test compound before stimulating with a known agonist and measure the inhibition of the agonist-induced response.

      • Quantify the second messenger levels using a suitable assay kit (e.g., HTRF, ELISA).

      • Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values from the dose-response curves.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the logical flow of experiments and the potential signaling pathways involved, the following diagrams are provided.

G cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation cluster_analysis Data Analysis & Comparison Start This compound & Bioisosteres PhysChem Physicochemical Properties (pKa, logP, Solubility) Start->PhysChem ADME ADME Properties (Metabolic Stability) Start->ADME Pharm Pharmacological Activity (Binding & Functional Assays) Start->Pharm SAR Structure-Activity Relationship (SAR) Analysis PhysChem->SAR ADME->SAR Pharm->SAR

Caption: Experimental workflow for the comparative evaluation of this compound and its bioisosteres.

G Ligand Piperazine Derivative (Agonist/Antagonist) Receptor GPCR (e.g., 5-HT or D2 Receptor) Ligand->Receptor G_Protein G-Protein (Gαi/Gαs) Receptor->G_Protein Effector Effector Enzyme (Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Simplified G-protein coupled receptor (GPCR) signaling pathway relevant to piperazine derivatives.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Neuropharmacology

This guide provides a comparative analysis of the binding affinity of benzylpiperazine analogs, structurally related to 1-(2-Cyanobenzyl)piperazine, against a panel of key serotonin (5-HT) and dopamine (D) receptors implicated in various neuropsychiatric disorders. Due to the limited publicly available binding data for this compound, this guide utilizes data from closely related compounds—1-benzylpiperazine (BZP), 1-(3-chlorophenyl)piperazine (mCPP), and 1-(2-methoxyphenyl)piperazine—to infer a potential selectivity profile and to highlight the impact of substitutions on the phenyl ring.

The data presented herein, derived from radioligand binding assays, offers a valuable benchmark for researchers engaged in the development of novel central nervous system (CNS) agents. Understanding the selectivity of these foundational scaffolds is crucial for optimizing lead compounds to achieve desired therapeutic effects while minimizing off-target activities.

Comparative Binding Affinity of Benzylpiperazine Analogs

The following table summarizes the binding affinities (Ki, in nM) of selected benzylpiperazine derivatives for various serotonin and dopamine receptor subtypes. Lower Ki values indicate higher binding affinity.

Compound5-HT1A (Ki, nM)5-HT2A (Ki, nM)5-HT2C (Ki, nM)D2 (Ki, nM)
1-Benzylpiperazine (BZP)>1000028001300>10000
1-(3-chlorophenyl)piperazine (mCPP)1300[1]360[1]420[1]2500[1]
1-(2-methoxyphenyl)piperazine1.2[2]---

Experimental Protocols

The binding affinity data presented in this guide is typically determined using radioligand binding assays. Below is a generalized protocol for such an assay, which can be adapted for specific receptor subtypes.

Radioligand Binding Assay for Serotonin and Dopamine Receptors

Objective: To determine the binding affinity (Ki) of a test compound for a specific serotonin or dopamine receptor subtype by measuring its ability to displace a known radioligand.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines (e.g., HEK293, CHO) stably expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A, D2).

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]Ketanserin for 5-HT2A, [3H]Spiperone for D2).

  • Test Compound: this compound or other compounds of interest, dissolved in a suitable solvent (e.g., DMSO).

  • Reference Compound: A known high-affinity ligand for the target receptor to define non-specific binding (e.g., serotonin for 5-HT receptors, haloperidol for D2 receptors).

  • Assay Buffer: Typically a Tris-based buffer at physiological pH (e.g., 50 mM Tris-HCl, pH 7.4) containing various salts (e.g., MgCl2, CaCl2) to optimize binding conditions.[3][4]

  • Scintillation Cocktail: A solution used to detect the radioactivity.

  • Instrumentation: 96-well microplates, cell harvester, liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Cells expressing the receptor of interest are harvested and homogenized in a cold buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.[5]

  • Assay Setup:

    • The assay is performed in a 96-well plate in a final volume of 200-250 µL.[5]

    • Total Binding wells: Contain the cell membranes and the radioligand.

    • Non-specific Binding wells: Contain the cell membranes, the radioligand, and a high concentration of the reference compound to saturate all specific binding sites.[3]

    • Displacement wells: Contain the cell membranes, the radioligand, and varying concentrations of the test compound.

  • Incubation:

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.[5]

  • Filtration:

    • The incubation is terminated by rapid filtration of the plate contents through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • The filters are washed several times with ice-cold wash buffer to remove any remaining unbound radioligand.[3][5]

  • Detection:

    • The filters are dried, and a scintillation cocktail is added.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the displacement curve.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the benchmarking of this compound.

G Experimental Workflow for Selectivity Profiling cluster_0 Compound Preparation cluster_1 Assay Setup cluster_2 Data Acquisition & Analysis cluster_3 Output Test_Compound This compound (Test Compound) Radioligand_Binding_Assay Radioligand Binding Assay Test_Compound->Radioligand_Binding_Assay Reference_Compounds BZP, mCPP, etc. (Reference Compounds) Reference_Compounds->Radioligand_Binding_Assay Receptor_Panel Panel of Receptors (e.g., 5-HT1A, 5-HT2A, D2) Receptor_Panel->Radioligand_Binding_Assay Scintillation_Counting Scintillation Counting Radioligand_Binding_Assay->Scintillation_Counting Filtration IC50_Determination IC50 Determination Scintillation_Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation Selectivity_Profile Selectivity Profile (Ki values for each receptor) Ki_Calculation->Selectivity_Profile SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Profile->SAR_Analysis G Hypothesized Dopaminergic Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Dopamine Dopamine Dopamine_Synapse Dopamine Dopamine->Dopamine_Synapse Release D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets leading to Test_Compound This compound (Hypothesized Antagonist) Test_Compound->D2_Receptor Blocks

References

Replicating Published Findings on 2-(Piperazin-1-ylmethyl)benzonitrile Derivatives as Potent Hepatitis C Virus Entry Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comprehensive comparison of published findings on 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives, focusing on their efficacy as Hepatitis C Virus (HCV) inhibitors. It is intended for researchers, scientists, and drug development professionals interested in replicating and expanding upon this promising class of antiviral compounds. This document summarizes key quantitative data, details experimental methodologies for pivotal assays, and visualizes the underlying biological pathways and experimental workflows.

Comparative Analysis of Anti-HCV Activity

A key study in the Journal of Medicinal Chemistry identified 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile (designated as compound 1 ) as a modest HCV inhibitor during an in-house screening campaign using an HCV-infected Huh7.5 cell culture system.[1] Through chemical optimization, a significantly more potent derivative, designated L0909 (compound 35 ), was developed.[1] The biological data highlights a substantial improvement in antiviral efficacy and a favorable safety profile for L0909.

CompoundEC50 (µM)SI (Selectivity Index)Target/Mechanism of Action
1 (Lead Compound)Modest-HCV Inhibition
L0909 (Optimized Compound)0.022>600HCV Entry Inhibition

Table 1: Comparison of In Vitro Anti-HCV Activity. The 50% effective concentration (EC50) and Selectivity Index (SI) values demonstrate the enhanced potency and safety margin of the optimized compound L0909 compared to the initial lead compound.

Mechanism of Action: HCV Entry Inhibition

The optimized compound, L0909, was found to block HCV replication by specifically targeting the viral entry stage.[1] The entry of HCV into hepatocytes is a complex, multi-step process that involves the interaction of viral envelope glycoproteins (E1 and E2) with several host cell surface receptors, including CD81, scavenger receptor class B type I (SR-BI), claudin-1 (CLDN1), and occludin (OCLN). By disrupting these interactions, entry inhibitors like L0909 can prevent the virus from establishing an infection within the host cell.

HCV_Entry_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Hepatocyte Membrane cluster_intracellular Intracellular Space HCV HCV Virion SR_BI SR-BI HCV->SR_BI Attachment CD81 CD81 CLDN1 Claudin-1 CD81->CLDN1 SR_BI->CD81 OCLN Occludin CLDN1->OCLN Endosome Endosome OCLN->Endosome Endocytosis Replication Viral Replication Endosome->Replication Genome Release Inhibitor 2-((4-Arylpiperazin-1-yl)methyl) benzonitrile Derivative (L0909) Inhibitor->CD81 Blocks Interaction Inhibitor->SR_BI Blocks Interaction

Caption: HCV Entry Pathway and Inhibition. This diagram illustrates the key steps of Hepatitis C Virus entry into a hepatocyte and the inhibitory action of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives.

Cell Culture and HCV Infection

The human hepatoma cell line, Huh7.5, is widely used for HCV research due to its high permissiveness to viral infection.

  • Cell Maintenance: Huh7.5 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • HCV Infection: For antiviral assays, Huh7.5 cells are seeded in appropriate culture plates. The following day, the culture medium is replaced with medium containing the desired multiplicity of infection (MOI) of a cell culture-adapted HCV strain (e.g., JFH-1). After a 3-4 hour incubation period to allow for viral adsorption, the inoculum is removed, and the cells are washed with phosphate-buffered saline (PBS). Fresh culture medium containing the test compounds at various concentrations is then added to the cells.

Quantitative Real-Time PCR (qRT-PCR) for HCV RNA Quantification

This method is used to determine the level of viral replication by quantifying the amount of HCV RNA within infected cells.

  • RNA Extraction: Total RNA is extracted from HCV-infected Huh7.5 cells using a commercial RNA extraction kit following the manufacturer's instructions.

  • Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and HCV-specific primers.

  • Real-Time PCR: The cDNA is then amplified using a real-time PCR system with primers and a probe specific to a conserved region of the HCV genome. The amplification is monitored in real-time by detecting the fluorescence emitted by the probe.

  • Data Analysis: The cycle threshold (Ct) values are used to determine the initial quantity of HCV RNA in each sample. The EC50 value of the test compound is calculated by plotting the percentage of HCV RNA inhibition against the compound concentration.

qRT_PCR_Workflow Start HCV-infected Huh7.5 cells RNA_Extraction Total RNA Extraction Start->RNA_Extraction RT Reverse Transcription (RNA to cDNA) RNA_Extraction->RT qPCR Real-Time PCR Amplification RT->qPCR Data_Analysis Data Analysis (Ct values to EC50) qPCR->Data_Analysis End Antiviral Efficacy Determined Data_Analysis->End

Caption: qRT-PCR Workflow for HCV RNA Quantification. This diagram outlines the major steps involved in quantifying viral RNA to assess the efficacy of antiviral compounds.

In-Cell Western Analysis

This high-throughput method allows for the quantification of intracellular viral proteins.

  • Cell Seeding and Infection: Huh7.5 cells are seeded in 96-well plates and infected with HCV as described above.

  • Compound Treatment: Following infection, cells are treated with serial dilutions of the test compounds.

  • Fixation and Permeabilization: After the desired incubation period, the cells are fixed with formaldehyde and permeabilized with a detergent-based solution.

  • Immunostaining: The cells are then incubated with a primary antibody specific for an HCV protein (e.g., core protein) followed by a fluorescently labeled secondary antibody.

  • Imaging and Analysis: The plates are scanned using an imaging system that detects the fluorescence intensity in each well. The intensity of the fluorescence is proportional to the amount of viral protein present. The data is then used to determine the compound's inhibitory effect on viral protein expression.

Synthesis of 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives

The general synthetic route for this class of compounds involves a multi-step process.

  • Step 1: Bromination: The starting material, a substituted toluene, undergoes bromination to introduce a bromine atom at the methyl group.

  • Step 2: Nucleophilic Substitution: The resulting benzyl bromide is then reacted with a substituted piperazine in the presence of a base (e.g., K2CO3) in a suitable solvent (e.g., acetone or acetonitrile) to afford the intermediate product.

  • Step 3: Further Modification (if necessary): Additional chemical modifications can be made to the aryl group of the piperazine or the benzonitrile ring to generate a library of derivatives for structure-activity relationship (SAR) studies.

This guide provides a foundational understanding of the comparative efficacy and experimental replication of findings related to 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile derivatives as HCV entry inhibitors. For more detailed protocols and specific reagent concentrations, researchers are encouraged to consult the primary literature.

References

Safety Operating Guide

Safe Disposal of 1-(2-Cyanobenzyl)piperazine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release.

This document provides essential safety and logistical information for the proper disposal of 1-(2-Cyanobenzyl)piperazine, CAS RN 174609-74-6. The following procedures are intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is critical to handle this compound with appropriate care to minimize exposure and risk. Personnel must be equipped with the necessary personal protective equipment (PPE) and be familiar with the material's hazards.

Key Safety Precautions:

  • Avoid Contact: Prevent contact with skin, eyes, and personal clothing.[1]

  • Ventilation: Use only with adequate ventilation to avoid breathing fumes.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

  • Ignition Sources: Remove all sources of ignition, as the substance may be flammable.

A summary of required personal protective equipment is provided in the table below.

Personal Protective Equipment (PPE) Specifications Rationale
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact and potential absorption.
Skin and Body Protection Lab coat, long-sleeved clothing, and closed-toe shoes.Minimizes the risk of accidental skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required if ventilation is inadequate or if dusts/fumes are generated.

Spill and Contamination Management

In the event of a spill or leak, immediate action is necessary to contain the material and prevent environmental contamination.

Spill Response Protocol:

  • Evacuate: Keep unprotected personnel away from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the product to enter drains, waterways, or soil.[1]

  • Absorb: Use an inert material (e.g., sand, vermiculite) to absorb the spill.

  • Collect: Carefully sweep or vacuum the absorbed material and place it into a suitable, labeled disposal container.[1]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

  • Dispose: Treat all cleanup materials as hazardous waste and dispose of them accordingly.

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and its containers is through a licensed and approved waste disposal facility.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[1]

Disposal Workflow:

  • Characterize Waste: Identify the waste as this compound and note any contamination.

  • Segregate Waste: Do not mix with other waste streams. Keep the chemical in its original container if possible.

  • Label Container: Clearly label the waste container with the chemical name, CAS number, and relevant hazard symbols.

  • Store Safely: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials. The container should be kept tightly closed.[1]

  • Arrange for Pickup: Contact a licensed hazardous waste disposal company to arrange for collection and transport.

  • Documentation: Maintain all records of waste disposal as required by institutional and regulatory policies.

Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Unwanted This compound characterize Characterize and Segregate Waste start->characterize label_container Label Container with Chemical Information and Hazards characterize->label_container store_waste Store in a Secure, Ventilated Area in a Sealed Container label_container->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Facility store_waste->contact_disposal documentation Complete and Retain Disposal Documentation contact_disposal->documentation end End: Proper Disposal documentation->end

References

Personal protective equipment for handling 1-(2-Cyanobenzyl)piperazine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1-(2-Cyanobenzyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and disposal plans for handling this compound (CAS No. 174609-74-6). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

While comprehensive toxicological data for this compound is not fully available, it is classified with specific hazards that necessitate stringent safety measures. The primary routes of exposure are inhalation, skin contact, and eye contact.

Summary of Required Personal Protective Equipment:

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against splashes and airborne particles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or protective suit.Prevents skin contact which may cause irritation.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required for high airborne contaminant concentrations.Minimizes inhalation of dust or aerosols.
Hand Protection Wear compatible chemical-resistant gloves.Prevents direct contact with the skin.
Safe Handling and Storage

Proper handling and storage are crucial to prevent accidents and maintain the integrity of the compound.

Operational Plan for Handling:

ProcedureGuideline
Engineering Controls Handle in a well-ventilated place, preferably within a chemical fume hood.[1] Ensure eyewash stations and safety showers are readily accessible.
Personal Hygiene Wash hands thoroughly after handling.[2] Do not eat, drink, or smoke in the laboratory.
Handling Practices Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[1] Use non-sparking tools to prevent ignition.[1]

Storage Plan:

ConditionRequirement
Container Keep the container tightly closed.[2]
Environment Store in a dry, cool, and well-ventilated place.[1]
Incompatibilities Store away from incompatible materials (specific incompatibilities not fully characterized, but avoid strong oxidizing agents as a general precaution).
First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Exposure RouteFirst Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[2] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of running water for at least 15 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[2] Rinse mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[2]
Disposal Plan

Dispose of this compound and its containers in accordance with local, state, and federal regulations.

Disposal Protocol:

Waste TypeDisposal Method
Unused/Surplus Chemical Dispose of contents/container to an approved waste disposal plant.[2] Chemical waste generators must determine whether a discarded chemical is classified as hazardous waste.[2]
Contaminated Packaging Handle as hazardous waste. Dispose of in the same manner as the chemical itself.

Experimental Workflow Diagram

The following diagram outlines the standard operational workflow for handling this compound in a laboratory setting, from preparation to disposal.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_setup prep_weigh Weigh Compound prep_setup->prep_weigh exp_reaction Perform Experimental Procedure prep_weigh->exp_reaction exp_observe Observe and Record Data exp_reaction->exp_observe cleanup_decontaminate Decontaminate Work Area & Equipment exp_observe->cleanup_decontaminate cleanup_waste Segregate & Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Cyanobenzyl)piperazine
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Reactant of Route 2
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